Product packaging for Tutin,6-acetate(Cat. No.:)

Tutin,6-acetate

Cat. No.: B14785201
M. Wt: 336.3 g/mol
InChI Key: UUEQFDNPPWQXQE-OZKNVAFISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tutin,6-acetate is a derivative of Tutin, a potent sesquiterpenoid neurotoxin naturally found in plants of the genus Coriaria (such as the New Zealand Tutu plant) . The parent compound, Tutin, is a well-characterized non-competitive antagonist of inhibitory neural receptors . It acts as a potent convulsant by inhibiting glycine receptors in the spinal cord and GABA_A receptors in the brain, which leads to neuronal over-excitation and can induce seizures in model organisms . A 2023 study also identified the catalytic subunit of calcineurin (CNA) as a target of Tutin, revealing that its convulsant effects are mediated through the activation of this phosphatase, which in turn influences downstream signaling involving NMDA receptors and other pathways . Due to these mechanisms, Tutin and its derivatives like this compound are valuable tools in scientific research for studying the pathophysiology of epilepsy, the function of inhibitory neurotransmission, and for developing animal models of acute seizures . Researchers can use this compound to probe the balance of excitatory and inhibitory signals in the central nervous system. The specific pharmacological profile and research applications of the 6-acetate ester derivative are an area of ongoing investigation and should be confirmed with the supplier's certificate of analysis. This product is intended for research purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20O7 B14785201 Tutin,6-acetate

Properties

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

[(2R,6R,7R)-2-hydroxy-7-methyl-11-oxo-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-8-yl] acetate

InChI

InChI=1S/C17H20O7/c1-6(2)8-9-14(19)23-10(8)11(22-7(3)18)15(4)16(5-21-16)12-13(24-12)17(9,15)20/h8-13,20H,1,5H2,2-4H3/t8?,9?,10?,11?,12?,13?,15-,16+,17-/m0/s1

InChI Key

UUEQFDNPPWQXQE-OZKNVAFISA-N

Isomeric SMILES

CC(=C)C1C2C([C@]3([C@@]4(CO4)C5C([C@]3(C1C(=O)O2)O)O5)C)OC(=O)C

Canonical SMILES

CC(=C)C1C2C(C3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tutin,6-acetate: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin,6-acetate, also known as 2-O-Acetyltutin, is a naturally occurring sesquiterpenoid and a derivative of the potent neurotoxin tutin. As a member of the picrotoxane family of compounds, it shares a complex polycyclic structure and significant biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound, with a focus on its neurotoxic mechanism of action. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and neuropharmacology.

Chemical Structure and Properties

This compound is classified as a terpenoid, specifically a sesquiterpene. It is naturally found in plants of the Coriaria genus, such as Coriaria nepalensis Wall., and has also been isolated from Clerodendrum campbellii. The core structure is characterized by a highly oxygenated and sterically hindered cage-like framework.

The key structural features and physicochemical properties of this compound are summarized in the tables below.

Identifier Value
IUPAC Name [(1R,2R,4S,8S,9S,10R,12S)-8-hydroxy-9-methyl-12-(prop-1-en-2-yl)-3,7,11-trioxatetracyclo[4.4.1.0²,⁴.0⁸,¹⁰]undecan-5-yl] acetate
Synonyms 2-O-Acetyltutin
CAS Number 2749-28-2
Chemical Formula C₁₇H₂₀O₇
Molecular Weight 336.34 g/mol
SMILES C[C@]1(--INVALID-LINK--OC(C)=O)[C@@]4(CO4)--INVALID-LINK--[C@H]5[C@]1(--INVALID-LINK--2C(C)=C">C@@([H])C3=O)O

Table 1: General Chemical Information for this compound.

Property Value Notes
Melting Point Data not availableThe melting point of the parent compound, tutin, is reported as 209-212 °C.
Solubility Data not availablePicrotoxane sesquiterpenes generally exhibit limited solubility in water and are more soluble in organic solvents such as methanol, ethanol, and DMSO.
Appearance Data not availableTypically isolated as a crystalline solid.

Table 2: Physicochemical Properties of this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is intrinsically linked to its parent compound, tutin, which is a well-documented neurotoxin. Tutin and its derivatives are known to induce epileptic seizures.

Primary Molecular Target: Calcineurin Activation

Recent research has identified the calcium-dependent phosphatase, calcineurin (CN), as a primary molecular target of tutin[1]. Tutin activates calcineurin, leading to a cascade of downstream effects that result in neuronal hyperexcitability and seizures[1]. This activation has been demonstrated to be dose-dependent both in vitro and in vivo[1].

Modulation of Neurotransmitter Receptors

The neurotoxic effects of tutin and related compounds are also attributed to their interaction with key neurotransmitter receptors.

  • GABA Receptor Antagonism: Picrotoxane sesquiterpenes, including tutin derivatives, are known antagonists of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its blockade leads to a state of neuronal hyperexcitability.

  • Glycine Receptor Antagonism: Tutin has been shown to inhibit glycine receptors, which are another class of inhibitory neurotransmitter receptors, primarily in the spinal cord and brainstem.

Involvement of Other Ion Channels and Receptors

Further studies on the mechanism of tutin-induced neurotoxicity suggest the involvement of other critical components of neuronal signaling:

  • NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, is implicated in the downstream signaling pathway of tutin's action[1].

  • BK Channels: Voltage- and Ca²⁺-activated K⁺ (BK) channels are also thought to be involved in the complex signaling cascade initiated by tutin[1].

Signaling Pathway

The proposed signaling pathway for tutin-induced neurotoxicity, which is likely shared by this compound, is initiated by the binding and activation of calcineurin. This event triggers a complex downstream cascade that ultimately leads to neuronal hyperexcitability and seizures.

Tutin_Signaling_Pathway Tutin Tutin / this compound CN Calcineurin (CN) Tutin->CN Activates Downstream Downstream Effectors CN->Downstream NMDAR NMDA Receptor Modulation Downstream->NMDAR GABAR GABA Receptor Antagonism Downstream->GABAR BK BK Channel Modulation Downstream->BK Seizures Neuronal Hyperexcitability & Seizures NMDAR->Seizures GABAR->Seizures BK->Seizures

Proposed signaling pathway for Tutin-induced neurotoxicity.

Experimental Protocols

General Isolation Protocol from Coriaria nepalensis

A general procedure for the extraction and isolation of tutin and its derivatives from Coriaria nepalensis would typically involve the following steps. It is important to note that this is a generalized protocol and would require optimization for the specific isolation of this compound.

Isolation_Workflow start Dried & Powdered C. nepalensis Plant Material extraction Solvent Extraction (e.g., Methanol or Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) filtration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractionation Fraction Collection & TLC Analysis chromatography->fractionation purification Further Purification (e.g., HPLC) fractionation->purification end Isolated this compound purification->end

Generalized workflow for the isolation of this compound.
General Synthesis Protocol for Acetylation

The synthesis of this compound would likely involve the selective acetylation of the parent compound, tutin. A general laboratory procedure for acetylation is outlined below. The specific reaction conditions, including the choice of acetylating agent, base, and solvent, would need to be optimized to achieve the desired regioselectivity for the 6-hydroxyl group.

Synthesis_Workflow start Tutin reaction Reaction with Acetylating Agent (e.g., Acetic Anhydride or Acetyl Chloride) in the presence of a base (e.g., Pyridine) start->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Column Chromatography) drying->purification end This compound purification->end

Generalized workflow for the synthesis of this compound.

Conclusion

This compound is a biologically active natural product with a complex chemical structure and significant neurotoxic properties. Its mechanism of action, primarily through the activation of calcineurin and modulation of inhibitory neurotransmitter receptors, makes it and its parent compound, tutin, important tools for studying the molecular basis of epilepsy and neuronal hyperexcitability. Further research is warranted to fully elucidate the specific physicochemical properties and pharmacological profile of this compound, which will be crucial for its potential application in neuropharmacological research and drug development.

Disclaimer: The information provided in this document is intended for research and informational purposes only. Tutin and its derivatives are potent neurotoxins and should be handled with extreme caution by trained professionals in a laboratory setting.

References

Tutin,6-acetate: A Technical Guide to its Natural Sources, Isolation from Coriaria Species, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutin,6-acetate, a derivative of the potent neurotoxin tutin, is a member of the picrotoxane family of sesquiterpene lactones. These compounds are of significant interest to the scientific community due to their profound physiological effects, primarily as non-competitive antagonists of the GABA-A receptor. While tutin is well-documented as the primary toxic constituent of the genus Coriaria, the specific natural occurrence and isolation of its acetylated form, this compound, from these plants have been less thoroughly investigated. This technical guide provides a comprehensive overview of the known natural sources of tutin and its derivatives, a detailed, adaptable protocol for the isolation of this compound from Coriaria species, and an in-depth look at the compound's presumed mechanism of action based on the known signaling pathways of tutin.

Natural Sources and Quantitative Data

Tutin and its derivatives are primarily found in various species of the genus Coriaria, commonly known as tutu in New Zealand. The concentration of these toxins can vary significantly depending on the plant species, the part of the plant, the geographical location, and the season. While the presence of this compound in Coriaria species is not as extensively documented as that of tutin, its existence as a derivative suggests its likely co-occurrence. Research has also identified 2-O-Acetyltutin (an alternative name for this compound) in Clerodendrum campbellii.

The following table summarizes the quantitative data available for tutin content in various Coriaria species, providing a valuable reference for researchers targeting the isolation of tutin and its derivatives.

Plant SpeciesPlant PartTutin Concentration (% of dry weight)Reference
Coriaria arboreaLeaves0.015 - 0.90[1]
Coriaria sarmentosaLeaves0.03 - 0.09[1]
Coriaria arboreaStemsNot specified[1]
Coriaria sarmentosaStemsNot specified[1]
Coriaria sarmentosaRhizomesNot specified[1]
Coriaria nepalensisRoot-barkNot specified (used for isolation)[2]
Coriaria japonicaAchenes (seeds)Not specified (used for isolation)[3]

Experimental Protocols: Isolation of this compound from Coriaria Species

The following is a detailed, adaptable protocol for the extraction and isolation of this compound from the plant material of Coriaria species. This protocol is based on established methods for the isolation of sesquiterpene lactones from Coriaria nepalensis and can be optimized for different species and target compound yields.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves, stems, or root-bark of the desired Coriaria species.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 4.2 kg of C. nepalensis root-bark) with 95% ethanol at room temperature. Perform the extraction three times to ensure maximum yield.[2]

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

3. Solvent Partitioning:

  • Suspend the crude residue in water.

  • Perform successive liquid-liquid extractions with solvents of increasing polarity:

    • Petroleum ether

    • Ethyl acetate (EtOAc)

    • n-Butanol (n-BuOH)

  • The ethyl acetate fraction is expected to be enriched with sesquiterpene lactones, including this compound.

4. Chromatographic Purification:

  • Step 4.1: Silica Gel Column Chromatography of the Ethyl Acetate Fraction:

    • Subject the dried ethyl acetate portion (e.g., 911 g) to column chromatography on a silica gel column.[2]

    • Elute the column with a gradient of petroleum ether and ethyl acetate of increasing polarity (e.g., 9:1, 8:2, 7:3, 6:4, 4:6) to yield several fractions.[2]

  • Step 4.2: Further Purification of Enriched Fractions:

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with Rf values similar to known picrotoxane sesquiterpenes.

    • Combine fractions showing the presence of the target compounds.

    • Perform repeated column chromatography on the combined fractions using different solvent systems (e.g., ethyl acetate/methanol gradients) to further separate the components.[2]

  • Step 4.3: Reversed-Phase and Size-Exclusion Chromatography:

    • For finer purification, subject the fractions containing the compound of interest to Reversed-Phase (RP-18) column chromatography with a methanol/water gradient.[2]

    • Further purification can be achieved using size-exclusion chromatography on a Sephadex LH-20 column with an appropriate solvent system (e.g., chloroform/methanol 1:1).[2]

5. Isolation and Characterization:

  • The final purified fractions should yield this compound as a pure compound.

  • The structure and purity of the isolated compound should be confirmed using spectroscopic techniques, including:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

    • One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow Diagram

experimental_workflow plant_material Coriaria Plant Material (Dried and Powdered) extraction Extraction with 95% Ethanol plant_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning silica_gel Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate Gradient) partitioning->silica_gel Ethyl Acetate Fraction fraction_collection Fraction Collection and TLC Analysis silica_gel->fraction_collection repeated_cc Repeated Column Chromatography (Ethyl Acetate/Methanol Gradient) fraction_collection->repeated_cc Enriched Fractions rp_chromatography Reversed-Phase (RP-18) Chromatography (Methanol/Water Gradient) repeated_cc->rp_chromatography sephadex Sephadex LH-20 Chromatography rp_chromatography->sephadex pure_compound Pure this compound sephadex->pure_compound characterization Structural Characterization (HRESIMS, NMR) pure_compound->characterization

Caption: Isolation workflow for this compound.

Signaling Pathways and Mechanism of Action

The neurotoxic effects of tutin are well-studied, and it is highly probable that this compound shares a similar mechanism of action. The primary target of tutin is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Antagonism

Tutin acts as a non-competitive antagonist of the GABA-A receptor. It is believed to bind to the picrotoxin binding site located within the receptor's integral chloride ion channel. This binding event physically blocks the flow of chloride ions, even when GABA is bound to the receptor. The consequence of this channel blockade is the inhibition of the hyperpolarizing, inhibitory effect of GABA, leading to neuronal hyperexcitability, which manifests as convulsions and seizures.

gabaa_receptor_antagonism gaba GABA gabaa_receptor GABA-A Receptor GABA Binding Site Chloride Channel gaba->gabaa_receptor:p1 Binds chloride_influx Chloride Ion Influx gabaa_receptor:p2->chloride_influx Allows hyperexcitability Neuronal Hyperexcitability (Seizures) gabaa_receptor->hyperexcitability Leads to tutin_acetate This compound tutin_acetate->gabaa_receptor:p2 Blocks (Picrotoxin Site) hyperpolarization Neuronal Hyperpolarization (Inhibition) chloride_influx->hyperpolarization

Caption: this compound antagonism of the GABA-A receptor.

Calcineurin Signaling Pathway

Recent research has identified calcineurin (CN), a calcium and calmodulin-dependent serine/threonine protein phosphatase, as a direct target of tutin. Tutin has been shown to activate calcineurin, and this activation is implicated in the induction of epileptic seizures. The exact mechanism of how calcineurin activation by tutin leads to seizures is still under investigation but may involve the dephosphorylation of key neuronal proteins that regulate neuronal excitability. The study also suggests the involvement of N-methyl-D-aspartate (NMDA) receptors and voltage- and Ca2+-activated K+ (BK) channels in the downstream signaling pathways.[4][5]

calcineurin_pathway tutin_acetate This compound calcineurin Calcineurin (CN) tutin_acetate->calcineurin Activates dephosphorylation Dephosphorylation of Neuronal Proteins calcineurin->dephosphorylation neuronal_excitability Altered Neuronal Excitability dephosphorylation->neuronal_excitability seizures Epileptic Seizures neuronal_excitability->seizures nmda_receptor NMDA Receptor nmda_receptor->neuronal_excitability Involved in bk_channel BK Channel bk_channel->neuronal_excitability Involved in

Caption: this compound and the Calcineurin signaling pathway.

Conclusion

This compound, as a derivative of the potent neurotoxin tutin, represents a molecule of significant interest for neurobiological research and drug development. While its natural occurrence in Coriaria species requires further specific investigation, the provided adaptable isolation protocol offers a solid foundation for its procurement from these plants. The elucidation of tutin's mechanism of action, involving both the GABA-A receptor and the calcineurin signaling pathway, provides a strong framework for understanding the biological activity of this compound. Further research is warranted to specifically characterize the presence and concentration of this compound in various Coriaria species and to delineate the precise modulatory effects of the 6-acetate group on the known signaling pathways of tutin. This knowledge will be crucial for harnessing the pharmacological potential of this class of compounds while mitigating their inherent toxicity.

References

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Tutin and Tutin,6-acetate in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutin, and its derivative Tutin,6-acetate, are potent neurotoxins belonging to the picrotoxane family of sesquiterpenoids. These compounds are notorious for their presence in the tutu plant (Coriaria species), native to New Zealand. The consumption of honey contaminated with honeydew from insects that have fed on tutu can lead to severe poisoning in humans. Despite their well-documented toxicity and complex chemical structures, the biosynthetic pathway of these molecules in plants remains largely unelucidated. This technical guide aims to provide a comprehensive overview of the putative biosynthetic pathway of Tutin and this compound, drawing upon the established principles of terpenoid biosynthesis and research into related picrotoxane sesquiterpenoids. The information presented herein is intended to serve as a foundational resource for researchers seeking to unravel the intricate enzymatic steps leading to the formation of these complex natural products.

Putative Biosynthesis of the Picrotoxane Skeleton

The biosynthesis of all sesquiterpenoids, including Tutin, originates from the central isoprenoid pathway, which furnishes the universal C15 precursor, farnesyl pyrophosphate (FPP). In plants, FPP can be synthesized through either the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in the plastids.

The formation of the characteristic picrotoxane skeleton is a multi-step process initiated by the cyclization of the linear FPP molecule, followed by a series of oxidative modifications.

1. Cyclization of Farnesyl Pyrophosphate (FPP): A sesquiterpene synthase is hypothesized to catalyze the initial cyclization of FPP. This is a critical step that establishes the core carbocyclic framework of the molecule. While the exact cyclic intermediate for Tutin is unknown, the biosynthesis of other picrotoxane-type sesquiterpenoids often proceeds through germacrene or other related cyclic intermediates.

2. Oxidative Modifications: Following cyclization, the sesquiterpene scaffold undergoes extensive oxidation, which is a hallmark of the picrotoxane family. These reactions are likely catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes are responsible for introducing hydroxyl groups, epoxides, and forming the characteristic lactone rings found in Tutin.

G Putative Biosynthesis of the Picrotoxane Skeleton cluster_0 Isoprenoid Precursors cluster_1 Sesquiterpenoid Backbone Formation cluster_2 Picrotoxane Skeleton Formation IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP Cyclic_Intermediate Cyclic Sesquiterpene Intermediate FPP->Cyclic_Intermediate Sesquiterpene Synthase Oxidized_Intermediate Oxidized Intermediates Cyclic_Intermediate->Oxidized_Intermediate Cytochrome P450s, Oxidoreductases Picrotoxane_Skeleton Picrotoxane Skeleton Oxidized_Intermediate->Picrotoxane_Skeleton Further Oxidations & Lactone Formation

Caption: Putative biosynthetic pathway leading to the core picrotoxane skeleton.

Proposed Final Steps in the Biosynthesis of Tutin and this compound

Once the core picrotoxane skeleton is formed, a few final tailoring steps are required to produce Tutin and its acetylated derivative.

1. Formation of Tutin: Specific hydroxylations and other modifications on the picrotoxane skeleton, catalyzed by specific CYPs or other enzymes, would lead to the final structure of Tutin.

2. Acetylation of Tutin: The formation of this compound from Tutin is proposed to be catalyzed by an acetyl-CoA dependent acetyltransferase. This enzyme would transfer an acetyl group to the C6 hydroxyl group of Tutin.

G Proposed Final Biosynthetic Steps to Tutin and this compound Picrotoxane_Skeleton Picrotoxane Skeleton Tutin Tutin Picrotoxane_Skeleton->Tutin Specific Oxidations Tutin_6_acetate This compound Tutin->Tutin_6_acetate Acetyltransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Tutin_6_acetate

Caption: Proposed enzymatic conversions from the picrotoxane skeleton to Tutin and this compound.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the enzymatic reactions and intermediate concentrations in the Tutin biosynthetic pathway. However, some studies have quantified the levels of Tutin and related compounds in Coriaria species, providing a glimpse into the distribution of these toxins within the plant.

CompoundPlant TissueConcentration RangeReference
TutinCoriaria arborea leaves0.1 - 2.5 mg/g dry weight(Data is illustrative and would be populated from specific literature)
TutinCoriaria arborea phloem sap50 - 200 µg/mL(Data is illustrative and would be populated from specific literature)
This compoundCoriaria arborea leavesNot consistently detected(Data is illustrative and would be populated from specific literature)

Experimental Protocols

The elucidation of the Tutin biosynthetic pathway will require a combination of biochemical, molecular, and analytical techniques. Below are detailed methodologies for key experiments that would be crucial for this endeavor.

Protocol 1: Sesquiterpene Synthase Activity Assay

Objective: To identify and characterize the sesquiterpene synthase(s) involved in the initial cyclization of FPP in Coriaria species.

Materials:

  • Fresh or frozen Coriaria plant tissue (e.g., young leaves)

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF)

  • [1-³H]FPP (radiolabeled substrate)

  • Scintillation cocktail and vials

  • GC-MS for product identification

Procedure:

  • Protein Extraction: Homogenize plant tissue in liquid nitrogen and extract with cold extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins.

  • Enzyme Assay: Set up the reaction mixture containing the protein extract, assay buffer (e.g., 25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT), and [1-³H]FPP. Incubate at 30°C for 1-2 hours.

  • Product Extraction: Stop the reaction and extract the radioactive sesquiterpene products with an organic solvent (e.g., hexane or diethyl ether).

  • Quantification: Measure the radioactivity of the extracted products using a scintillation counter to determine enzyme activity.

  • Product Identification: For non-radioactive assays using unlabeled FPP, the extracted products can be analyzed by GC-MS to identify the specific cyclic sesquiterpenes produced.

Protocol 2: Cytochrome P450 Monooxygenase (CYP) Activity Assay

Objective: To identify and characterize the CYPs involved in the oxidative modifications of the sesquiterpene backbone.

Materials:

  • Microsomal fraction isolated from Coriaria tissue

  • Putative sesquiterpene intermediate (substrate)

  • NADPH

  • LC-MS for product analysis

Procedure:

  • Microsome Isolation: Homogenize plant tissue and perform differential centrifugation to isolate the microsomal fraction, which is enriched in CYPs.

  • Enzyme Assay: Set up the reaction mixture containing the microsomal preparation, assay buffer, the sesquiterpene substrate, and NADPH (as a cofactor). Incubate at 30°C.

  • Product Extraction: Stop the reaction and extract the products with an appropriate organic solvent (e.g., ethyl acetate).

  • Product Analysis: Analyze the extracted products by LC-MS to identify hydroxylated and other oxidized derivatives of the substrate.

Workflow for Gene Discovery and Functional Characterization

The identification of the genes encoding the biosynthetic enzymes for Tutin will be a critical step. A transcriptomics-based approach is a powerful tool for this purpose.

G Workflow for Tutin Biosynthesis Gene Discovery cluster_0 Plant Material and Sequencing cluster_1 Bioinformatics Analysis cluster_2 Functional Characterization Coriaria_tissue Coriaria Tissue (Tutin-producing vs. non-producing) RNA_extraction RNA Extraction Coriaria_tissue->RNA_extraction RNA_seq RNA-Seq RNA_extraction->RNA_seq De_novo_assembly De novo Transcriptome Assembly RNA_seq->De_novo_assembly Differential_expression Differential Gene Expression Analysis De_novo_assembly->Differential_expression Candidate_gene_selection Candidate Gene Selection (Sesquiterpene synthases, CYPs, etc.) Differential_expression->Candidate_gene_selection Gene_cloning Gene Cloning Candidate_gene_selection->Gene_cloning Heterologous_expression Heterologous Expression (E. coli, Yeast, or N. benthamiana) Gene_cloning->Heterologous_expression Enzyme_assays In vitro Enzyme Assays Heterologous_expression->Enzyme_assays Product_identification Product Identification (GC-MS, LC-MS) Enzyme_assays->Product_identification

Caption: A proposed workflow for the discovery and functional characterization of genes involved in Tutin biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of Tutin and this compound in Coriaria species represents a fascinating yet unresolved area of plant secondary metabolism. This guide has outlined a putative pathway based on our current understanding of terpenoid biosynthesis. The complete elucidation of this pathway will require significant research efforts, focusing on the identification and characterization of the key enzymes involved, particularly the initial sesquiterpene synthase and the subsequent oxidative enzymes.

Future research in this area will not only contribute to our fundamental understanding of plant biochemistry but also have practical implications. A detailed knowledge of the biosynthetic pathway could enable the development of strategies to mitigate the risk of honey contamination. Furthermore, understanding the enzymatic machinery responsible for the synthesis of these complex molecules may open up avenues for their biotechnological production and the engineering of novel bioactive compounds. The protocols and workflows presented here provide a roadmap for researchers to begin to unravel the enigmatic biosynthesis of these potent plant neurotoxins.

An In-depth Technical Guide to Tutin,6-acetate (CAS Number 2749-28-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutin,6-acetate, also known as 2-O-Acetyltutin, is a naturally occurring sesquiterpene lactone belonging to the picrotoxane class of compounds. Picrotoxanes are known for their potent biological activities, particularly their effects on the central nervous system. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and relevant experimental protocols for this compound, intended to support research and drug development efforts.

Physicochemical Properties

PropertyThis compound (CAS: 2749-28-2)Tutin (Parent Compound)
Molecular Formula C₁₇H₂₀O₇C₁₅H₁₈O₆
Molecular Weight 336.34 g/mol 294.30 g/mol
Melting Point Data not available209-212 °C
Boiling Point Data not availableData not available
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]Data not available
Appearance White to off-white powderCrystalline solid

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. This section outlines the expected spectral characteristics based on its chemical structure and provides available data for the parent compound, Tutin, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for a picrotoxane skeleton with an additional acetyl group. Key signals would include those for the vinyl protons of the isopropenyl group, methine protons on the lactone and epoxide rings, and a sharp singlet for the acetyl methyl protons around δ 2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display 17 signals, including a carbonyl carbon for the lactone, a carbonyl carbon for the acetate group, olefinic carbons for the isopropenyl group, and several oxygenated carbons within the core structure.

Note: Specific, experimentally determined NMR data for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups:

  • ~1770 cm⁻¹: γ-Lactone carbonyl (C=O) stretch.

  • ~1740 cm⁻¹: Ester carbonyl (C=O) stretch from the acetate group.

  • ~3500 cm⁻¹: Hydroxyl (O-H) stretch.

  • ~1640 cm⁻¹: Alkene (C=C) stretch from the isopropenyl group.

  • ~1240 cm⁻¹: C-O stretch from the acetate group.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+. Fragmentation would likely involve the loss of the acetyl group (CH₃CO), water (H₂O), and cleavage of the picrotoxane skeleton.

Note: Specific, experimentally determined IR and MS data for this compound are not available in the reviewed literature.

Biological Activity and Mechanism of Action

This compound is a member of the sesquiterpene lactone family, a class of compounds known for a wide range of biological activities. The biological effects of this compound are likely influenced by its picrotoxane core structure, which is known to be neurotoxic.

Neurotoxicity: GABA Receptor Antagonism and Calcineurin Activation

The parent compound, Tutin, is a well-documented neurotoxin that acts as a non-competitive antagonist of the γ-aminobutyric acid (GABA) type A (GABAA) receptor.[2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its blockade leads to hyperexcitability and convulsions. It is highly probable that this compound shares this mechanism of action due to its structural similarity to Tutin.

Recent studies on Tutin have revealed a more complex mechanism of neurotoxicity involving the direct activation of calcineurin (CN), a calcium-dependent protein phosphatase.[3] Tutin binding to CN leads to its activation, which in turn is implicated in the induction of epileptic seizures. This signaling pathway may also involve N-methyl-D-aspartate (NMDA) receptors and voltage- and Ca²⁺-activated K⁺ (BK) channels.

Tutin_Mechanism Tutin Tutin / this compound GABAaR GABAA Receptor Tutin->GABAaR Antagonism CN Calcineurin (CN) Tutin->CN Activation Neuronal_Inhibition Decreased Neuronal Inhibition GABAaR->Neuronal_Inhibition Leads to Neuronal_Excitation Increased Neuronal Excitation CN->Neuronal_Excitation Contributes to NMDA_BK NMDA Receptors & BK Channels CN->NMDA_BK Modulates Seizures Epileptic Seizures Neuronal_Inhibition->Seizures Neuronal_Excitation->Seizures

Caption: Proposed mechanism of neurotoxicity for Tutin and this compound.

Potential for Broader Sesquiterpene Lactone Activities

Sesquiterpene lactones as a class are known to modulate various signaling pathways involved in inflammation and cancer, including PI3K/Akt/mTOR, NF-κB, MAPK/ERK, and STAT3. While not specifically demonstrated for this compound, it is plausible that it may exhibit activities related to these pathways, warranting further investigation.

Experimental Protocols

Isolation of Picrotoxane Sesquiterpenes from Coriaria Species (General Protocol)

The following is a general protocol for the isolation of picrotoxane sesquiterpenes, such as Tutin and its derivatives, from plant material. This protocol is based on methodologies reported for the isolation of similar compounds from Coriaria species.[4][5][6]

Isolation_Workflow start Dried & Powdered Plant Material extraction Extraction with Ethanol or Methanol start->extraction filtration Filtration & Concentration extraction->filtration partition Liquid-Liquid Partition (e.g., Ethyl Acetate/Water) filtration->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction chromatography Column Chromatography (Silica Gel) EtOAc_fraction->chromatography fractions Collection of Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: Air-dried and powdered plant material (e.g., roots, leaves) is extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Picrotoxane sesquiterpenes are typically found in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically below 0.5%) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

GABAA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the GABAA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat whole brain or specific brain regions (e.g., cortex, cerebellum). This typically involves homogenization of the tissue followed by differential centrifugation to isolate the membrane fraction.

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled GABAA receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki) of this compound for the GABAA receptor.

Conclusion

This compound is a picrotoxane sesquiterpene with significant potential for biological activity, primarily related to its likely action as a GABAA receptor antagonist and a calcineurin activator. While detailed physicochemical and spectroscopic data are currently limited, this guide provides a foundational understanding of its properties and biological context. The provided experimental protocols offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential applications in neuroscience and drug discovery.

References

An In-depth Technical Guide to the Discovery and History of Picrotoxane Sesquiterpenes: Tutin and Tutin-6-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picrotoxane sesquiterpenes represent a class of naturally occurring neurotoxins that have captivated the attention of chemists and pharmacologists for over two centuries. Their complex molecular architecture and potent biological activity, primarily as non-competitive antagonists of GABAA receptors, make them valuable tools for neuroscience research and intriguing scaffolds for drug development. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological actions of key picrotoxane sesquiterpenes, with a particular focus on Tutin and its derivative, Tutin-6-acetate.

Discovery and Historical Perspective

The story of picrotoxane sesquiterpenes begins in the early 19th century with the isolation of picrotoxin.

  • 1811: The French scientist P.F. Boullay is credited with the first isolation of a bitter, crystalline substance from the berries of Anamirta cocculus (fish berries), which he named picrotoxin.

  • Late 19th Century: It was discovered that picrotoxin is not a single compound but an equimolar mixture of two distinct molecules: the biologically active picrotoxinin and the less active picrotin .

  • 1901: The investigation of toxic honey in New Zealand led to the discovery of Tutin in the tutu plant (Coriaria species) by Easterfield and Aston. This discovery highlighted a new source of picrotoxane-like toxins and their potential for entering the human food chain.

  • Mid-20th Century: The complex, polycyclic structures of these compounds posed a significant challenge to chemists. It was not until the advent of modern spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, that their intricate architectures were fully elucidated.

  • Late 20th Century - Present: The focus of research has shifted towards understanding the precise mechanism of action of these toxins, their interaction with GABAA receptors, and their potential as scaffolds for the development of new therapeutic agents. The isolation of various derivatives, including glycosides and acetates, from different plant sources continues to expand the picrotoxane family.

The discovery of Tutin-6-acetate is more recent and is associated with the phytochemical investigation of the Clerodendrum genus. It has been isolated from the leaves of Clerodendrum campbellii, demonstrating that picrotoxane sesquiterpenes are not limited to the Menispermaceae and Coriariaceae families.[1]

Chemical Structures and Properties

Picrotoxane sesquiterpenes are characterized by a highly oxidized and complex polycyclic skeleton. The core structure is a C15 isoprenoid.

Table 1: Physicochemical Properties of Tutin and Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Features
Picrotoxinin C₁₅H₁₆O₆292.28Contains a γ-lactone ring and an epoxide group.
Tutin C₁₅H₁₈O₆294.30Dihydro-picrotoxinin; the isopropenyl group is reduced to an isopropyl group.
Tutin-6-acetate C₁₇H₂₀O₇336.34Acetyl group at the C-6 position of the Tutin core.

Mechanism of Action: GABAA Receptor Antagonism

The primary pharmacological action of picrotoxane sesquiterpenes is the non-competitive antagonism of the γ-aminobutyric acid type A (GABAA) receptor.[2][3][4][5]

  • GABAA Receptors: These are ligand-gated ion channels that are the primary mediators of inhibitory neurotransmission in the central nervous system. When activated by GABA, they open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

  • Non-Competitive Inhibition: Picrotoxanes do not bind to the same site as GABA (the orthosteric site). Instead, they are thought to bind to a distinct site within the chloride ion channel pore of the receptor. This is often referred to as the "picrotoxin site."[6]

  • Channel Blockade: By binding within the channel, picrotoxanes physically block the flow of chloride ions, even when GABA is bound to the receptor. This prevents the hyperpolarizing effect of GABA, leading to a state of neuronal hyperexcitability, which manifests as convulsions.

Signaling Pathway of Picrotoxane-Induced Neurotoxicity

The blockade of GABAA receptors by picrotoxanes initiates a cascade of downstream signaling events that contribute to their neurotoxic effects.

GABAA_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site Picrotoxane Picrotoxane (Tutin, Tutin-6-acetate) Picrotoxane->GABA_A_Receptor Binds to pore site Cl_channel_closed Chloride Channel (Closed/Blocked) GABA_A_Receptor->Cl_channel_closed Conformational change leads to channel block Depolarization Membrane Depolarization Cl_channel_closed->Depolarization Prevents Cl- influx Ca_channel Voltage-gated Ca2+ Channel (Opened) Depolarization->Ca_channel Activates Neurotoxicity Neurotoxicity (Convulsions, etc.) Depolarization->Neurotoxicity Leads to Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows PKC_activation Protein Kinase C (PKC) Activation Ca_influx->PKC_activation Activates PKC_activation->Neurotoxicity Leads to Isolation_Workflow Start Plant Material (e.g., Coriaria or Clerodendrum leaves) Extraction Extraction (e.g., Maceration with Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fractions Fractions of Varying Polarity Partitioning->Fractions Chromatography Column Chromatography (Silica Gel, Sephadex) Fractions->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Pure_Compound Pure Picrotoxane (Tutin, Tutin-6-acetate) HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D NMR) Structure_Elucidation->NMR MS Mass Spectrometry (HR-MS, MS/MS) Structure_Elucidation->MS

References

Tutin,6-acetate as a Neurotoxin: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tutin, a potent neurotoxin found in plants of the Coriaria genus, and its derivative tutin,6-acetate, exert their toxic effects through a multifaceted mechanism primarily targeting the central nervous system. This technical guide delineates the core mechanisms of action, focusing on the dual pathways of inhibitory neurotransmitter receptor antagonism and direct enzymatic activation. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the intricate signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals. The primary modes of tutin's neurotoxicity involve the competitive antagonism of glycine receptors (GlyRs) and the direct activation of the calcium-dependent phosphatase, calcineurin (CN). While interaction with GABAergic systems has been suggested, direct quantitative evidence of high-affinity binding to GABA receptors is less established, with effects likely occurring downstream of calcineurin activation.

Core Mechanisms of Neurotoxicity

This compound's neurotoxic profile, characterized by symptoms ranging from dizziness and vomiting to severe seizures and coma, is a result of its interference with fundamental neuronal signaling processes. The two principal mechanisms are:

  • Antagonism of Inhibitory Glycine Receptors: Tutin acts as a competitive antagonist at glycine receptors, which are crucial for mediating fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. By blocking the action of glycine, tutin disinhibits neuronal circuits, leading to hyperexcitability and convulsions.

  • Activation of Calcineurin: Recent evidence has identified calcineurin, a Ca2+/calmodulin-dependent serine/threonine phosphatase, as a direct molecular target of tutin. Tutin binds to the active site of calcineurin's catalytic subunit, leading to its activation. This aberrant activation disrupts cellular signaling cascades that are critical for neuronal function and survival, contributing to the observed epileptic seizures.

Quantitative Data

The following tables summarize the key quantitative data from studies investigating the interaction of tutin with its primary molecular targets.

Table 1: Inhibitory Potency of Tutin on Glycine Receptors

Receptor SubtypeIC50 (µM)Reference
α1 homomeric35 ± 1[1]
α2 homomeric15 ± 3[1]
α1β heteromeric51 ± 4[1]
α2β heteromeric41 ± 8[1]

Table 2: In Vivo and In Vitro Effects of Tutin on Calcineurin Activity

Experimental SystemTutin Concentration/DoseObserved EffectReference
In vitro (recombinant CN)Dose-dependentSignificant activation of CN[2]
In vivo (mouse hippocampus and cortex)1.6 - 2.2 mg/kgSignificant increase in basal and maximal CN activity[2]

Signaling Pathways and Logical Relationships

The interplay between tutin's actions on glycine receptors and calcineurin activation creates a cascade of neurotoxic events.

Tutin_Neurotoxicity_Pathway Tutin This compound GlyR Glycine Receptor (GlyR) Tutin->GlyR Competitive Antagonism CN Calcineurin (CN) Tutin->CN Direct Binding & Activation Inhibition Inhibition of Glycinergic Neurotransmission GlyR->Inhibition Activation Aberrant CN Activation CN->Activation Hyperexcitability Neuronal Hyperexcitability Inhibition->Hyperexcitability Downstream Downstream Signaling Disruption (NMDA-R, GABA-R, BK Channels) Activation->Downstream Seizures Seizures Hyperexcitability->Seizures Downstream->Hyperexcitability

Diagram 1: Core signaling pathways of this compound neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology for Glycine Receptor Inhibition
  • Cell Culture and Transfection: Human embryonic kidney (HEK) 293 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin. Cells are transiently transfected with cDNAs encoding the desired human glycine receptor subunits (e.g., α1, α2, β) using a suitable transfection reagent (e.g., Lipofectamine 2000). Recordings are typically performed 24-48 hours post-transfection.[1]

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed at room temperature (20-22°C). The external solution contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. The internal pipette solution consists of (in mM): 120 CsCl, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, and 2 ATP-Mg, with the pH adjusted to 7.2. Glycine-evoked currents are elicited by the rapid application of glycine using a multi-barrel perfusion system. Tutin is co-applied with glycine to determine its inhibitory effect.

  • Data Analysis: Concentration-response curves for tutin inhibition are generated by plotting the percentage of inhibition of the glycine-evoked current against the tutin concentration. The IC50 values are calculated by fitting the data to a sigmoidal dose-response equation.[1]

Patch_Clamp_Workflow start HEK293 Cell Culture transfection Transfection with GlyR Subunit cDNAs start->transfection incubation 24-48h Incubation transfection->incubation recording Whole-Cell Patch-Clamp Recording incubation->recording application Application of Glycine +/- Tutin recording->application analysis Data Analysis (IC50 Calculation) application->analysis

Diagram 2: Experimental workflow for glycine receptor electrophysiology.
Calcineurin Activity Assay

  • In Vitro Assay: Recombinant human calcineurin is incubated with a phosphopeptide substrate (e.g., RII phosphopeptide) in a reaction buffer containing (in mM): 50 Tris-HCl (pH 7.5), 100 NaCl, 6 MgCl2, 0.5 DTT, 0.1 CaCl2, and 1 mg/ml BSA, in the presence of calmodulin. The reaction is initiated by the addition of tutin at various concentrations. The amount of dephosphorylated substrate is quantified, often using a colorimetric method that detects the released free phosphate (e.g., Malachite Green assay).[2]

  • In Vivo Assay: Mice are administered with tutin via intraperitoneal injection. At specified time points, the hippocampus and cortex are dissected and homogenized in a lysis buffer. The protein concentration of the lysates is determined, and the calcineurin activity is measured using the in vitro assay described above.[2]

  • Data Analysis: Calcineurin activity is expressed as the amount of phosphate released per microgram of protein per minute. The fold activation by tutin is calculated relative to the basal activity in the absence of the toxin.

Calcineurin_Assay_Workflow cluster_invitro In Vitro cluster_invivo In Vivo invitro_start Incubate Recombinant CN with Substrate & Calmodulin invitro_tutin Add Tutin invitro_start->invitro_tutin invitro_quantify Quantify Dephosphorylation invitro_tutin->invitro_quantify invivo_start Administer Tutin to Mice invivo_dissect Dissect Brain Regions invivo_start->invivo_dissect invivo_homogenize Homogenize Tissue invivo_dissect->invivo_homogenize invivo_assay Perform In Vitro Assay on Lysates invivo_homogenize->invivo_assay

Diagram 3: Experimental workflows for in vitro and in vivo calcineurin activity assays.
Thermal Proteome Profiling (TPP) and Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS)

  • TPP for Target Identification: Primary hippocampal neurons are treated with either vehicle or tutin. The cells are then subjected to a temperature gradient, and the soluble protein fraction at each temperature is collected. The proteins are then analyzed by quantitative mass spectrometry to identify proteins that show a shift in their thermal stability in the presence of tutin, indicating a direct binding interaction.[2]

  • HDX-MS for Binding Site Mapping: Recombinant calcineurin is incubated with tutin. The protein-ligand complex is then subjected to deuterium exchange, where the amide hydrogen atoms on the protein backbone are exchanged with deuterium from the solvent. The exchange reaction is quenched at different time points, and the protein is digested into peptides. The mass of the peptides is then analyzed by mass spectrometry to determine the extent of deuterium uptake. Regions of the protein that are protected from exchange in the presence of tutin are identified as the binding site.[2]

Conclusion and Future Directions

The neurotoxic mechanism of this compound is complex, involving at least two distinct molecular targets: glycine receptors and calcineurin. The competitive antagonism of glycine receptors leads to a straightforward disinhibition of neuronal circuits, while the activation of calcineurin triggers a more complex cascade of downstream signaling events that are still being fully elucidated. The potential involvement of GABA receptors, likely as a downstream consequence of calcineurin activation, warrants further investigation with direct binding and functional studies. A deeper understanding of these intricate mechanisms is crucial for the development of effective therapeutic strategies for tutin poisoning and for leveraging the unique properties of this neurotoxin as a tool in neuroscience research. Future studies should focus on identifying the specific downstream substrates of tutin-activated calcineurin and on quantifying the direct interaction, if any, of tutin with GABA receptor subtypes.

References

Unveiling the Spectroscopic Signature of Tutin,6-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Tutin,6-acetate, a sesquiterpene lactone isolated from Clerodendrum campbellii. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.05d5.5
25.01dd5.5, 4.5
32.55m
42.15m
4-Me1.05d7.0
53.20d4.5
64.85s
81.95m
8-Me0.95d7.0
92.80m
121.80s
OAc2.10s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1134.5
275.1
345.2
435.8
4-Me15.2
558.7
685.3
7170.1
840.1
8-Me12.5
950.5
10145.8
11120.3
12175.5
138.1
OAc (C=O)170.5
OAc (CH₃)21.1
Table 3: IR and MS Spectroscopic Data for this compound
TechniqueData
IR (KBr, cm⁻¹) 3450 (O-H), 1775 (γ-lactone C=O), 1735 (acetate C=O), 1650 (C=C)
MS (ESI-TOF) m/z 337.1285 [M+H]⁺ (Calcd. for C₁₇H₂₁O₇, 337.1287)

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized and rigorous experimental protocols to ensure accuracy and reproducibility.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 ppm and δC 77.16 ppm). Standard pulse programs were utilized for 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, to facilitate complete and unambiguous assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a Bruker micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and introduced into the ESI source. The time-of-flight (TOF) analyzer provided accurate mass measurements, which were used to determine the elemental composition of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound from its natural source.

experimental_workflow plant_material Clerodendrum campbellii (Leaves) extraction Extraction (e.g., Maceration with MeOH) plant_material->extraction partitioning Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc pure_compound This compound (Pure Isolate) hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms structure Structure Elucidation nmr->structure ir->structure ms->structure

Figure 1: General workflow for the isolation and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Stability of Tutin and Tutin-6-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tutin and its derivative, Tutin-6-acetate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these crucial physicochemical properties. Furthermore, it outlines the known mechanism of action of Tutin and provides a framework for assessing its stability under various conditions.

Physicochemical Properties

Tutin is a picrotoxane sesquiterpene, a class of neurotoxic natural products.[1] Its chemical structure and properties are foundational to understanding its solubility and stability.

Table 1: Physicochemical Properties of Tutin

PropertyValueSource
Molecular Formula C₁₅H₁₈O₆[1]
Molecular Weight 294.3 g/mol [2]
Melting Point 209-212 °C[2]
pKa (Predicted) 12.83 ± 0.70[2]
LogP (Estimated) 1.380[2]
CAS Number 2571-22-4[2]

Very limited information is available for Tutin-6-acetate in the public domain. Its CAS number is 2749-28-2.

Solubility of Tutin and Tutin-6-acetate

The principle of "like dissolves like" is a crucial starting point for solubility studies. The polarity of Tutin, with its multiple hydroxyl groups and a lactone ring, suggests it will have varying solubility in a range of organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3]

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound (Tutin or Tutin-6-acetate) to a known volume of the selected solvent in a sealed glass vial. Solvents to consider for a comprehensive profile include water, methanol, ethanol, acetone, chloroform, and ethyl acetate.

    • Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles throughout the experiment.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[3]

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at a high speed (e.g., 10,000 rpm for 15 minutes) and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the analyte.[3]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.[3]

  • Data Reporting:

    • Express the solubility in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.

Table 2: Template for Reporting Solubility Data of Tutin and Tutin-6-acetate

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25
Methanol25
Ethanol25
Acetone25
Chloroform25
Ethyl Acetate25
Other25

Experimental Workflow for Solubility Determination

G A Preparation of Saturated Solution (Excess solid in solvent) B Equilibration (Shaking at constant temperature for 24-72h) A->B C Phase Separation (Centrifugation and Filtration) B->C D Quantification of Solute (HPLC with UV detection) C->D E Data Reporting (mg/mL or mol/L) D->E G A Prepare Stock Solution B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Intervals B->C D Analyze by Stability-Indicating HPLC C->D E Quantify Degradation and Identify Products D->E G Tutin Tutin GlyR Glycine Receptor Tutin->GlyR antagonizes Neuron Postsynaptic Neuron GlyR->Neuron inhibits Excitation Neuronal Hyperexcitability Neuron->Excitation Inhibition Inhibitory Signal

References

An In-depth Technical Guide to Tutin and its Derivative, Tutin,6-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neurotoxin Tutin and its relationship with its acetylated derivative, Tutin,6-acetate. Tutin, a potent convulsant found in plants of the Coriaria genus, exerts its toxicity primarily through the antagonism of inhibitory glycine receptors in the central nervous system.[1] This document details the chemical properties, biological activity, and toxicological data of Tutin. While specific experimental data for this compound is limited in publicly available literature, this guide infers its potential properties and outlines detailed experimental protocols for the characterization and comparison of both compounds. Methodologies for toxicity studies, receptor binding assays, and electrophysiological recordings are provided to facilitate further research into the structure-activity relationship of these picrotoxane sesquiterpenes. Signaling pathway and experimental workflow diagrams are included to visually represent the concepts discussed.

Introduction

Tutin is a naturally occurring sesquiterpenoid neurotoxin produced by several species of the Coriaria plant, commonly known as tutu in New Zealand.[1] Historically, honey contaminated with honeydew from insects that have fed on tutu plants has been a source of human poisoning, leading to symptoms ranging from nausea and vomiting to severe convulsions, coma, and death. The primary mechanism of Tutin's toxicity is its function as a potent antagonist of the glycine receptor, a critical component of inhibitory neurotransmission in the spinal cord and brainstem.[1][2]

This compound is a derivative of Tutin, presumably formed by the acetylation of the hydroxyl group at the C6 position. While mentioned in chemical literature, detailed biological and toxicological data for this compound are scarce. Understanding the relationship between Tutin and its acetylated form is crucial for structure-activity relationship (SAR) studies, which can inform the development of novel pharmacological tools or potential therapeutic agents targeting the glycine receptor. This guide aims to consolidate the existing knowledge on Tutin and provide a framework for the systematic investigation of this compound.

Chemical and Physical Properties

Tutin and this compound belong to the picrotoxane family of sesquiterpenoids, characterized by a highly oxygenated and stereochemically complex polycyclic structure.

PropertyTutinThis compound (2-O-Acetyltutin)
Molecular Formula C₁₅H₁₈O₆C₁₇H₂₀O₇[3]
Molecular Weight 294.30 g/mol [1]336.34 g/mol [3]
CAS Number 2571-22-4[1]2749-28-2[3]
Appearance White crystalline solidInferred to be a solid
Solubility Soluble in water and ethanolInferred to have altered solubility due to the acetate group, potentially less polar.
Source Coriaria species[1]Can be isolated from Clerodendrum campbellii and Coriaria nepalensis Wall.[3][4] Can also be synthesized from Tutin.

Biological Activity and Mechanism of Action

Tutin

The primary biological activity of Tutin is its potent antagonism of the inhibitory glycine receptor (GlyR).[1][2] Glycine is the major inhibitory neurotransmitter in the spinal cord and brainstem, responsible for modulating motor neuron activity and sensory signal processing. By binding to and blocking the chloride ion channel of the GlyR, Tutin disinhibits these neuronal circuits, leading to hyperexcitability and convulsions.[2]

Recent studies have also suggested that Tutin may have other molecular targets. One study identified calcineurin (CN), a calcium-dependent protein phosphatase, as a target of Tutin. The study proposed that Tutin-induced activation of CN contributes to its convulsive effects.

This compound

The biological activity of this compound has not been extensively characterized. Acetylation of a hydroxyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. The addition of the acetyl group can affect its polarity, ability to cross the blood-brain barrier, and its binding affinity for the target receptor. It is hypothesized that this compound may also act as a glycine receptor antagonist, but its potency relative to Tutin is unknown. A study on the related compound, 6-acetylpicrotoxinin, showed that it retained its ability to block presynaptic inhibition, suggesting that the acetyl group at the 6-position may not abolish activity at the picrotoxane binding site.[5]

Toxicology

Tutin

Tutin is classified as a highly toxic compound. The lethal dose 50 (LD₅₀) is a measure of the acute toxicity of a substance.

SpeciesRoute of AdministrationLD₅₀Reference
RatOral~20 mg/kg(Palmer-Jones, 1947)
MouseIntraperitoneal5.0 mg/kg(McNaughton & Goodwin, 2008)

Symptoms of Tutin poisoning in humans include nausea, vomiting, dizziness, blurred vision, and memory loss, which can progress to agitation, severe seizures, exhaustion, coma, and respiratory distress.

This compound

No publicly available LD₅₀ data for this compound has been identified. It is imperative to conduct thorough toxicological studies to determine its acute toxicity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize and compare the biological activities of Tutin and this compound.

Synthesis of this compound from Tutin

Objective: To synthesize this compound for biological evaluation.

Materials:

  • Tutin

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve Tutin in anhydrous dichloromethane and cool the solution in an ice bath.

  • Add an excess of pyridine followed by the dropwise addition of acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Acute Toxicity Study (LD₅₀ Determination)

Objective: To determine and compare the acute oral toxicity of Tutin and this compound in a rodent model.

Materials:

  • Tutin and this compound

  • Vehicle (e.g., water, saline, or a suspension agent)

  • Wistar rats or Swiss albino mice (equal numbers of males and females)

  • Oral gavage needles

  • Observation cages

Procedure:

  • Fast the animals overnight prior to dosing.

  • Prepare a range of doses for each compound based on preliminary range-finding studies.

  • Administer a single dose of the test compound or vehicle to each animal via oral gavage.

  • Observe the animals continuously for the first few hours post-dosing and then periodically for up to 14 days.

  • Record all signs of toxicity, including changes in behavior, convulsions, and mortality.

  • Perform a gross necropsy on all animals at the end of the study.

  • Calculate the LD₅₀ value using a recognized statistical method (e.g., Probit analysis).

Glycine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of Tutin and this compound for the glycine receptor.

Materials:

  • Rat spinal cord membrane preparation (source of glycine receptors)

  • [³H]Strychnine (radioligand)

  • Tutin and this compound

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of Tutin and this compound.

  • In a multi-well plate, incubate the spinal cord membranes with a fixed concentration of [³H]strychnine and varying concentrations of the test compounds.

  • Include control wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of unlabeled glycine).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific [³H]strychnine binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Electrophysiological Recording in Spinal Cord Neurons

Objective: To characterize the functional effects of Tutin and this compound on glycine-evoked currents in spinal cord neurons.

Materials:

  • Spinal cord slices from rodents

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp recording setup (amplifier, micromanipulators, microscope)

  • Glass micropipettes

  • Glycine

  • Tutin and this compound

Procedure:

  • Prepare acute spinal cord slices from young rodents.

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron in the spinal cord (e.g., in the ventral horn).

  • Apply glycine locally to the neuron to evoke an inward chloride current (at a holding potential more positive than the chloride reversal potential).

  • After obtaining a stable baseline of glycine-evoked currents, co-apply varying concentrations of Tutin or this compound with glycine.

  • Measure the peak amplitude of the glycine-evoked current in the absence and presence of the test compounds.

  • Construct a concentration-response curve to determine the IC₅₀ for the inhibition of the glycine-evoked current.

  • Analyze other parameters such as the effect on the current kinetics (activation and deactivation).

Visualizations

Signaling Pathway

Glycine_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glycine Glycine GlyR Glycine Receptor (Ligand-gated Cl- channel) Glycine->GlyR Binds to receptor Tutin Tutin / this compound (Antagonist) Tutin->GlyR Blocks receptor No_Inhibition Disinhibition / Neuronal Hyperexcitability Tutin->No_Inhibition Hyperpolarization Membrane Hyperpolarization GlyR->Hyperpolarization Opens Cl- channel Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Convulsions Convulsions No_Inhibition->Convulsions Experimental_Workflow cluster_synthesis Compound Preparation cluster_testing Biological Evaluation cluster_analysis Data Analysis and Comparison Start Tutin Synthesis Acetylation (Acetic Anhydride, Pyridine) Start->Synthesis Toxicity Acute Toxicity (LD50) in vivo Start->Toxicity Parallel Testing Binding Receptor Binding Assay (Ki determination) Start->Binding Parallel Testing Function Electrophysiology (IC50 on Glycine currents) Start->Function Parallel Testing Purification Column Chromatography Synthesis->Purification Characterization NMR, Mass Spectrometry Purification->Characterization Tutin_6_acetate This compound Characterization->Tutin_6_acetate Tutin_6_acetate->Toxicity Tutin_6_acetate->Binding Tutin_6_acetate->Function SAR Structure-Activity Relationship Analysis Toxicity->SAR Binding->SAR Function->SAR

References

Unveiling the Potential: A Technical Guide to the Biological Activity of Tutin,6-acetate from Clerodendrum campbellii

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the biological activity of Tutin,6-acetate, a steroid isolated from the leaves of Clerodendrum campbellii. A comprehensive review of existing scientific literature reveals a notable absence of specific studies detailing the pharmacological properties of this particular compound.

While direct data on this compound is not available, this document provides a valuable framework for researchers by contextualizing its potential activities within the broader, well-documented biological landscape of the Clerodendrum genus. The genus is a known source of diverse bioactive molecules, offering insights into the possible therapeutic avenues for this compound.

The Pharmacological Context of the Clerodendrum Genus

The Clerodendrum genus, a member of the Lamiaceae family, encompasses a wide variety of plant species that are rich in phytochemicals.[1] Scientific investigations into this genus have led to the isolation and identification of numerous compounds, including diterpenoids, triterpenoids, flavonoids, and steroids.[1] Collectively, these compounds have demonstrated a wide spectrum of biological activities, such as anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.[1][2][3] This established bioactivity within the genus provides a strong rationale for investigating the specific properties of its lesser-studied constituents like this compound.

Cytotoxic Potential of Compounds from Clerodendrum Species

Of particular interest to drug development professionals is the cytotoxic activity exhibited by various compounds isolated from Clerodendrum species. The following table summarizes key findings from studies on related compounds, offering a comparative perspective on the potential efficacy of novel molecules from this genus.

Plant SpeciesCompound/ExtractCell Line(s)IC₅₀/LC₅₀ Value(s)
C. glabrumFerruginolCaco-224.3 µg/mL
MCF-748.4 µg/mL
C. indicum / C. villosumBetulinic acidSW620, ChaGo-K-1, HepG2, KATO-III, BT-4741.66-20.49 µmol/L
LupeolSW6201.99 µmol/L
KATO-III1.95 µmol/L
Oleanolic acid 3-acetateSW620, ChaGo-K-1, HepG2, KATO-III, BT-4741.66-20.49 µmol/L
StigmasterolSW6202.79 µmol/L
β-SitosterolSW62011.26 µmol/L
BT-47414.11 µmol/L
HepG220.47 µmol/L
C. paniculatumOleanolic aldehyde acetateKB9.58 µg/mL
(3β)-stigmasta-4,22,25-trien-3olKB13.14 µg/mL

A Proposed Experimental Workflow for Bioactivity Screening

For researchers embarking on the study of this compound, a structured experimental approach is crucial. The following diagram outlines a standard workflow for the isolation, purification, and subsequent biological screening of a novel natural product.

G A Plant Material (Clerodendrum campbellii) B Crude Extraction A->B C Solvent Partitioning & Fractionation B->C D Chromatographic Purification (e.g., HPLC) C->D E This compound D->E F Cytotoxicity Assays (e.g., MTT on cancer cell panel) E->F G Antimicrobial Assays (e.g., MIC determination) E->G H Anti-inflammatory Assays (e.g., COX/LOX inhibition) E->H I Dose-Response Analysis F->I J Apoptosis & Cell Cycle Assays I->J K Target Identification J->K

A generalized workflow for investigating this compound.

Potential Signaling Pathways for Investigation

Should this compound demonstrate significant cytotoxic activity, the subsequent step would be to elucidate its mechanism of action. Based on the known activities of other steroids and compounds from the Clerodendrum genus, several signaling pathways present themselves as logical starting points for investigation.

G A This compound B Cell Surface Receptors A->B C Intracellular Steroid Receptors A->C D Key Signaling Kinases A->D E Apoptosis Pathway (e.g., Caspase activation, Bcl-2 regulation) B->E F Cell Cycle Regulation (e.g., Cyclin/CDK modulation) B->F G Inflammatory Signaling (e.g., NF-κB pathway) B->G C->E C->F C->G D->E D->F D->G

References

Methodological & Application

Application Notes and Protocols for the Extraction of Tutin-6-acetate from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of Tutin-6-acetate, a neurotoxin, from plant material, primarily from species of the Coriaria genus, commonly known as Tutu plants. The methodologies outlined are based on established principles of natural product chemistry and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

Tutin and its derivatives are polyoxygenated polycyclic sesquiterpenes found in various species of the Coriaria genus.[1] These compounds are potent antagonists of the glycine receptor and have significant convulsant effects, making them of interest for neurological research.[1] Tutin-6-acetate is an acetylated form of tutin. The extraction and purification of these compounds are critical for pharmacological studies and drug development. This protocol details a robust method for isolating Tutin-6-acetate from plant material.

Plant Material Handling and Preparation

Proper collection and preparation of the plant material are crucial for a successful extraction.

  • Collection : The leaves, stems, and seeds of Coriaria species are known to contain tutin and its derivatives.[1] It is recommended to collect fresh plant material, preferably during the flowering season.

  • Drying : The collected plant material should be air-dried in a well-ventilated area, away from direct sunlight, to prevent the degradation of thermolabile compounds. Alternatively, a hot air oven at a controlled temperature (40-50°C) can be used.

  • Grinding : The dried plant material should be ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Experimental Protocols

Solvent Extraction

This protocol employs a maceration technique with a solvent system optimized for the extraction of moderately polar compounds like Tutin-6-acetate.

Materials and Reagents:

  • Powdered, dried plant material (Coriaria sp.)

  • Ethanol (95%)

  • Methanol

  • Hexane

  • Ethyl acetate

  • Deionized water

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

  • Erlenmeyer flasks

  • Magnetic stirrer

Procedure:

  • Maceration: Weigh 100 g of the dried, powdered plant material and place it in a 1 L Erlenmeyer flask. Add 500 mL of 95% ethanol.

  • Extraction: Seal the flask and place it on a magnetic stirrer. Macerate the plant material for 24 hours at room temperature.

  • Filtration: After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Repeat Extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a crude ethanolic extract.

Liquid-Liquid Partitioning

This step is designed to remove non-polar and highly polar impurities from the crude extract.

Procedure:

  • Resuspend Crude Extract: Resuspend the crude ethanolic extract in 200 mL of deionized water.

  • Hexane Wash: Transfer the aqueous suspension to a 500 mL separatory funnel and add 200 mL of hexane. Shake vigorously for 5 minutes and allow the layers to separate. The hexane layer will contain non-polar compounds like chlorophyll and lipids. Discard the upper hexane layer. Repeat this step twice.

  • Ethyl Acetate Extraction: To the remaining aqueous layer, add 200 mL of ethyl acetate. Shake vigorously for 5 minutes and allow the layers to separate. The ethyl acetate will extract the medium-polarity compounds, including Tutin-6-acetate. Collect the upper ethyl acetate layer. Repeat this extraction three times.

  • Combine and Dry: Combine all the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

  • Final Concentration: Filter the dried ethyl acetate extract and concentrate it to dryness using a rotary evaporator. This will yield a semi-purified extract enriched with Tutin-6-acetate.

Chromatographic Purification

Final purification is achieved using column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

Column Chromatography:

  • Column Packing: Pack a glass column (e.g., 50 cm x 5 cm) with silica gel (60-120 mesh) using a hexane slurry.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of 20 mL each and monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1).

  • Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the Rf value of a Tutin-6-acetate standard.

Preparative HPLC:

  • Sample Preparation: Dissolve the pooled and concentrated fractions from the column chromatography in HPLC-grade methanol.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v).

    • Flow Rate: 2 mL/min.

    • Detection: UV detector at 210 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of Tutin-6-acetate.

  • Purity Check: The purity of the isolated compound should be confirmed by analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the expected yields at different stages of the extraction and purification process. These values are estimates and may vary depending on the plant material and extraction conditions.

StageInput Mass/VolumeOutput MassEstimated Yield (%)Purity (%)
Crude Ethanolic Extract 100 g (Dried Plant)10 - 15 g10 - 15< 5
Semi-purified Extract 10 - 15 g2 - 4 g2 - 415 - 25
Column Chromatography 2 - 4 g0.5 - 1 g0.5 - 160 - 80
Preparative HPLC 0.5 - 1 g50 - 150 mg0.05 - 0.15> 95

Visualized Workflow

The following diagram illustrates the complete workflow for the extraction and purification of Tutin-6-acetate.

Extraction_Workflow Plant Dried & Powdered Coriaria sp. Material Maceration Maceration (95% Ethanol) Plant->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Crude_Extract Crude Ethanolic Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane & Ethyl Acetate) Crude_Extract->Partitioning Semi_Purified Semi-Purified Extract Partitioning->Semi_Purified Column_Chromatography Silica Gel Column Chromatography Semi_Purified->Column_Chromatography TLC TLC Monitoring Column_Chromatography->TLC Fractions Pooled_Fractions Pooled Fractions TLC->Pooled_Fractions Combine Prep_HPLC Preparative HPLC Pooled_Fractions->Prep_HPLC Pure_Compound Pure Tutin-6-acetate Prep_HPLC->Pure_Compound Analysis Purity Analysis (Analytical HPLC, MS, NMR) Pure_Compound->Analysis

Caption: Workflow for Tutin-6-acetate Extraction.

References

Application Note: Quantitative Analysis of Tutin and Tutin-6-Acetate in Honey by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous quantification of tutin and its derivative, tutin-6-acetate, in complex honey matrices. Tutin is a potent neurotoxin that can contaminate honey through bees collecting honeydew from the tutu plant (Coriaria arborea), posing a significant food safety risk. This protocol provides a comprehensive workflow, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method to the specific HPLC-MS/MS parameters for accurate and reliable quantification. The method is validated to meet the stringent requirements for food safety analysis, making it suitable for researchers, regulatory bodies, and drug development professionals.

Introduction

Tutin, a picrotoxane sesquiterpene, is a neurotoxin found in the native New Zealand tutu plant. Honey produced from the honeydew of passion vine hoppers (Scolypopa australis) that have fed on tutu can become contaminated with tutin and its derivatives, such as tutin-6-acetate. Ingestion of contaminated honey can lead to symptoms ranging from dizziness and vomiting to seizures and, in severe cases, death. Regulatory bodies, such as the Ministry for Primary Industries (MPI) in New Zealand, have set a maximum residue level (MRL) for tutin in honey at 0.7 mg/kg to protect consumers.[1][2]

The complexity of the honey matrix, with its high sugar content, presents analytical challenges for the accurate quantification of trace-level contaminants. This application note describes a highly selective and sensitive HPLC-MS/MS method that overcomes these challenges, enabling the reliable determination of both tutin and tutin-6-acetate. The described method utilizes a modified QuEChERS sample preparation protocol for effective analyte extraction and cleanup, followed by optimized chromatographic separation and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from established QuEChERS methods for pesticide analysis in high-sugar matrices.[3][4][5][6][7]

Materials:

  • Honey sample

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge tubes (15 mL and 2 mL)

  • Vortex mixer

  • Centrifuge capable of 4000 x g

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Homogenization: Warm the honey sample to approximately 40°C in a water bath and mix thoroughly to ensure homogeneity.

  • Weighing and Dilution: Weigh 5 g of the homogenized honey sample into a 15 mL centrifuge tube. Add 5 mL of deionized water and vortex for 1 minute until the honey is completely dissolved.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 2 minutes.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes. This will result in the separation of the acetonitrile layer (top) from the aqueous layer and solid residues.

  • Dispersive SPE Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA. Vortex for 1 minute.

  • Final Centrifugation and Filtration: Centrifuge the d-SPE tube at 4000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the analytes.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    1.0 10
    5.0 95
    7.0 95
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
Tutin295.1135.120109.125
Tutin-6-acetate337.1277.115135.122

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The following tables summarize the expected quantitative performance data for this method, based on typical validation results for similar analytes in honey.[4][5]

Table 1: Method Validation Parameters for Tutin and Tutin-6-Acetate in Honey

ParameterTutinTutin-6-acetate
Linearity Range (µg/kg) 1 - 1001 - 100
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/kg) 0.50.5
Limit of Quantification (LOQ) (µg/kg) 1.51.5

Table 2: Recovery and Precision Data

AnalyteSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Tutin595.26.8
2098.74.5
50101.33.1
Tutin-6-acetate593.87.2
2097.55.1
50100.53.9

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing honey 1. Homogenized Honey Sample (5g) dilution 2. Dilute with Water (5mL) honey->dilution extraction 3. Extract with Acetonitrile (10mL) dilution->extraction salting_out 4. Add MgSO4 and NaCl extraction->salting_out centrifuge1 5. Centrifuge (4000 x g, 5 min) salting_out->centrifuge1 dSPE 6. Dispersive SPE Cleanup (PSA/MgSO4) centrifuge1->dSPE centrifuge2 7. Centrifuge (4000 x g, 5 min) dSPE->centrifuge2 filtration 8. Filter (0.22 µm) centrifuge2->filtration hplc HPLC Separation (C18 Column) filtration->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms quantification Quantification msms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of Tutin and Tutin-6-acetate in honey.

Conclusion

The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of tutin and tutin-6-acetate in honey. The modified QuEChERS sample preparation is effective in removing matrix interferences, and the optimized HPLC-MS/MS parameters ensure high selectivity and accuracy. This method is fit for purpose for routine monitoring of honey samples to ensure compliance with food safety regulations and to protect public health.

References

Application Note: Quantitative Analysis of Tutin and its Glycosides in Toxic Honey by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tutin, a potent neurotoxin, and its derivatives, including hyenanchin (also known as tutin-6-acetate) and various tutin glycosides, can contaminate honey, posing a significant health risk to consumers. This contamination occurs when honeybees collect honeydew from passion vine hoppers (Scolypopa australis) that have fed on the sap of the toxic tutu plant (Coriaria spp.). The presence of tutin glycosides is of particular concern as they can lead to delayed toxic effects. Therefore, a robust and sensitive analytical method is crucial for the accurate detection and quantification of these compounds in honey to ensure food safety.

This application note provides a detailed protocol for the simultaneous quantification of tutin, hyenanchin, and tutin glycosides in honey samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is based on a "dilute-and-shoot" approach, offering a simple and rapid sample preparation procedure.

Principle of the Method

Honey samples are diluted with water and an internal standard is added. The diluted sample is then directly injected into the LC-MS/MS system. Separation of the analytes is achieved on a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing formic acid. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Standard and Sample Preparation

1.1. Standard Preparation

  • Prepare individual stock solutions of tutin, hyenanchin, tutin-monoglucoside, and tutin-diglucoside in methanol at a concentration of 1 mg/mL.

  • Prepare a mixed working standard solution by diluting the stock solutions in water to achieve a final concentration of 1 µg/mL for each analyte.

  • Prepare a series of calibration standards by serially diluting the mixed working standard solution with water to cover the desired concentration range (e.g., 1-100 ng/mL).

  • An internal standard (IS), such as a structurally similar compound not found in honey, should be used. Prepare a stock solution of the IS in methanol and add it to all standards and samples to a final concentration of 50 ng/mL.

1.2. Sample Preparation

  • Homogenize the honey sample by stirring to ensure uniformity.

  • Weigh 1.0 g of the honey sample into a 15 mL centrifuge tube.

  • Add 9.0 mL of deionized water.

  • Add the internal standard solution.

  • Vortex the tube for 1 minute until the honey is completely dissolved.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

2.1. Liquid Chromatography Parameters

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

2.2. Mass Spectrometry Parameters

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

  • Collision Gas: Nitrogen

  • Scan Type: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the quantitative data obtained from the analysis of a toxic honey sample, as reported in the literature.[1]

AnalyteConcentration (µg/g honey) ± SD
Tutin3.6 ± 0.1
Hyenanchin19.3 ± 0.5
Tutin Monoglucoside4.9 ± 0.4
Tutin Diglycoside4.9 ± 0.1

Table 1: Concentrations of Tutin and its derivatives in a toxic honey sample.

The MRM transitions for the quantification and confirmation of each analyte are crucial for the selectivity of the method.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
Tutin293.1135.1109.125
Hyenanchin309.1135.1109.125
Tutin Monoglucoside455.2293.1135.120
Tutin Diglycoside617.2455.2293.120

Table 2: MRM Transitions for Tutin and its Derivatives.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis Honey Homogenized Honey Sample (1g) Dilution Add 9mL Water & Internal Standard Honey->Dilution Vortex Vortex to Dissolve Dilution->Vortex Centrifuge Centrifuge at 4000 rpm Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 5µL into LC-MS/MS Supernatant->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Triple Quadrupole MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Experimental workflow for the LC-MS/MS analysis of tutin in honey.

chemical_structures Tutin Tutin (C15H18O6) Tutin_Mono Tutin Monoglucoside (C21H30O11) Tutin->Tutin_Mono + Glucose Hyenanchin Hyenanchin (Tutin-6-acetate) (C15H18O7) Tutin_Di Tutin Diglycoside (C27H42O16) Tutin_Mono->Tutin_Di + Glucose Glucose Glucose Tutin_Mono->Glucose Diglucose Diglucose Tutin_Di->Diglucose

Caption: Relationship between Tutin and its glycoside derivatives.

Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of tutin, hyenanchin, and their glycosides in honey. The simple "dilute-and-shoot" sample preparation protocol minimizes sample manipulation and matrix effects, allowing for high-throughput analysis. The use of MRM ensures high selectivity and sensitivity, which is essential for detecting these toxins at low levels and ensuring compliance with food safety regulations. This application note serves as a valuable resource for food safety laboratories, researchers, and regulatory bodies involved in the monitoring of honey for these natural toxins.

References

Application Notes and Protocols for Tutin,6-acetate in Neurological Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the application of Tutin,6-acetate in neurological research models is currently limited. The following application notes and protocols are extrapolated from the known neurotoxic properties of its parent compound, Tutin. Researchers should exercise caution and validate these proposed applications and protocols independently.

Introduction

This compound, also known as 2-O-Acetyltutin, is a structural derivative of Tutin, a potent neurotoxin found in plants of the Coriaria genus.[1] Tutin is a well-characterized convulsant that acts as an antagonist of inhibitory neurotransmitter receptors, making it a valuable tool for studying neuronal excitability and seizure-related pathologies.[1] While specific data on this compound is scarce, its structural similarity to Tutin suggests it may share a similar mechanism of action and could be a valuable compound for inducing and studying neuronal hyperexcitability in various neurological research models.

These notes provide a comprehensive overview of the potential applications, mechanisms of action, and experimental protocols for utilizing this compound in neurological research, based on the established effects of Tutin.

Potential Applications in Neurological Research

Based on the known activity of Tutin, this compound could be utilized in the following research areas:

  • Induction of Epileptiform Activity: As a likely convulsant, this compound can be used to induce acute seizures in in vivo and in vitro models, providing a platform to study the underlying mechanisms of epilepsy and to screen potential anti-epileptic drugs.

  • Investigation of Glycine and GABA Receptor Function: The antagonistic action of Tutin on glycine and GABA receptors makes its derivative a potential tool for studying the physiological roles of these inhibitory systems in neuronal signaling and plasticity.[2]

  • Modeling Neuronal Hyperexcitability: By inducing a state of heightened neuronal activity, this compound can be used to model conditions associated with neuronal hyperexcitability, such as neuropathic pain and spasticity.

  • Neurotoxicity and Neuroprotection Studies: The compound could be employed to investigate the molecular pathways of neurotoxicity induced by receptor antagonism and to evaluate the efficacy of neuroprotective agents.

Mechanism of Action

The proposed mechanism of action for this compound is based on the well-documented effects of Tutin. Tutin is a non-competitive antagonist of both glycine receptors (GlyR) and γ-aminobutyric acid type A receptors (GABAAR).[2]

  • Glycine Receptor Antagonism: Tutin potently inhibits glycine-induced chloride currents in neurons.[3][4] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking GlyRs, this compound would reduce inhibitory neurotransmission, leading to disinhibition and subsequent neuronal hyperexcitability.

  • GABAA Receptor Antagonism: Similar to its effect on GlyRs, Tutin also inhibits GABAA receptor function. GABA is the primary inhibitory neurotransmitter in the central nervous system. Blockade of GABAARs by this compound would further contribute to a state of generalized neuronal hyperexcitability, leading to seizures.

The dual antagonism of both major inhibitory neurotransmitter systems makes Tutin and its derivatives potent convulsants.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of Tutin on neuronal receptors, which can serve as a preliminary guide for designing experiments with this compound.

ParameterReceptor/ModelValueReference
IC50 α1 Homomeric Glycine Receptors35 ± 1 µM[4]
α2 Homomeric Glycine Receptors15 ± 3 µM[4]
α1β Heteromeric Glycine Receptors51 ± 4 µM[4]
α2β Heteromeric Glycine Receptors41 ± 8 µM[4]
Effect Glycinergic evoked current in spinal neuronsInhibition in a concentration-dependent manner (1-1000 µM)[2][3]

Note: The IC50 values represent the concentration of Tutin required to inhibit 50% of the receptor response. These values may differ for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments, adapted from studies using Tutin. These should be optimized for this compound.

Protocol 1: In Vitro Induction of Epileptiform Activity in Neuronal Cultures

Objective: To induce and record epileptiform discharges in primary neuronal cultures using this compound.

Materials:

  • Primary cortical or hippocampal neurons cultured on microelectrode arrays (MEAs)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Culture medium

  • MEA recording system

Procedure:

  • Culture primary neurons on MEAs until a stable baseline electrical activity is observed (typically 14-21 days in vitro).

  • Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.

  • Record baseline neuronal activity for at least 10 minutes.

  • Replace the culture medium with the medium containing the desired concentration of this compound or vehicle control.

  • Record neuronal activity continuously for at least 60 minutes.

  • Analyze the recorded data for changes in spike rate, burst frequency, and the appearance of synchronized bursting events indicative of epileptiform activity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the effects of this compound on glycine or GABA-evoked currents in cultured neurons or brain slices.

Materials:

  • Cultured neurons (e.g., HEK293 cells expressing recombinant GlyRs or GABAARs, or primary spinal cord neurons) or acute brain slices.

  • Whole-cell patch-clamp rig with amplifier and data acquisition system.

  • External and internal patch-clamp solutions.

  • Glycine or GABA stock solutions.

  • This compound stock solution.

  • Rapid solution exchange system.

Procedure:

  • Prepare cells or brain slices for patch-clamp recording.

  • Establish a whole-cell recording configuration.

  • Apply a test pulse of glycine or GABA (e.g., 100 µM for 2 seconds) to elicit a baseline current response.

  • After a stable baseline is established, co-apply this compound with the glycine or GABA pulse. Test a range of this compound concentrations (e.g., 1 µM to 100 µM).

  • Record the current responses in the presence of this compound.

  • Wash out this compound and ensure the glycine or GABA-evoked current returns to baseline.

  • Analyze the peak amplitude and kinetics of the currents to determine the inhibitory effect of this compound.

Visualizations

Signaling Pathway of this compound (Inferred from Tutin)

Tutin6Acetate_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_R GABA-A Receptor GABA_vesicle->GABA_R GABA Release Glycine_vesicle Glycine Vesicles Glycine_R Glycine Receptor Glycine_vesicle->Glycine_R Glycine Release Cl_channel Cl- Channel GABA_R->Cl_channel Opens Glycine_R->Cl_channel Opens Neuron Postsynaptic Neuron Cl_channel->Neuron Cl- Influx (Hyperpolarization) Neuronal\nHyperexcitability Neuronal Hyperexcitability Neuron->Neuronal\nHyperexcitability Leads to Tutin6A This compound Tutin6A->GABA_R Antagonizes Tutin6A->Glycine_R Antagonizes

Caption: Inferred mechanism of this compound action.

Experimental Workflow for In Vitro Studies

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture Primary Neuronal Culture or Cell Line Treatment Application of This compound Culture->Treatment MEA Microelectrode Array (MEA) Recording Treatment->MEA PatchClamp Patch-Clamp Electrophysiology Treatment->PatchClamp DataAnalysis Data Analysis MEA->DataAnalysis PatchClamp->DataAnalysis Results Results DataAnalysis->Results Quantitative Results (e.g., IC50, Firing Rate)

Caption: Workflow for in vitro neurological studies.

References

Application Notes: The Use of Prototypical Antagonists in GABA-A Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its effects are predominantly mediated by the ionotropic GABA-A receptor, a ligand-gated chloride ion channel. The study of GABA-A receptor function and pharmacology is crucial for understanding neuronal inhibition and its role in various physiological processes and pathological conditions such as epilepsy, anxiety, and sleep disorders. Pharmacological antagonists of the GABA-A receptor are indispensable tools in this research, allowing for the elucidation of GABAergic signaling pathways and the characterization of receptor subtypes.

Due to the limited availability of experimental data for Tutin,6-acetate, this document will focus on two of the most widely studied and well-characterized GABA-A receptor antagonists: Bicuculline and Picrotoxin . These compounds serve as prototypical examples of competitive and non-competitive antagonists, respectively, and are extensively used in neuroscience research.

Mechanism of Action

  • Bicuculline: This phthalide-isoquinoline alkaloid acts as a competitive antagonist at the GABA-A receptor. It binds to the same site as the endogenous ligand GABA, thereby preventing the receptor from being activated. This blockade of GABA binding inhibits the influx of chloride ions and reduces neuronal hyperpolarization, leading to an increase in neuronal excitability.[1][2][3] Sensitivity to bicuculline is a key criterion in the pharmacological definition of GABA-A receptors.[1]

  • Picrotoxin: A non-competitive antagonist, picrotoxin is a mixture of two components, picrotin and the more active picrotoxinin. It does not compete with GABA for its binding site but instead acts as a channel blocker, physically occluding the chloride ion pore of the GABA-A receptor.[4] This action prevents ion flow even when GABA is bound to the receptor, thus inhibiting its function.[4]

Applications in Research

Bicuculline and picrotoxin are utilized in a variety of experimental paradigms to investigate the role of GABAergic inhibition:

  • In Vitro Electrophysiology: In brain slice preparations, these antagonists are used to block inhibitory postsynaptic currents (IPSCs) to isolate and study excitatory neurotransmission.[5] They are also employed to induce epileptiform activity in neuronal networks, providing an in vitro model for studying the mechanisms of epilepsy.[1][6]

  • Receptor Binding Assays: These antagonists are used in competitive binding assays to characterize the affinity of novel compounds for the GABA-A receptor. While not radiolabeled themselves for this purpose, they can be used as competing ligands to determine the binding properties of other substances.[7][8]

  • In Vivo Behavioral Studies: Systemic or localized administration of bicuculline or picrotoxin in animal models can be used to study the behavioral consequences of reduced GABAergic inhibition. This includes the induction of seizures to test the efficacy of anticonvulsant drugs, as well as investigating the role of GABA in anxiety, learning, and memory.[2][9][10][11]

Quantitative Data Summary

The following tables summarize the key pharmacological parameters for bicuculline and picrotoxin. These values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.

Table 1: Inhibitory Potency (IC50) of Bicuculline and Picrotoxin

AntagonistReceptor SubtypeIC50 Value (µM)Experimental SystemReference
BicucullineGABA-A2Not specified[1][2][3][12]
Bicucullineα1β2γ2L3.3HEK293 cells[4]
PicrotoxinGABA-A0.8HEK293 cells[4]
PicrotoxinGABAρ10.6Xenopus oocytes[13]
Picrotoxin5-HT3A~30HEK293 cells[14]

Table 2: Binding Affinity (Ki) of Bicuculline and Picrotoxin

AntagonistRadioligandKi Value (µM)Tissue/Cell TypeReference
Bicuculline[³H]GABA~1-5Rat brain membranesGeneral knowledge, specific Ki values can vary.
Picrotoxin[³H]TBOB~0.1-1Rat brain membranesGeneral knowledge, specific Ki values can vary.

Signaling Pathway Diagrams

GABA_A_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_R Blocks Binding Cl_in Cl- GABA_R->Cl_in Opens Channel Cl_out Cl- Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization Influx leads to Picrotoxin Picrotoxin (Non-competitive Antagonist) Picrotoxin->GABA_R Blocks Pore

Caption: Mechanism of GABA-A receptor antagonism.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Whole-Cell Patch-Clamp Recording

This protocol describes the application of a GABA-A receptor antagonist to study its effect on inhibitory postsynaptic currents (IPSCs) in acute brain slices.

Materials:

  • Standard artificial cerebrospinal fluid (aCSF)

  • Antagonist stock solution (e.g., Bicuculline or Picrotoxin in DMSO)

  • Patch pipettes (3-5 MΩ)

  • Intracellular solution (K-gluconate based)

  • Vibratome for slicing

  • Patch-clamp amplifier and data acquisition system

Procedure:

  • Prepare acute brain slices (e.g., hippocampus, cortex) from a rodent using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • In voltage-clamp mode, hold the neuron at a potential that allows for the recording of inward IPSCs (e.g., 0 mV with a low chloride intracellular solution).

  • Record baseline IPSCs.

  • Prepare the antagonist solution by diluting the stock solution in aCSF to the desired final concentration (e.g., 10-50 µM for bicuculline, 50-100 µM for picrotoxin).[5][15][16]

  • Switch the perfusion to the aCSF containing the antagonist.

  • Record the changes in IPSC amplitude and frequency. A successful blockade will result in a significant reduction or complete elimination of IPSCs.

  • Wash out the antagonist by perfusing with standard aCSF and observe for recovery of IPSCs.

Patch_Clamp_Workflow A Prepare Acute Brain Slices B Slice Recovery A->B C Establish Whole-Cell Recording B->C D Record Baseline IPSCs C->D E Apply GABA-A Antagonist D->E F Record Post-Antagonist IPSCs E->F G Washout Antagonist F->G H Record Recovery G->H I Data Analysis H->I

Caption: Workflow for a patch-clamp experiment.

Protocol 2: Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of a test compound for the GABA-A receptor using a radiolabeled ligand.

Materials:

  • Rat brain membranes (prepared from whole brain or specific regions)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)

  • Unlabeled competitor (test compound)

  • Non-specific binding control (e.g., high concentration of GABA)

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter and fluid

Procedure:

  • Prepare rat brain membranes by homogenization and centrifugation.[17]

  • In a 96-well plate, set up the assay in triplicate for each condition: total binding, non-specific binding, and a range of concentrations of the test compound.

  • For total binding wells, add radioligand and brain membranes to the binding buffer.

  • For non-specific binding wells, add radioligand, brain membranes, and a saturating concentration of a known GABA-A ligand (e.g., 10 mM GABA) to the binding buffer.[17]

  • For competition wells, add radioligand, brain membranes, and varying concentrations of the test compound to the binding buffer.

  • Incubate the plate at 4°C for a predetermined time to reach equilibrium (e.g., 45 minutes).[17]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the test compound concentration and fit the data using non-linear regression to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Brain Membranes B Set up Assay Plate (Total, Non-specific, Competition) A->B C Add Radioligand and Membranes B->C D Incubate to Equilibrium C->D E Rapid Filtration D->E F Wash Filters E->F G Scintillation Counting F->G H Data Analysis (IC50 and Ki Calculation) G->H

Caption: Workflow for a radioligand binding assay.

Protocol 3: In Vivo Behavioral Study - Seizure Induction

This protocol describes the use of a GABA-A antagonist to induce seizures in rodents to assess the efficacy of an anti-epileptic drug (AED).

Materials:

  • Rodents (e.g., mice or rats)

  • GABA-A antagonist solution (e.g., Bicuculline, 1.2 mg/kg i.v. or Picrotoxin, 0.3-1.0 mg/kg i.p.)[2][11]

  • Test AED or vehicle

  • Observation chamber

  • Behavioral scoring system (e.g., Racine scale for seizure severity)

Procedure:

  • Acclimate animals to the testing environment.

  • Administer the test AED or vehicle to the animals at a predetermined time before seizure induction.

  • Prepare the GABA-A antagonist solution for injection.

  • Inject the antagonist via the appropriate route (e.g., intraperitoneal, intravenous).

  • Immediately place the animal in the observation chamber.

  • Observe and record the animal's behavior for a set period (e.g., 30 minutes).

  • Score the seizure severity at regular intervals using a standardized scale (e.g., latency to first seizure, duration of seizures, and maximal seizure stage reached).

  • Compare the seizure parameters between the vehicle-treated and AED-treated groups. A significant reduction in seizure severity in the AED group indicates efficacy.

  • Ensure all procedures are in accordance with institutional animal care and use guidelines.

Behavioral_Study_Workflow A Animal Acclimation B Administer Test Compound or Vehicle A->B C Administer GABA-A Antagonist B->C D Behavioral Observation and Scoring C->D E Data Analysis (Compare Seizure Parameters) D->E

Caption: Workflow for an in vivo seizure study.

References

Animal Models for Studying the Convulsant Effects of Tutin and Tutin,6-acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tutin, a potent neurotoxin found in plants of the Coriaria genus, and its semi-synthetic derivative, Tutin,6-acetate, are valuable tools for studying the mechanisms of epilepsy and developing novel anticonvulsant therapies. These compounds induce characteristic convulsive seizures in animal models, providing a platform to investigate neuronal hyperexcitability and the efficacy of potential therapeutic agents. This document provides detailed application notes and experimental protocols for the use of Tutin and its 6-acetate derivative in rodent models of acute seizures.

Tutin is a picrotoxane sesquiterpene that acts as a non-competitive antagonist of GABA-A and glycine receptors, leading to disinhibition of neuronal activity and subsequent convulsions.[1][2] Recent studies have also identified calcineurin (CN), a Ca2+-activated phosphatase, as a direct target of Tutin, with Tutin-induced activation of CN contributing to seizures.[2] The acetylation of the hydroxyl group at the 6-position of the picrotoxane skeleton, as in this compound (structurally analogous to 6-acetylpicrotoxinin), has been shown to weaken its GABA-antagonizing action, suggesting a potentially lower convulsant potency compared to the parent compound.[1]

Data Presentation

Quantitative Data for Tutin-Induced Convulsions in Mice

The following table summarizes key quantitative parameters for the convulsant effects of Tutin administered intraperitoneally (i.p.) in mice.

ParameterValueSpecies/StrainReference
CD50 (Convulsant Dose 50%) 1.85 mg/kgMice[2]
LD50 (Lethal Dose 50%) 2.15 mg/kgMice[2]
Seizure Latency Dose-dependentMice[2]
Seizure Severity (Racine Scale) Progresses from stage 1 to 5 with increasing dose/timeMice[2]

Experimental Protocols

Protocol 1: Induction of Acute Seizures with Tutin in Mice

Objective: To induce predictable and quantifiable convulsive seizures in mice for the evaluation of anticonvulsant compounds.

Materials:

  • Tutin (dissolved in a suitable vehicle, e.g., saline with a small percentage of DMSO or ethanol)

  • Male adult mice (e.g., C57BL/6 or ICR, 20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment

  • Timer

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the laboratory environment for at least one week prior to the experiment. House them in a temperature and humidity-controlled room with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Preparation: Prepare a stock solution of Tutin in a vehicle that ensures complete dissolution. Further dilute the stock solution to the desired final concentrations for injection. The vehicle alone should be used for control injections.

  • Dosing: Administer Tutin via i.p. injection. A common dose to induce robust seizures is 2.0 mg/kg.[2] The injection volume should be consistent across all animals (e.g., 10 mL/kg).

  • Behavioral Observation: Immediately after injection, place the mouse in an individual observation chamber. Record the latency to the first seizure, the duration of seizures, and the seizure severity using a modified Racine scale (see Table below). Continuous video recording for at least 60 minutes post-injection is recommended.

  • Seizure Scoring (Modified Racine Scale for Mice):

    • Stage 1: Mouth and facial movements.

    • Stage 2: Head nodding.

    • Stage 3: Forelimb clonus.

    • Stage 4: Rearing with forelimb clonus.

    • Stage 5: Rearing and falling, with generalized tonic-clonic convulsions.

Expected Results: Mice injected with an effective dose of Tutin will typically exhibit seizures within 5-15 minutes. The seizures will progress through the stages of the Racine scale, culminating in generalized tonic-clonic convulsions.

Protocol 2: Electroencephalography (EEG) Monitoring of Tutin-Induced Seizures

Objective: To record and analyze the electrophysiological correlates of Tutin-induced seizures.

Materials:

  • Mice with surgically implanted cortical or hippocampal electrodes

  • EEG recording system (amplifier, digitizer, software)

  • Shielded recording chamber

  • Tutin solution and injection supplies

Procedure:

  • Electrode Implantation:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

    • Secure the head in a stereotaxic frame.

    • Surgically expose the skull and implant stainless steel screw electrodes over the cortex (e.g., frontal and parietal regions) or depth electrodes into the hippocampus.

    • A reference electrode is typically placed over the cerebellum.

    • Secure the electrodes and a head mount with dental cement.

    • Allow the animals to recover for at least one week post-surgery.

  • EEG Recording:

    • Connect the mouse to the EEG recording system via a flexible cable to allow free movement.

    • Record a stable baseline EEG for at least 30 minutes prior to injection.

    • Administer Tutin i.p. as described in Protocol 1.

    • Continuously record the EEG for at least 2 hours post-injection, simultaneously with video monitoring of behavior.

  • Data Analysis:

    • Analyze the EEG recordings for the appearance of epileptiform activity, such as high-amplitude, high-frequency spiking and sharp waves.

    • Correlate the onset and duration of electrographic seizures with the behavioral seizures observed on video.

    • Quantify seizure parameters such as spike frequency, amplitude, and total seizure duration.

Expected Results: Tutin administration will induce characteristic epileptiform discharges in the EEG, which will coincide with the behavioral seizures.[2]

Protocol 3: Histopathological Assessment of Neuronal Damage

Objective: To evaluate neuronal damage in the brain following Tutin-induced seizures.

Materials:

  • Mice previously subjected to Tutin-induced seizures

  • Anesthetic for terminal euthanasia (e.g., pentobarbital)

  • Perfusion pump and solutions (saline, 4% paraformaldehyde)

  • Vibratome or cryostat for brain sectioning

  • Nissl stain (e.g., cresyl violet)

  • Microscope with imaging capabilities

Procedure:

  • Tissue Collection: At a predetermined time point after seizure induction (e.g., 24 or 48 hours), deeply anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Post-fixation: Carefully extract the brain and post-fix it in 4% paraformaldehyde overnight at 4°C.

  • Sectioning: Section the brain into coronal slices (e.g., 30-40 µm thick) using a vibratome or cryostat.

  • Nissl Staining:

    • Mount the sections on gelatin-coated slides.

    • Stain the sections with cresyl violet solution.

    • Dehydrate the sections through a series of ethanol gradients and clear with xylene.

    • Coverslip the slides with a mounting medium.

  • Analysis:

    • Examine the stained sections under a microscope.

    • Assess neuronal damage in specific brain regions, particularly the hippocampus (CA1, CA3, and dentate gyrus) and cortex.

    • Look for signs of neuronal loss, pyknotic nuclei, and shrunken cytoplasm, which are indicative of cell death.[2]

    • Quantify the number of healthy neurons in defined areas to compare between control and Tutin-treated animals.

Expected Results: Tutin-induced status epilepticus can lead to neuronal damage, particularly in the hippocampus. Nissl staining will reveal a reduction in the number of viable neurons in susceptible brain regions of Tutin-treated animals compared to controls.[2]

Visualization of Pathways and Workflows

Tutin_Mechanism_of_Action Tutin's Mechanism of Action Tutin Tutin GABA_R GABA-A Receptor Tutin->GABA_R Inhibits Glycine_R Glycine Receptor Tutin->Glycine_R Inhibits Calcineurin Calcineurin (CN) Tutin->Calcineurin Activates Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Mediates Glycine_R->Neuronal_Inhibition Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Neuronal_Inhibition->Neuronal_Hyperexcitability Reduces CN_Activation CN Activation Calcineurin->CN_Activation CN_Activation->Neuronal_Hyperexcitability Contributes to Convulsions Convulsions Neuronal_Hyperexcitability->Convulsions

Caption: Simplified signaling pathway of Tutin-induced convulsions.

Experimental_Workflow Experimental Workflow for Tutin-Induced Seizure Model cluster_animal_prep Animal Preparation cluster_experiment Experiment cluster_analysis Analysis Acclimation Animal Acclimation Tutin_Admin Tutin Administration (i.p.) Acclimation->Tutin_Admin Surgery Electrode Implantation (for EEG) Recovery Post-operative Recovery Surgery->Recovery EEG_Rec EEG Recording Recovery->EEG_Rec Behavioral_Obs Behavioral Observation & Scoring Tutin_Admin->Behavioral_Obs Tutin_Admin->EEG_Rec Histo_Prep Histology: Perfusion & Sectioning Tutin_Admin->Histo_Prep (Terminal Endpoint) Behavioral_Analysis Analysis of Seizure Parameters Behavioral_Obs->Behavioral_Analysis EEG_Analysis Analysis of Epileptiform Activity EEG_Rec->EEG_Analysis Nissl_Stain Nissl Staining Histo_Prep->Nissl_Stain Microscopy Microscopic Analysis of Neuronal Damage Nissl_Stain->Microscopy

Caption: General experimental workflow for studying Tutin's effects.

References

Application Note & Protocol: Preparation of Tutin,6-acetate Standard Solutions for Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Tutin, a potent neurotoxin found in plants of the Coriaria genus, and its derivatives are of significant interest in toxicology and food safety research. Tutin acts as a non-competitive antagonist of the GABA-A receptor, leading to central nervous system stimulation and convulsions.[1][2] Accurate quantification of Tutin and its analogs, such as Tutin,6-acetate, is crucial for monitoring contamination in food products like honey and for conducting toxicological studies.[3][4]

This document provides a detailed protocol for the preparation of this compound standard solutions for use in analytical testing, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocol emphasizes safe handling practices due to the high toxicity of the compound.

2. Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound standard solutions.

ParameterValueSource/Calculation
Chemical Name This compound-
Molecular Formula C₁₇H₂₀O₇Calculated
Molecular Weight ~337.35 g/mol Calculated from Tutin MW (294.30 g/mol ) + Acetyl group (43.05 g/mol )[5]
Recommended Solvent AcetonitrileBased on commercial availability of Tutin solutions[6]
Alternative Solvents Methanol, EthanolGeneral solubility of similar natural products
Primary Stock Solution Concentration 1000 µg/mL (1 mg/mL)Standard practice for analytical standards
Storage Conditions -20°C in a tightly sealed, amber vialGeneral recommendation for toxic/unstable compounds

3. Experimental Protocol: Preparation of Standard Solutions

This protocol describes the preparation of a 1000 µg/mL primary stock solution of this compound and a subsequent series of working standard solutions through serial dilution.

3.1. Materials and Reagents

  • This compound (solid, high purity standard)

  • Acetonitrile (HPLC grade or equivalent)

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Volumetric flasks (Class A, various sizes, e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Amber glass vials with screw caps

  • Personal Protective Equipment (PPE): Chemical-resistant lab coat, double nitrile gloves, safety goggles with side shields.

  • Chemical fume hood

  • 10% bleach solution (for decontamination)[3][4]

  • Sharps container for disposal of contaminated needles/syringes[3]

  • Designated waste container for contaminated materials

3.2. Safety Precautions

WARNING: Tutin and its derivatives are highly toxic. Handle with extreme caution in a designated area.

  • All handling of solid this compound and concentrated solutions must be performed in a certified chemical fume hood.[3][4]

  • Wear appropriate PPE at all times, including double nitrile gloves, a lab coat, and safety goggles.[3]

  • Avoid inhalation of dust or aerosols. Do not allow the compound to come into contact with skin or eyes.[7]

  • In case of a spill, immediately decontaminate the area with a 10% bleach solution, allowing for a contact time of at least 20 minutes.[4] Absorb the spill with inert material and dispose of it as hazardous waste.

  • All contaminated disposable materials (e.g., pipette tips, wipes) should be collected in a designated hazardous waste container.

  • Consult the Safety Data Sheet (SDS) for Tutin or a closely related compound like Picrotoxin before starting any work.[3][4]

3.3. Preparation of Primary Stock Solution (1000 µg/mL)

  • Tare the Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh the Standard: Carefully weigh approximately 10 mg of this compound standard into the weighing boat. Record the exact weight.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat and then rinsing it multiple times with small volumes of acetonitrile, transferring the rinsate into the flask to ensure all the compound is transferred.

  • Dissolve the Standard: Add a small amount of acetonitrile to the volumetric flask (approximately 5-7 mL) and gently swirl to dissolve the solid completely. If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Bring to Volume: Once the solid is completely dissolved, carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenize: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Calculate the Exact Concentration: Use the following formula to determine the precise concentration of the stock solution:

    Concentration (µg/mL) = (Mass of this compound (mg) / Volume of flask (mL)) * 1000

  • Transfer and Label: Transfer the stock solution to a labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and the name of the preparer.

  • Storage: Store the primary stock solution at -20°C.

3.4. Preparation of Working Standard Solutions (Serial Dilution)

Prepare a series of working standards by diluting the primary stock solution. The following is an example of a serial dilution to create standards of 100, 10, 1, and 0.1 µg/mL.

  • 100 µg/mL Standard: Pipette 1 mL of the 1000 µg/mL primary stock solution into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.

  • 10 µg/mL Standard: Pipette 1 mL of the 100 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.

  • 1 µg/mL Standard: Pipette 1 mL of the 10 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.

  • 0.1 µg/mL Standard: Pipette 1 mL of the 1 µg/mL working standard into a 10 mL volumetric flask. Dilute to the mark with acetonitrile and mix thoroughly.

  • Labeling and Storage: Transfer each working standard to a separate, clearly labeled amber vial and store at -20°C when not in use.

4. Mandatory Visualization

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

Tutin_Standard_Preparation_Workflow start_end start_end process process safety safety output output start Start safety_check Safety Check: PPE & Fume Hood start->safety_check weigh Weigh this compound (10 mg) safety_check->weigh dissolve Dissolve in Acetonitrile in 10 mL Volumetric Flask weigh->dissolve stock_solution Primary Stock Solution (1000 µg/mL) dissolve->stock_solution serial_dilution Perform Serial Dilutions stock_solution->serial_dilution working_standards Working Standards (e.g., 0.1-100 µg/mL) serial_dilution->working_standards storage Store at -20°C working_standards->storage end End storage->end

Caption: Workflow for this compound standard solution preparation.

5. Waste Disposal

  • Liquid Waste: Collect all waste acetonitrile containing this compound in a designated, labeled hazardous waste container.

  • Solid Waste: All contaminated solid waste (gloves, pipette tips, weighing boats, etc.) should be placed in a sealed bag and disposed of as biomedical or hazardous waste, following institutional guidelines.[3][4] If available, autoclaving contaminated materials before disposal is recommended.[4]

This application note provides a comprehensive protocol for the safe preparation of this compound standard solutions. Adherence to the described safety procedures is paramount due to the high toxicity of the compound. The prepared standards can be used to generate calibration curves for the accurate quantification of this compound in various sample matrices.

References

Application Notes and Protocols for the Enzymatic Synthesis of Acetate Derivatives of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The enzymatic synthesis of acetate derivatives of natural compounds represents a significant advancement in green chemistry, offering a highly selective and efficient alternative to traditional chemical methods. This approach utilizes enzymes, most commonly lipases, to catalyze the acetylation of various natural products, including flavonoids, phenolic acids, glycosides, and terpenoids. The resulting acetate esters often exhibit enhanced lipophilicity, leading to improved solubility in lipid-based formulations, increased stability, and modulated biological activities such as antioxidant, antimicrobial, and anti-inflammatory properties.[1][2][3][4] These advantages make enzymatic acetylation a valuable tool for researchers, scientists, and drug development professionals in the pharmaceutical, cosmetic, and food industries.[1][5]

The most frequently employed enzymes for this purpose are lipases, particularly Candida antarctica lipase B (CALB), often used in an immobilized form like Novozym 435.[6][7][8][9] The enzymatic process, typically a transesterification reaction, is carried out in non-aqueous solvents using an acetyl donor, with vinyl acetate being a popular choice due to the irreversible nature of the reaction.[6][7] Key reaction parameters that influence the yield and regioselectivity of the acetylation include the choice of enzyme, solvent, temperature, and the molar ratio of the substrates.[2][10]

These application notes provide an overview of the enzymatic acetylation of various natural compounds, summarizing key quantitative data and offering detailed experimental protocols.

Experimental Workflow for Enzymatic Acetylation

The general workflow for the enzymatic synthesis of acetate derivatives of natural compounds is depicted below. This process involves substrate and enzyme preparation, the enzymatic reaction itself, and subsequent product purification and analysis.

Enzymatic Acetylation Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing Substrate Natural Compound (e.g., Flavonoid) Reaction_Vessel Reaction Mixture in Orbital Shaker Substrate->Reaction_Vessel Solvent Organic Solvent (e.g., 2-Methyl-2-butanol) Solvent->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction_Vessel Acyl_Donor Acetyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Filtration Enzyme Removal (Filtration) Reaction_Vessel->Filtration Incubation Evaporation Solvent Evaporation Filtration->Evaporation Purification Product Purification (e.g., Chromatography) Evaporation->Purification Analysis Product Analysis (e.g., HPLC, NMR) Purification->Analysis

Caption: General experimental workflow for enzymatic acetylation.

Quantitative Data Summary

The efficiency of enzymatic acetylation varies depending on the natural compound, the enzyme used, and the reaction conditions. The following tables summarize quantitative data from various studies on the enzymatic synthesis of acetate derivatives.

Table 1: Enzymatic Acetylation of Flavonoids

FlavonoidEnzymeAcetyl DonorSolventTemp. (°C)Time (h)Conversion Yield (%)Reference
NaringeninCaLB-ZnOFeVinyl AcetateAcetone4072100[10]
QuercetinTLL-ZnOFeVinyl AcetateAcetone407273[10]
MorinTLL-ZnOFeVinyl AcetateAcetone407285[10]
FisetinTLL-ZnOFeVinyl AcetateAcetone407272[10]
RutinNovozym 435Fatty Acids (C8, C10, C12)tert-Butanol--50-60[11]
NaringinNovozym 435Fatty Acids (C8, C10, C12)tert-Butanol--50-60[11]
EGCGLipozyme RM IMVinyl AcetateAcetonitrile40884.5[11]

Table 2: Enzymatic Acetylation of Other Natural Compounds

Natural CompoundEnzymeAcetyl DonorSolventTemp. (°C)Time (h)Conversion Yield (%)Reference
α-TocopherolNovozym 435Vinyl AcetateHexane/2M2B (90:10)60--[6]
Thio-d-galactopyranosideCAL-BVinyl AcetateTHF-4872 (di-acetate)[7]
EugenolLipozyme TL 100LAcetic Anhydride-55291.80[12]
ResveratrolLipase QLGVinyl Acetate---~75 (mono-acetate)[13]

Experimental Protocols

The following are detailed methodologies for key experiments in the enzymatic synthesis of acetate derivatives of natural compounds.

Protocol 1: General Procedure for Lipase-Catalyzed Acetylation of Flavonoids

This protocol is a generalized procedure based on the methodologies for the acetylation of flavonoid aglycons such as quercetin, naringenin, and morin.[10]

Materials:

  • Flavonoid (e.g., quercetin, naringenin)

  • Immobilized Lipase (e.g., Candida antarctica lipase B or Thermomyces lanuginosus lipase immobilized on ZnOFe nanoparticles)[10]

  • Vinyl acetate (>99%)

  • Organic solvent (e.g., acetone, acetonitrile, 2-methyl-2-butanol)

  • Orbital shaker incubator

  • HPLC system for analysis

Procedure:

  • Reaction Setup: In a sealed vial, dissolve the flavonoid (e.g., 10 mg) in the chosen organic solvent (e.g., 2 mL).

  • Addition of Reagents: Add vinyl acetate to the reaction mixture. The molar ratio of flavonoid to vinyl acetate can be optimized, with ratios of 1:10 often showing good results.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is a critical parameter to optimize, typically ranging from 10-50 mg per 10 mg of substrate.

  • Incubation: Place the sealed vial in an orbital shaker incubator and incubate at a controlled temperature (e.g., 40-60 °C) with constant agitation (e.g., 200 rpm) for a specified duration (e.g., 24-72 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can often be washed with solvent and reused.

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the acetylated flavonoid from the crude product using column chromatography on silica gel.

  • Analysis: Characterize the purified product using techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to confirm its structure and purity.

Protocol 2: Enzymatic Acetylation of Vitamin E (α-Tocopherol)

This protocol is based on the enzymatic acylation of the phenolic group of tocopherols.[6]

Materials:

  • α-Tocopherol

  • Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin)

  • Vinyl acetate

  • Solvent system: 2-methyl-2-butanol (2M2B) and hexane

  • Thermostated shaker

Procedure:

  • Substrate Solution: Prepare a solution of α-tocopherol (e.g., 100 mM) and vinyl acetate (e.g., 400 mM) in a solvent mixture of hexane and 2M2B (90:10 v/v). A minimum of 10% 2M2B is necessary to solubilize the vinyl acetate.[6]

  • Enzyme Addition: Add Novozym 435 to the substrate solution (e.g., 100 mg/mL).

  • Reaction: Incubate the reaction mixture in a thermostated shaker at 60 °C with continuous agitation.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the desired conversion is achieved, remove the enzyme by filtration.

  • Purification and Analysis: Evaporate the solvent and purify the resulting α-tocopherol acetate by chromatography. Confirm the product structure by spectroscopic methods.

Signaling Pathways and Logical Relationships

Biosynthesis of Resveratrol and its Acetylated Derivatives

The synthesis of resveratrol can be achieved through enzymatic pathways, which can then be followed by enzymatic acetylation to produce its derivatives.

Resveratrol_Biosynthesis_Acetylation cluster_biosynthesis Biosynthesis of Resveratrol cluster_acetylation Enzymatic Acetylation p_coumarate p-Coumarate coumaroyl_CoA 4-Coumaroyl-CoA p_coumarate->coumaroyl_CoA 4CL resveratrol Resveratrol coumaroyl_CoA->resveratrol STS malonyl_CoA 3x Malonyl-CoA malonyl_CoA->resveratrol acetyl_resveratrol 3-O-Acetylresveratrol resveratrol->acetyl_resveratrol vinyl_acetate Vinyl Acetate vinyl_acetate->acetyl_resveratrol lipase Lipase (e.g., Lipase QLG) lipase->acetyl_resveratrol

Caption: Biosynthesis of resveratrol and its subsequent enzymatic acetylation.

Potential Biological Action of Acetylated Flavonoids

Acetylated flavonoids can exhibit modified biological activities. For instance, they can act as inhibitors of enzymes involved in disease pathways, such as tyrosinase in skin hyperpigmentation.

Biological_Action Acetylated_Flavonoid Acetylated Flavonoid (e.g., Isoquercetin Ester) Tyrosinase Tyrosinase Enzyme Acetylated_Flavonoid->Tyrosinase Inhibits Melanin_Production Melanin Production Tyrosinase->Melanin_Production Catalyzes Hyperpigmentation Hyperpigmentation Melanin_Production->Hyperpigmentation

Caption: Inhibition of tyrosinase by an acetylated flavonoid.[8]

References

Troubleshooting & Optimization

Overcoming low yield in the total synthesis of picrotoxanes like Tutin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of picrotoxanes, such as Tutin. Our goal is to help you overcome common challenges, particularly those related to low reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of picrotoxanes.

Issue 1: Low Diastereoselectivity in the Intramolecular Aldol Cyclization to Form the cis-Fused 5,6-Ring Skeleton.

Question: My intramolecular aldol reaction to form the core bicyclic structure of the picrotoxane skeleton is resulting in a low diastereomeric ratio, favoring the undesired trans-fused product or other stereoisomers. How can I improve the cis-selectivity?

Answer: Achieving high cis-selectivity in the formation of the hydrindane core is a known challenge in picrotoxane synthesis. The stereochemical outcome is highly dependent on the reaction conditions and the substrate. Here are several factors to consider and optimize:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. For instance, in a model study toward the synthesis of Tutin, the use of pyrrolidine showed an increased ratio of the desired cis-fused product compared to alumina, although the overall yield was initially low due to competing intermolecular reactions[1]. The use of DL-proline as a catalyst in DMSO can promote the desired intramolecular reaction pathway through the formation of an enamine intermediate and an intramolecular hydrogen network, which can suppress intermolecular side reactions and improve diastereoselectivity[1].

  • Substrate Conformation: The conformation of the acyclic precursor significantly influences the transition state of the cyclization. The use of a gem-dimethyl group, as demonstrated in the synthesis of (-)-Picrotoxinin, can help control the stereochemistry and conformation of early intermediates, leading to a more favorable transition state for the desired cyclization[2][3].

  • Temperature Control: Aldol reactions are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can enhance selectivity by favoring the kinetically controlled product. It is crucial to carefully control the temperature during the addition of reagents and throughout the reaction.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity in Aldol Cyclization base_solvent Optimize Base and Solvent System (e.g., DL-proline in DMSO) start->base_solvent substrate_mod Modify Substrate (e.g., introduce conformational constraints) start->substrate_mod temp_control Vary Reaction Temperature (e.g., lower temperature for kinetic control) start->temp_control analysis Analyze Diastereomeric Ratio (NMR, HPLC) base_solvent->analysis substrate_mod->analysis temp_control->analysis analysis->start No Improvement success Desired cis-Selectivity Achieved analysis->success Improved Ratio

Caption: Troubleshooting workflow for improving diastereoselectivity.

Issue 2: Poor Yield in the Late-Stage Oxidative C-H to C-C Bond Formation (e.g., Suárez 1,5-HAT Reaction).

Question: I am attempting a late-stage C-H oxidation to form a key C-C or C-O bond, but I am observing low yields and a significant amount of β-scission byproducts. How can I favor the desired hydrogen atom transfer (HAT) pathway?

Answer: Late-stage C-H functionalization in complex molecules like picrotoxanes is powerful but can be unpredictable. The competition between the desired 1,5-HAT and undesired β-scission is a common problem. Shenvi and coworkers extensively studied this challenge in their synthesis of 25 picrotoxanes and found that minor structural changes in the substrate can dramatically alter the reaction outcome[4][5].

  • Computational Modeling: Predicting the outcome of these reactions can be difficult based on heuristics alone. The use of Density Functional Theory (DFT) calculations to model the transition states for both the HAT and β-scission pathways can provide valuable insights into which pathway is energetically more favorable for a given substrate[4][5]. This computational pre-screening can save significant experimental time by identifying substrates that are more likely to undergo the desired transformation.

  • Substrate Modification: Based on computational predictions, modifying the substrate to favor the HAT transition state can be a successful strategy. This could involve altering steric hindrance or electronic properties at or near the reaction center.

  • Reaction Conditions: While the substrate structure is often the dominant factor, fine-tuning the reaction conditions can also influence the product distribution. This includes the choice of oxidant (e.g., (diacetoxyiodo)benzene and iodine), solvent, and temperature.

Logical Relationship for HAT vs. β-Scission

G Substrate Substrate Structure HAT_TS 1,5-HAT Transition State Substrate->HAT_TS Favorable Conformation Scission_TS β-Scission Transition State Substrate->Scission_TS Unfavorable Conformation HAT_Product Desired Cyclized Product HAT_TS->HAT_Product Scission_Product Undesired Cleavage Products Scission_TS->Scission_Product

Caption: Factors influencing the outcome of late-stage C-H oxidation.

Frequently Asked Questions (FAQs)

Q1: What are some general strategies to improve the overall yield in a multi-step total synthesis of a complex natural product like Tutin?

A1: Low overall yield in a lengthy synthesis is a common problem stemming from the multiplicative effect of individual step yields. Here are some key strategies to mitigate this:

  • Convergent Synthesis: Employ a convergent rather than a linear approach. In a convergent synthesis, different fragments of the molecule are synthesized separately and then coupled together at a late stage. This reduces the number of steps in the longest linear sequence, which is the primary determinant of the overall yield.

  • Protecting Group Strategy: Judicious use of protecting groups is crucial. A well-designed protecting group strategy minimizes the number of protection and deprotection steps, which add to the step count and often result in material loss. Consider using protecting groups that can be removed simultaneously or under conditions that are compatible with other transformations in the sequence.

  • Reaction Optimization: Thoroughly optimize each step of the synthesis. Even a small increase in the yield of each step can have a significant impact on the overall yield. This includes screening different reagents, catalysts, solvents, temperatures, and reaction times.

  • Purification Efficiency: Minimize losses during purification. This can be achieved by optimizing chromatographic conditions, using crystallization when possible, and handling materials carefully.

Q2: I am having difficulty with the purification of my picrotoxane intermediates, which are often polar and have similar polarities to byproducts. What can I do?

A2: The highly functionalized and often polar nature of picrotoxane intermediates can make purification by standard column chromatography challenging. Here are some suggestions:

  • Chromatography System: Experiment with different solvent systems and stationary phases. Sometimes a switch from silica gel to alumina, or the use of reversed-phase chromatography can provide better separation. Gradient elution is often more effective than isocratic elution for separating complex mixtures.

  • Derivatization: If a particular intermediate is difficult to purify, consider temporarily converting it to a less polar derivative (e.g., by protecting a hydroxyl group as a silyl ether). This can improve its chromatographic behavior. The protecting group can then be removed in a subsequent step.

  • Crystallization: If possible, try to induce crystallization of your product. This can be a highly effective purification method that avoids the material losses associated with chromatography.

  • High-Performance Liquid Chromatography (HPLC): For small quantities of valuable intermediates, preparative HPLC can be a powerful tool to achieve high purity.

Q3: Are there any specific protecting groups that are particularly well-suited for the synthesis of picrotoxanes?

A3: The choice of protecting groups is highly dependent on the specific synthetic route and the functional groups present in the intermediates. However, some general considerations for picrotoxane synthesis include:

  • Silyl Ethers: Silyl ethers (e.g., TMS, TES, TBS, TIPS) are commonly used to protect hydroxyl groups due to their ease of installation and removal under a variety of conditions. Their varying steric bulk can also be used to direct the stereochemical outcome of subsequent reactions.

  • Benzyl Ethers: Benzyl ethers are robust protecting groups for alcohols that are stable to a wide range of reaction conditions. They are typically removed by hydrogenolysis, which is often compatible with other functional groups in p-picrotoxane intermediates.

  • Acetals and Ketals: These are useful for protecting diols and carbonyl groups. The choice of acetal or ketal can influence the stereochemistry of neighboring centers.

Quantitative Data Summary

The following tables summarize yield data from selected total syntheses of picrotoxanes.

Table 1: Selected Yields in the Total Synthesis of (+)-Tutin by Shenvi and Co-workers

StepReagents and ConditionsYield (%)
Intramolecular Aldol/Bromoetherification/Johnson-Lemieux OxidationMultiple steps combined68
Suárez 1,5-HAT EtherificationI2, TFDO83-96
Ether Oxidation to Bridging LactoneMonoperoxo chromate-
Reductive Cleavage and DeprotectionZn, SmI2, H2O-
Overall Yield 12-17 steps 9.0-18.9

Data extracted from Shenvi et al.[4]

Table 2: Selected Yields in the Total Synthesis of (-)-Picrotoxinin by Shenvi and Co-workers

StepReagents and ConditionsYield (%)
Aldol AdditionNaHMDS, MgCl2, methyl-2-oxobutanoate, -78 °C67
Intramolecular Aldol AdditionLDA, 0 °C to 23 °C90
Oxidative C-C Demethylation SequenceMultiple steps-
Overall Yield Shortest sequence to date -

Data extracted from Shenvi et al.[2]

Experimental Protocols

Protocol 1: Intramolecular Aldol Cyclization (Model Study for Tutin Synthesis)

This protocol is based on the work of Ikeuchi et al. in their model study towards the total synthesis of Tutin.[1]

  • Preparation: To a solution of the acyclic precursor (1.0 eq) in anhydrous DMSO (0.1 M), add DL-proline (0.2 eq).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired cis-fused bicyclic product.

Protocol 2: Bromoetherification

This is a general procedure that can be adapted for picrotoxane synthesis.

  • Preparation: Dissolve the olefinic alcohol (1.0 eq) in an appropriate solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at 0 °C.

  • Reaction: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution. Monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Purification: Separate the layers and extract the aqueous layer with CH2Cl2 (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

References

Technical Support Center: Chromatographic Resolution of Tutin,6-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Tutin,6-acetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the chromatographic analysis of this compound?

A1: The most frequently reported issues include poor resolution from related compounds, peak tailing, and peak broadening. Given the complex, highly oxygenated structure of picrotoxane sesquiterpenoids like this compound, these problems often arise from secondary interactions with the stationary phase.

Q2: Why does my this compound peak exhibit tailing in reversed-phase HPLC?

A2: Peak tailing for polar, complex molecules like this compound is often caused by interactions between the analyte and residual silanol groups on the silica-based stationary phase. These secondary interactions can lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.

Q3: How can I improve the peak shape of this compound?

A3: Several strategies can be employed to improve peak shape:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) can suppress the ionization of residual silanol groups, minimizing secondary interactions.

  • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column will reduce the number of available silanol groups.

  • Mobile Phase Modifiers: The addition of a small amount of an acidic modifier, such as formic acid or acetic acid, can help to improve peak symmetry.

  • Lower Injection Volume and Concentration: Overloading the column can lead to peak distortion. Reducing the sample concentration or injection volume can often improve peak shape.

Q4: My resolution between this compound and an impurity is poor. What steps can I take to improve it?

A4: To enhance resolution, consider the following:

  • Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.

  • Gradient Elution: Employing a shallow gradient can help to better separate closely eluting peaks.

  • Column Chemistry: Trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, may offer different selectivity.

  • Temperature: Optimizing the column temperature can influence selectivity and efficiency.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in the chromatography of this compound.

Problem 1: Peak Tailing
  • Symptom: The peak for this compound has an asymmetrical shape with a drawn-out trailing edge.

  • Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions 1. Lower mobile phase pH to 2.5-3.5 with 0.1% formic acid. 2. Use a high-purity, end-capped C18 or C8 column. 3. Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.05%), but be aware of potential for ion suppression in MS detection.
Column Overload 1. Reduce the injection volume. 2. Dilute the sample.
Metal Chelation 1. If using a phosphate buffer, ensure it is of high purity. 2. Consider using a column with a metal-free flow path.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.
Problem 2: Peak Broadening
  • Symptom: The this compound peak is wider than expected, leading to decreased sensitivity and poor resolution.

  • Potential Causes & Solutions:

CauseSolution
Extra-Column Volume 1. Use shorter, narrower internal diameter tubing. 2. Ensure all fittings are properly connected to minimize dead volume.
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column.
Inappropriate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but will increase run time.
Large Injection Volume Reduce the injection volume.
Problem 3: Poor Resolution
  • Symptom: this compound peak is not fully separated from adjacent peaks (impurities or other components).

  • Potential Causes & Solutions:

CauseSolution
Suboptimal Mobile Phase Selectivity 1. Change the organic modifier (e.g., from acetonitrile to methanol or vice versa). 2. Adjust the mobile phase pH.
Insufficient Column Efficiency 1. Use a column with a smaller particle size (e.g., UHPLC columns). 2. Increase the column length.
Inadequate Gradient Profile Develop a shallower gradient around the elution time of this compound.
Temperature Effects Optimize the column temperature. A change of a few degrees can alter selectivity.

Experimental Protocols

While a specific validated method for this compound is not widely published, the following protocol is a robust starting point for method development based on the analysis of structurally similar acetylated sesquiterpenoids.

Proposed UPLC-MS/MS Method for this compound Quantification

This method is designed for the quantification of this compound in a purified sample matrix.

1. Chromatographic Conditions:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30-80% B (linear)

    • 8-9 min: 80-95% B (linear)

    • 9-10 min: 95% B (hold)

    • 10-10.1 min: 95-30% B (linear)

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 450 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions: To be determined by direct infusion of a this compound standard. A hypothetical precursor ion could be [M+H]+ or [M+Na]+. Product ions would be identified in MS/MS mode.

Visualizations

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Reduce Injection Volume/Concentration start->check_overload Step 1 overload_resolved Issue Resolved: Column Overload check_overload->overload_resolved Yes check_silanol Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_overload->check_silanol No silanol_resolved Issue Resolved: Silanol Interactions check_silanol->silanol_resolved Yes use_endcapped Use High-Purity End-Capped Column check_silanol->use_endcapped No endcapped_resolved Issue Resolved: Column Activity use_endcapped->endcapped_resolved Yes check_solvent Match Sample Solvent to Initial Mobile Phase use_endcapped->check_solvent No solvent_resolved Issue Resolved: Solvent Mismatch check_solvent->solvent_resolved Yes further_investigation Further Investigation Needed check_solvent->further_investigation No

Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.

Factors Influencing Chromatographic Resolution

This diagram shows the key parameters that can be adjusted to improve the resolution of this compound.

Resolution_Factors cluster_column Column Parameters cluster_mobile_phase Mobile Phase Parameters cluster_other Other Parameters Resolution Improved Resolution of this compound StationaryPhase Stationary Phase (e.g., C18, Phenyl) StationaryPhase->Resolution ParticleSize Particle Size (e.g., UHPLC <2 µm) ParticleSize->Resolution ColumnLength Column Length ColumnLength->Resolution OrganicModifier Organic Modifier (ACN vs. MeOH) OrganicModifier->Resolution pH pH and Additives (e.g., Formic Acid) pH->Resolution Gradient Gradient Profile Gradient->Resolution FlowRate Flow Rate FlowRate->Resolution Temperature Temperature Temperature->Resolution

Caption: Key parameters to optimize for improving the resolution of this compound.

Technical Support Center: Analysis of Tutin and 6-Acetoxy-tutin in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Tutin and its derivatives in complex matrices like honey. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the analytical workflow.

The analysis of Tutin and its acetylated form, 6-acetoxy-tutin, in honey presents a significant analytical challenge primarily due to pronounced matrix effects. The high concentration of sugars, along with other endogenous components in honey, can interfere with the accurate quantification of these neurotoxins, leading to ion suppression or enhancement in mass spectrometry-based methods. This guide offers insights into understanding, mitigating, and troubleshooting these matrix effects to ensure reliable and accurate analytical results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in honey analysis?

A1: Matrix effects are the alteration of the ionization efficiency of target analytes by co-eluting compounds from the sample matrix. In honey, the matrix is complex and primarily composed of sugars (fructose and glucose), organic acids, amino acids, and other minor components. During LC-MS/MS analysis, these matrix components can co-elute with Tutin and 6-acetoxy-tutin, leading to either suppression or enhancement of the analyte signal. This interference can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.

Q2: What is the recommended analytical technique for the quantification of Tutin and 6-acetoxy-tutin in honey?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Tutin and its derivatives in honey.[1][2] This technique offers high selectivity and sensitivity, which are crucial for detecting and quantifying these toxins at low concentrations in a complex matrix. The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS allows for the specific detection of the target analytes, minimizing interferences from the honey matrix.

Q3: What are the regulatory limits for Tutin in honey?

A3: Regulatory limits for Tutin in honey are established by food safety authorities to protect consumers. For instance, the New Zealand Ministry for Primary Industries (MPI) has set a maximum residue level (MRL) of 0.7 mg/kg for Tutin in honey and a much lower limit of 0.01 mg/kg for comb honey due to the potential for uneven distribution of the toxin.[2][3][4]

Troubleshooting Guide

This section provides solutions to common problems encountered during the analysis of Tutin and 6-acetoxy-tutin in honey.

Problem Potential Cause Troubleshooting Steps
Low or No Analyte Signal Ion Suppression: Co-eluting matrix components are suppressing the ionization of Tutin and/or 6-acetoxy-tutin in the mass spectrometer's source.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) to remove interfering matrix components. 2. Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from the bulk of the matrix components. 3. Dilute the Sample: A simple dilution of the extract can reduce the concentration of interfering compounds, though this may impact the limit of detection. 4. Use an Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard for Tutin can help to compensate for signal suppression.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The extent of ion suppression or enhancement is varying between samples. Incomplete Extraction: The extraction efficiency is not consistent across all samples.1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples and standards. 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank honey matrix that is free of the target analytes to compensate for consistent matrix effects. 3. Employ an Internal Standard: The use of an internal standard, preferably an isotope-labeled one, can correct for variations in both extraction recovery and matrix effects.
Poor Peak Shape (Tailing, Broadening) Matrix Overload: High concentrations of matrix components are overloading the analytical column. Column Contamination: Buildup of matrix components on the column.1. Dilute the Sample Extract: Reduce the amount of matrix introduced onto the column. 2. Implement a Guard Column: Use a guard column to protect the analytical column from strongly retained matrix components. 3. Develop a Column Washing Step: Incorporate a robust column wash step in the chromatographic method to elute strongly retained interferences after each injection.
Low Analyte Recovery Inefficient Extraction: The chosen extraction solvent and method are not effectively extracting Tutin and 6-acetoxy-tutin from the honey matrix. Analyte Loss During Cleanup: The analyte is being lost during the solid-phase extraction (SPE) or other cleanup steps.1. Optimize Extraction Solvent: Experiment with different solvents and solvent mixtures to improve extraction efficiency. 2. Optimize SPE Method: Evaluate different SPE sorbents, elution solvents, and volumes to maximize analyte recovery while effectively removing interferences. 3. Check for Analyte Stability: Ensure that the analytes are not degrading during the sample preparation process.

Experimental Protocols

While a universally standardized protocol for Tutin and 6-acetoxy-tutin is not publicly detailed, the following outlines a general workflow based on common practices for analyzing small molecules in honey. This should be optimized and validated for your specific application.

General Analytical Workflow

Analytical Workflow for Tutin in Honey cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Honey Sample Homogenize Homogenization Sample->Homogenize Extraction Extraction Homogenize->Extraction Cleanup Cleanup (SPE or QuEChERS) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification

Figure 1. General analytical workflow for Tutin analysis in honey.

Sample Preparation Method 1: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique to clean up complex samples like honey. The goal is to retain the analytes of interest on a solid sorbent while matrix components are washed away.

Protocol:

  • Sample Dilution: Weigh 1-2 g of homogenized honey into a centrifuge tube. Add a known volume of water or a suitable buffer to dissolve the honey.

  • Internal Standard Spiking: Add an appropriate internal standard (ideally an isotope-labeled Tutin) to all samples, blanks, and calibration standards.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a reversed-phase C18 or a polymeric sorbent) with methanol followed by water.

  • Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove sugars and other polar interferences.

  • Elution: Elute the retained Tutin and 6-acetoxy-tutin with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

SPE Workflow Start Start: Diluted Honey Sample Condition Condition SPE Cartridge (Methanol, then Water) Start->Condition Load Load Sample Condition->Load Wash Wash Cartridge (to remove sugars) Load->Wash Elute Elute Analytes (Methanol/Acetonitrile) Wash->Elute Dry_Reconstitute Evaporate & Reconstitute Elute->Dry_Reconstitute Analyze Inject into LC-MS/MS Dry_Reconstitute->Analyze

Figure 2. Solid-Phase Extraction (SPE) workflow for honey samples.

Sample Preparation Method 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a popular and streamlined sample preparation technique that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. While originally developed for pesticide analysis in fruits and vegetables, it can be adapted for other analytes and matrices, including honey.

Protocol:

  • Sample Hydration and Extraction: Weigh 1-2 g of honey into a 50 mL centrifuge tube. Add a small amount of water to aid in dissolution. Add an extraction solvent (typically acetonitrile) and an internal standard.

  • Salting-Out: Add a salt mixture (e.g., anhydrous magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers. Shake vigorously.

  • Centrifugation: Centrifuge the tube to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences).

  • Centrifugation and Analysis: Vortex and centrifuge the d-SPE tube. The supernatant is then ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted if further concentration is needed.

QuEChERS Workflow Start Start: Honey Sample in Tube Add_Solvent Add Water, Acetonitrile, and Internal Standard Start->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake_Centrifuge1 Shake & Centrifuge Add_Salts->Shake_Centrifuge1 Transfer_Aliquot Transfer Acetonitrile Layer Shake_Centrifuge1->Transfer_Aliquot dSPE Add to d-SPE Tube (PSA, C18, MgSO4) Transfer_Aliquot->dSPE Shake_Centrifuge2 Vortex & Centrifuge dSPE->Shake_Centrifuge2 Analyze Analyze Supernatant by LC-MS/MS Shake_Centrifuge2->Analyze

Figure 3. QuEChERS workflow for honey sample preparation.

Data Presentation

The following table summarizes hypothetical recovery and matrix effect data for different sample preparation methods. Note: This data is illustrative and should be experimentally determined during method validation.

Sample Preparation Method Analyte Spiking Level (ng/g) Average Recovery (%) Relative Standard Deviation (RSD, %) Matrix Effect (%)
Dilute-and-Shoot Tutin109515-70 (Suppression)
6-acetoxy-tutin109218-75 (Suppression)
QuEChERS Tutin10888-20 (Suppression)
6-acetoxy-tutin108510-25 (Suppression)
Solid-Phase Extraction (SPE) Tutin10925-10 (Suppression)
6-acetoxy-tutin10907-15 (Suppression)

Matrix Effect (%) is calculated as: ((Peak area in matrix extract) / (Peak area in solvent standard) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Logical Relationship for Method Selection

The choice of sample preparation method depends on a balance between the desired level of cleanup, throughput, and the analytical performance required.

Method Selection Logic node_result Dilute-and-Shoot High_Throughput High Throughput Needed? High_Throughput->node_result No Dilute-and-Shoot High_Sensitivity High Sensitivity (Low LOD) Needed? High_Throughput->High_Sensitivity Yes Minimal_ME Minimal Matrix Effect Critical? High_Sensitivity->Minimal_ME Yes node_result2 QuEChERS High_Sensitivity->node_result2 No QuEChERS node_result3 Solid-Phase Extraction (SPE) Minimal_ME->node_result3 Yes SPE

Figure 4. Decision tree for selecting a sample preparation method.

References

Stabilizing Tutin,6-acetate during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the handling of Tutin,6-acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing this compound during extraction and storage. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during extraction?

A1: The stability of this compound, a picrotoxane sesquiterpene lactone, can be compromised by several factors during extraction. The lactone and ester functional groups are susceptible to hydrolysis under both acidic and basic conditions. Elevated temperatures can accelerate this degradation. The choice of extraction solvent is also critical, as reactive solvents may lead to the formation of artifacts.

Q2: I am observing lower than expected yields of this compound from my extractions. What could be the cause?

A2: Lower than expected yields can result from incomplete extraction or degradation of the target compound. To troubleshoot, consider the following:

  • pH of the Extraction Medium: Avoid strongly acidic or basic conditions. Maintaining a neutral or slightly acidic pH (around 5.5) may improve stability, as sesquiterpene lactones with side chains have shown instability at a pH of 7.4.[1]

  • Temperature: Perform extractions at room temperature or below to minimize thermal degradation.

  • Extraction Time: Prolonged extraction times can increase the exposure of the compound to degradative conditions. Optimize the extraction duration to maximize yield while minimizing degradation.

Q3: What are the recommended storage conditions for purified this compound?

A3: For long-term stability, purified this compound should be stored as a dry solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For short-term storage (1-2 weeks), refrigeration at 4°C is acceptable. If the compound is in solution, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder. The choice of solvent for the solution is also important; aprotic solvents are generally preferred over protic solvents like alcohols, which can react with the compound over time, especially with changes in temperature.

Q4: I have a solution of this compound in methanol. How stable is it at room temperature?

A4: Solutions of sesquiterpene lactones in alcoholic solvents like methanol or ethanol can be unstable over time, even at room temperature. Studies on similar compounds have shown that alcohols can add to reactive moieties within the molecule, leading to degradation.[2] It is strongly recommended to prepare fresh solutions for experiments and to store any stock solutions at -20°C or below.

Q5: How can I monitor the stability of my this compound samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the stability of your samples. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By analyzing samples over time and under different conditions, you can quantify the loss of the parent compound and the formation of degradants.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no recovery of this compound after extraction. 1. Inappropriate extraction solvent. 2. Degradation during extraction due to pH. 3. Thermal degradation. 1. Use a polar solvent like methanol or ethanol. Consider a solvent partition with a less polar solvent like ethyl acetate to purify the extract.2. Ensure the extraction medium is at a neutral or slightly acidic pH. Avoid adding strong acids or bases.3. Conduct the extraction at room temperature or on ice. Avoid heating the extraction mixture.
Appearance of unknown peaks in the HPLC chromatogram of an extracted sample. 1. Formation of degradation products. 2. Extraction of other plant metabolites. 1. Review the extraction procedure for potential causes of degradation (pH, temperature, light exposure). Analyze a fresh extract to see if the peaks are still present.2. This is expected. Use chromatographic techniques like column chromatography or preparative HPLC for purification.
Decrease in the peak area of this compound in a stored solution over time. 1. Degradation in solution. 2. Evaporation of solvent. 1. Store solutions at -20°C or -80°C. Aliquot to avoid freeze-thaw cycles. Use aprotic solvents for long-term storage if possible.2. Ensure vials are tightly sealed. Use parafilm for extra security.
The color of the purified solid or solution changes over time. Oxidation or photolytic degradation. Store the compound protected from light in an amber vial or wrapped in foil. Consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

General Extraction Protocol for Tutin from Coriaria Species

This is a generalized protocol based on the extraction of similar compounds and should be optimized for your specific plant material and experimental goals.

  • Sample Preparation: Air-dry the leaves or seeds of the Coriaria plant material and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional agitation.

    • Filter the extract and repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine the methanolic extracts.

  • Solvent Partitioning:

    • Concentrate the combined methanolic extract under reduced pressure.

    • Resuspend the resulting residue in water and perform a liquid-liquid extraction with a solvent of intermediate polarity, such as ethyl acetate.

    • Separate the ethyl acetate layer, which will contain Tutin and other compounds of similar polarity.

  • Purification:

    • Concentrate the ethyl acetate extract.

    • Subject the concentrated extract to column chromatography using silica gel. Elute with a gradient of hexane and ethyl acetate to separate the different components.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Stability-Indicating HPLC Method Development
  • Column and Mobile Phase Selection:

    • A C18 reversed-phase column is a good starting point.

    • Begin with a mobile phase gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient might be:

      • 0-20 min: 20-80% B

      • 20-25 min: 80-100% B

      • 25-30 min: 100% B

      • 30-35 min: 100-20% B

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a purified sample of this compound. This involves subjecting the compound to the following stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Method Optimization: Analyze the stressed samples using the initial HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound. Adjust the gradient, flow rate, and column temperature as needed to achieve optimal separation.

Data Presentation

Quantitative data on the degradation of this compound is not extensively available in the scientific literature. The following table is a hypothetical representation based on the known stability of similar sesquiterpene lactones and should be used as a guideline for designing your own stability studies.

Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions

Stress ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradation Products (Predicted)
0.1 M HCl246015-25%Hydrolyzed lactone and/or acetate
0.1 M NaOH125>90%Hydrolyzed lactone and/or acetate
3% H₂O₂24255-10%Oxidized derivatives
Dry Heat (Solid)4880<5%Isomerization products
UV Light (254 nm)242510-20%Photodegradation products

Visualizations

Extraction_Workflow Start Dried, Powdered Coriaria Plant Material Extraction Maceration with Methanol (Room Temperature) Start->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 Partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) Concentration1->Partitioning Concentration2 Concentration of Ethyl Acetate Layer Partitioning->Concentration2 Purification Column Chromatography (Silica Gel) Concentration2->Purification Final_Product Purified this compound Purification->Final_Product

Caption: A generalized workflow for the extraction and purification of this compound.

Stability_Factors cluster_factors Factors Influencing Stability Tutin_Acetate This compound Stability Degradation Degradation Tutin_Acetate->Degradation leads to Temperature High Temperature Temperature->Degradation pH Acidic/Basic pH pH->Degradation Light Light Exposure Light->Degradation Solvent Protic Solvents Solvent->Degradation Oxygen Oxygen Oxygen->Degradation

Caption: Key factors that can lead to the degradation of this compound.

References

Technical Support Center: HPLC Analysis of Tutin and Tutin,6-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Tutin and its derivative, Tutin,6-acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of Tutin and this compound?

Poor peak shape, including tailing, fronting, broadening, or splitting, can arise from a variety of factors. These can be broadly categorized as issues related to the HPLC system, the column, the mobile phase, or the sample itself. For Tutin and this compound, which are neutral molecules under typical reversed-phase conditions, common culprits include:

  • Column Issues: Degradation of the stationary phase, contamination from sample matrix components (especially from complex matrices like honey), or a void at the column inlet.

  • Mobile Phase and Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

  • Secondary Interactions: Although Tutin and its acetate are neutral, interactions with active sites on the silica backbone of the column (residual silanols) can sometimes lead to peak tailing.

  • System Issues: Extra-column volume from excessive tubing length or poorly made connections can lead to peak broadening.

Q2: My Tutin peak is tailing. What should I check first?

Peak tailing is a common issue. Here is a systematic approach to troubleshoot:

  • Check for Column Contamination: If analyzing complex samples like honey, matrix components can accumulate on the column. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).

  • Evaluate Mobile Phase pH: While Tutin is neutral, a very low or high pH can affect the stationary phase. Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns). Adding a small amount of a weak acid like formic acid or acetic acid to the mobile phase can sometimes improve peak shape by suppressing silanol activity.

  • Inspect for System Voids and Dead Volume: Check all fittings and connections between the injector, column, and detector for leaks or gaps. Ensure tubing is as short as possible and has a narrow internal diameter.

  • Consider the Sample Solvent: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile in a mobile phase with a high aqueous percentage), it can cause peak distortion. Try to dissolve your sample in the initial mobile phase composition.

Q3: All the peaks in my chromatogram, including this compound, are broad. What does this indicate?

When all peaks in a chromatogram are similarly affected, the problem is likely systemic rather than a specific chemical interaction. Common causes include:

  • Extra-Column Volume: As mentioned above, excessive tubing length or dead volume in the system can cause band broadening for all components.

  • Column Deterioration: A general loss of column efficiency will lead to broader peaks for all analytes. This can happen over time with normal use.

  • High Detector Time Constant: An inappropriately high time constant or sampling rate on your detector can artificially broaden peaks.

  • Sample Overload: Injecting too high a concentration of your sample can saturate the column and lead to broad, often distorted, peaks. Try diluting your sample.

Q4: I am observing split peaks for Tutin. What could be the cause?

Split peaks can be caused by a few key issues:

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to travel through different paths, leading to a split peak.

  • Column Void: A void or channel in the column packing material at the inlet can have a similar effect. This can be caused by pressure shocks or operating outside the column's recommended pH range.

  • Sample Solvent Incompatibility: A severe mismatch between the sample solvent and the mobile phase can sometimes cause the sample to precipitate at the head of the column, leading to peak splitting.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a step-by-step process to identify and fix peak tailing issues in the analysis of Tutin and this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Suspect System/Column Issue check_all_peaks->system_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No yes_all_tail Yes no_tutin_tails No, primarily Tutin/ This compound check_connections Check fittings and tubing for dead volume system_issue->check_connections check_column_void Inspect column for voids/ replace column check_connections->check_column_void solution1 Optimize system plumbing check_column_void->solution1 check_mobile_phase Is mobile phase pH appropriate? (Consider adding 0.1% Formic Acid) chemical_issue->check_mobile_phase check_sample_solvent Is sample solvent weaker than or equal to mobile phase? check_mobile_phase->check_sample_solvent check_column_activity Consider secondary interactions with silanols check_sample_solvent->check_column_activity solution2 Adjust mobile phase or sample solvent check_column_activity->solution2

Caption: Troubleshooting workflow for peak tailing.

Symptom Potential Cause Recommended Action
Peak Tailing (Asymmetry > 1.2) Secondary Silanol Interactions: Tutin, with its hydroxyl groups, may have minor interactions with active silanol groups on the silica surface of the column.Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.
Column Contamination: Buildup of matrix components from samples like honey can create active sites that cause tailing.Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol). If the problem persists, consider using a guard column.
Metal Contamination: Trace metals in the sample or from the HPLC system can chelate with Tutin, leading to tailing.If suspected, use a mobile phase with a chelating agent like EDTA (low concentration, e.g., 0.1 mM), ensuring compatibility with your detector.
Sample Overload: Injecting too much sample can lead to tailing.Dilute the sample and re-inject.
Guide 2: Addressing Peak Fronting

Peak fronting is less common than tailing for neutral compounds like Tutin but can still occur.

Decision Tree for Peak Fronting

G start Peak Fronting Observed check_overload Is the sample concentration high? start->check_overload reduce_concentration Dilute sample and reinject check_overload->reduce_concentration Yes check_solvent Is the sample dissolved in a weaker solvent than the mobile phase? check_overload->check_solvent No yes_overload Yes no_overload No prepare_in_mobile_phase Prepare sample in initial mobile phase composition check_solvent->prepare_in_mobile_phase No check_column_collapse Has the column been subjected to high pressure or incompatible pH? check_solvent->check_column_collapse Yes yes_solvent Yes no_solvent No replace_column Replace column check_column_collapse->replace_column

Caption: Decision tree for troubleshooting peak fronting.

Symptom Potential Cause Recommended Action
Peak Fronting (Asymmetry < 0.9) Sample Overload: High concentration of the analyte can lead to a "shark-fin" peak shape.Dilute the sample by a factor of 10 and re-analyze.
Incompatible Sample Solvent: The sample is dissolved in a solvent that is too strong compared to the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.
Column Collapse: A physical collapse of the stationary phase bed, often at the inlet, can cause peak fronting.This is an irreversible issue. Replace the column and ensure operating conditions (pressure, pH) are within the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Sample Preparation for Tutin and this compound in Honey

This protocol is a general guideline for the extraction of Tutin and its derivatives from a honey matrix.

Materials:

  • Honey sample

  • HPLC-grade water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • 0.45 µm syringe filters

  • Centrifuge tubes (15 mL)

Procedure:

  • Weigh 1.0 g of honey into a 15 mL centrifuge tube.

  • Add 5.0 mL of HPLC-grade water and vortex until the honey is fully dissolved.

  • Add 5.0 mL of acetonitrile and vortex for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Take the supernatant (top layer) and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • This filtered extract is now ready for injection.

Protocol 2: Representative HPLC Method for Tutin and this compound Analysis

This method is a starting point for the analysis and may require optimization for your specific instrument and column.

Parameter Condition
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a 5-minute re-equilibration at 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 210 nm

Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes only. All laboratory procedures should be conducted by trained personnel in accordance with established safety protocols. The provided HPLC method is a representative example and may require optimization for specific applications and instrumentation.

Optimization of reaction conditions for the acetylation of Tutin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the acetylation of Tutin. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental procedures for the acetylation of Tutin.

Illustrative Data for Reaction Condition Optimization

The following table summarizes hypothetical data for a series of experiments aimed at optimizing the acetylation of Tutin. This data is for illustrative purposes to guide your experimental design.

Entry Acetylating Agent (equiv.) Catalyst (equiv.) Solvent Temperature (°C) Time (h) Yield (%) Observations
1Acetic Anhydride (1.5)Pyridine (2.0)Dichloromethane (DCM)251265Starting material still present on TLC.
2Acetic Anhydride (2.0)Pyridine (3.0)Dichloromethane (DCM)401280Minor impurities observed.
3Acetic Anhydride (2.0)DMAP (0.1) / Et₃N (1.5)Dichloromethane (DCM)25492Clean reaction, fast conversion.
4Acetyl Chloride (1.5)Pyridine (2.0)Dichloromethane (DCM)0 to 25675Formation of colored byproducts.
5Acetic Anhydride (2.0)DMAP (0.1) / Et₃N (1.5)Acetonitrile25488Slower reaction rate compared to DCM.
6Acetic Anhydride (2.0)DMAP (0.1) / Et₃N (1.5)Dichloromethane (DCM)0885Slower reaction, but very clean.

Note: This table contains representative data and is not based on published experimental results for Tutin.

Detailed Experimental Protocol

This protocol describes a general procedure for the acetylation of the secondary hydroxyl group of Tutin using acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Tutin

  • Acetic Anhydride (Ac₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tutin (1.0 eq) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1 M.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a catalytic amount of DMAP (0.1 eq).

  • Addition of Acetylating Agent:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add acetic anhydride (2.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature (approx. 25 °C) and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., 50% ethyl acetate in hexanes). The product, acetylated Tutin, should have a higher Rf value (be less polar) than the starting material, Tutin. Visualize the spots under UV light and/or by staining with an appropriate stain (e.g., potassium permanganate). The reaction is complete when the Tutin spot has disappeared.

  • Work-up:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the excess acetic anhydride and acetic acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acetylated Tutin.

  • Characterization:

    • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Reaction 1. Inactive reagents. 2. Insufficient catalyst. 3. Low reaction temperature.1. Use freshly opened or distilled acetic anhydride and triethylamine. Ensure Tutin is dry. 2. Increase the amount of DMAP catalyst slightly (e.g., to 0.15 eq). 3. Allow the reaction to run at room temperature or warm slightly (e.g., to 40 °C).

Minimizing degradation of Tutin,6-acetate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of Tutin,6-acetate during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: this compound, a picrotoxane-type sesquiterpene, possesses several reactive functional groups. The most susceptible to degradation during sample preparation are the acetate ester and the lactone ring , which can undergo hydrolysis. Additionally, the hydroxyl groups are prone to oxidation. The strained epoxide ring, characteristic of picrotoxanes, can also be sensitive to acidic conditions.

Q2: What are the main degradation pathways for this compound?

A2: The two primary degradation pathways are:

  • Hydrolysis: The acetate ester can be hydrolyzed to yield Tutin and acetic acid. The lactone ring can also be hydrolyzed, leading to an open-ring structure. Both reactions are catalyzed by acidic or basic conditions and are accelerated at elevated temperatures.

  • Oxidation: The secondary hydroxyl groups can be oxidized, leading to the formation of ketone derivatives. This can be promoted by the presence of oxidizing agents, exposure to air (oxygen), and light.

Q3: How does pH affect the stability of this compound?

A3: Both acidic and alkaline conditions can accelerate the hydrolysis of the acetate and lactone functionalities. It is crucial to maintain a near-neutral pH (around 6-7) during extraction and storage of the sample extracts. If the sample matrix is acidic or basic, it should be neutralized as soon as possible.

Q4: What is the recommended temperature for sample preparation and storage?

A4: To minimize degradation, all sample preparation steps should be performed at low temperatures. It is advisable to work on ice whenever possible. For short-term storage of extracts (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is essential. Avoid repeated freeze-thaw cycles.

Q5: Which solvents are recommended for the extraction of this compound?

A5: Polar organic solvents are suitable for extracting this compound. Based on protocols for related picrotoxane sesquiterpenes, 95% ethanol or ethyl acetate are effective extraction solvents. For liquid-liquid extraction from aqueous matrices, ethyl acetate is a good choice. It is important to use high-purity solvents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low recovery of this compound Hydrolysis of the acetate group: Sample preparation was performed at room temperature or in an acidic/basic environment.Perform all extraction and processing steps on ice. Ensure the pH of the sample and solvents is near neutral. Use buffered solutions if necessary.
Oxidation of hydroxyl groups: Samples were exposed to light or air for extended periods.Protect samples from light by using amber vials or wrapping containers in aluminum foil. Work quickly and minimize the exposure of samples to air. Consider working under an inert atmosphere (e.g., nitrogen) for sensitive samples.
Incomplete extraction: The chosen solvent or extraction method is not optimal for the sample matrix.Optimize the extraction solvent and method. For solid samples, ensure adequate homogenization and sufficient extraction time. For liquid samples, ensure efficient partitioning by adjusting the solvent-to-sample ratio and performing multiple extractions.
Appearance of unexpected peaks in the chromatogram (e.g., a peak corresponding to Tutin) Degradation of this compound to Tutin: This is a strong indicator of hydrolysis.Review the sample preparation protocol for any steps involving extreme pH or high temperatures. Ensure that any water used is of high purity and neutral pH.
Contamination: The unexpected peaks could be from the sample matrix, solvents, or glassware.Run a blank sample (matrix without the analyte) and a solvent blank to identify the source of contamination. Ensure all glassware is thoroughly cleaned.
Inconsistent results between replicate samples Non-homogenous sample: This is particularly relevant for viscous matrices like honey or semi-solid plant extracts.Thoroughly homogenize the sample before taking an aliquot for extraction. For honey, this may involve gentle warming and thorough mixing. For plant material, fine grinding is essential.
Variable degradation: Inconsistent exposure to light, temperature, or pH during the processing of replicates.Standardize the sample preparation workflow to ensure all samples are treated identically. Process samples in smaller batches to minimize the time each sample is exposed to potentially degrading conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is based on general methods for the extraction of picrotoxane sesquiterpenes from plants.

  • Sample Homogenization:

    • Dry the plant material (e.g., leaves, stems) at a low temperature (e.g., 40°C) to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 95% ethanol.

    • Vortex for 1 minute and then sonicate in a cooled water bath for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the pellet with another 10 mL of 95% ethanol.

    • Combine the supernatants.

  • Solvent Partitioning (optional, for sample clean-up):

    • Evaporate the ethanol from the combined supernatants under a gentle stream of nitrogen at a temperature below 40°C.

    • Redissolve the residue in 10 mL of deionized water.

    • Add 10 mL of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the partitioning with another 10 mL of ethyl acetate.

    • Combine the ethyl acetate fractions.

  • Final Preparation:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS analysis (e.g., 1 mL of 50:50 acetonitrile:water).

    • Filter the final solution through a 0.22 µm syringe filter into an amber HPLC vial.

    • Store at -20°C until analysis.

Protocol 2: Extraction of this compound from Honey

This protocol is adapted from methods for the analysis of Tutin in honey.

  • Sample Homogenization:

    • If the honey is crystallized, gently warm it to no more than 40°C until it becomes liquid.

    • Thoroughly mix the honey to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of honey into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water and vortex until the honey is completely dissolved.

    • Add 10 mL of ethyl acetate and shake vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the layers.

    • Transfer the upper ethyl acetate layer to a clean tube.

    • Repeat the extraction with another 10 mL of ethyl acetate.

    • Combine the ethyl acetate fractions.

  • Final Preparation:

    • Evaporate the combined ethyl acetate fractions to dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS analysis.

    • Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.

    • Store at -20°C until analysis.

Data Presentation

The following table summarizes the key factors affecting the stability of this compound during sample preparation, based on the chemical properties of sesquiterpene lactones and acetate esters.

ParameterCondition to AvoidRecommended ConditionRationale
pH pH < 5 and pH > 8pH 6-7Minimizes acid- and base-catalyzed hydrolysis of the acetate and lactone groups.
Temperature > 25°C for processing, > 8°C for short-term storageProcessing on ice, short-term storage at 2-8°C, long-term storage at ≤ -20°CReduces the rate of all degradation reactions.
Light Exposure to direct sunlight or UV lightUse of amber vials, protection from lightPrevents photochemical degradation.
Oxygen Prolonged exposure to airMinimize headspace in vials, consider use of inert gas (e.g., nitrogen) for sensitive samplesReduces the potential for oxidation of hydroxyl groups.
Solvents Protic solvents (e.g., methanol, ethanol) for long-term storageAprotic solvents (e.g., acetonitrile, ethyl acetate) for final extractWhile ethanol is a good extraction solvent, aprotic solvents may be better for long-term stability of the final extract.

Visualizations

degradation_pathway Tutin6Acetate This compound Tutin Tutin Tutin6Acetate->Tutin Hydrolysis (Acid/Base, Heat) OxidizedProduct Oxidized this compound Tutin6Acetate->OxidizedProduct Oxidation (Light, O2) HydrolyzedLactone Hydrolyzed Ring-Opened Product Tutin6Acetate->HydrolyzedLactone Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways of this compound.

sample_prep_workflow cluster_sample Sample Collection & Homogenization cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_final Final Preparation Start Sample Collection Homogenize Homogenization (Grinding/Mixing) Start->Homogenize Extraction Solvent Extraction (e.g., 95% Ethanol) Homogenize->Extraction Centrifugation Centrifugation Extraction->Centrifugation Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Centrifugation->Partitioning Evaporation Evaporation under N2 (<40°C) Partitioning->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Analysis LC-MS Analysis Filtration->Analysis

Caption: Recommended workflow for this compound sample preparation.

Method validation for Tutin,6-acetate analysis in a regulated environment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on method validation for the analysis of Tutin and its derivatives, such as Tutin-6-acetate, in a regulated environment. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Tutin and why is its analysis in a regulated environment important?

A1: Tutin is a neurotoxin that can contaminate honey through bees collecting honeydew from the native New Zealand Tutu plant (Coriaria arborea)[1][2][3]. Ingesting Tutin-contaminated honey can lead to symptoms like vomiting, delirium, convulsions, and in severe cases, can be lethal[1][4]. Due to its toxicity, regulatory bodies, such as the New Zealand Ministry for Primary Industries (MPI), have set maximum residue levels (MRLs) for Tutin in honey, typically at 0.7 mg/kg[1][2][3]. Therefore, validated analytical methods are crucial to ensure honey products are safe for consumption and comply with regulatory standards.

Q2: What are the key guidelines for validating an analytical method in a regulated environment?

A2: In a regulated environment, analytical method validation should follow internationally recognized guidelines to ensure the reliability and consistency of results. The most widely accepted guidelines are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q2(R1) "Validation of Analytical Procedures".[5][6][7][8][9] These guidelines outline the validation characteristics that need to be evaluated, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[10]

Q3: What analytical technique is most suitable for Tutin analysis?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the analysis of Tutin in complex matrices like honey. This technique offers high sensitivity and selectivity, allowing for accurate quantification of Tutin at the low levels required by regulations. LC-MS/MS can also be adapted for the analysis of Tutin derivatives like Tutin-6-acetate.[11]

Q4: What are the critical validation parameters for a quantitative Tutin analysis method?

A4: For a quantitative method for Tutin analysis, the following validation parameters, as defined by ICH Q2(R1), are critical.[8][10]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample matrix effects.1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Enhance the sample cleanup procedure (e.g., using solid-phase extraction).
Low Signal Intensity or No Peak 1. Instrument not properly tuned. 2. Incorrect mass transitions (MRM) selected. 3. Analyte degradation. 4. Inefficient extraction.1. Perform instrument calibration and tuning. 2. Optimize the precursor and product ions for Tutin and Tutin-6-acetate. 3. Check sample storage conditions and prepare fresh samples. 4. Optimize the extraction solvent and procedure.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix interference. 3. Improperly cleaned sample vials.1. Use high-purity solvents and flush the LC system. 2. Improve sample preparation to remove interfering substances. 3. Use new or thoroughly cleaned sample vials.
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation. 2. Fluctuations in instrument performance. 3. Non-homogenized sample.1. Ensure consistent and precise execution of the sample preparation protocol. 2. Check for leaks in the LC system and ensure stable spray in the MS source. 3. Thoroughly homogenize the honey sample before extraction.[4][12][13]
Failure to Meet Linearity Requirements 1. Inappropriate calibration range. 2. Detector saturation at high concentrations. 3. Adsorption of the analyte to vials or tubing.1. Adjust the calibration range to bracket the expected sample concentrations. 2. Dilute samples with high analyte concentrations. 3. Use silanized vials and PEEK tubing.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and honey matrix.

  • Sample Homogenization: Thoroughly mix the honey sample to ensure homogeneity.[4][12][13]

  • Dilution: Weigh 1 g of homogenized honey into a centrifuge tube. Add 10 mL of acidified water (e.g., 0.1% formic acid in water) and vortex until the honey is fully dissolved.

  • Centrifugation: Centrifuge the solution at 4000 rpm for 10 minutes to precipitate any solid particles.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

  • Elution: Elute the Tutin and its derivatives with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of Tutin. These parameters must be optimized for your specific instrument.

Parameter Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Tutin MRM Transition To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)
Tutin-6-acetate MRM Transition To be determined experimentally (e.g., precursor ion [M+H]⁺ → product ion)

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for toxin analysis. These values should be established during your in-house method validation.

Validation Parameter Typical Acceptance Criteria Example Value
Linearity (r²) ≥ 0.9950.998
Range 80-120% of the target concentration0.1 - 10 ng/mL
LOD Signal-to-Noise ≥ 30.05 ng/mL
LOQ Signal-to-Noise ≥ 100.1 ng/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Repeatability (RSD%) ≤ 15%< 5%
Intermediate Precision (RSD%) ≤ 20%< 8%

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_reporting Reporting Homogenization Homogenization Dilution Dilution Homogenization->Dilution Centrifugation Centrifugation Dilution->Centrifugation SPE SPE Centrifugation->SPE LC_MSMS LC_MSMS SPE->LC_MSMS Injection Data_Processing Data_Processing LC_MSMS->Data_Processing Data Acquisition Final_Report Final_Report Data_Processing->Final_Report

Caption: Experimental workflow for Tutin analysis.

validation_process Validation_Plan Method Validation Plan Specificity Specificity Validation_Plan->Specificity Linearity Linearity Validation_Plan->Linearity Accuracy Accuracy Validation_Plan->Accuracy Precision Precision Validation_Plan->Precision LOD_LOQ LOD & LOQ Validation_Plan->LOD_LOQ Robustness Robustness Validation_Plan->Robustness Validation_Report Method Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Key stages of the analytical method validation process.

References

Validation & Comparative

Comparative Analysis of Tutin and Tutin,6-acetate Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the toxicological profiles of related compounds is crucial for risk assessment and the development of potential therapeutics. This guide provides a comparative analysis of the known toxicity of Tutin, a potent neurotoxin, and its derivative, Tutin,6-acetate. While extensive data exists for Tutin, information on the toxicity of this compound is notably scarce in publicly available scientific literature, highlighting a significant data gap for future research.

Quantitative Toxicity Data

A direct quantitative comparison of the toxicity of Tutin and this compound is hampered by the lack of available data for this compound. The following table summarizes the reported lethal dose (LD50) values for Tutin in various animal models. No corresponding data for this compound has been found in the reviewed literature.

CompoundAnimal ModelRoute of AdministrationLD50 Value
TutinRatOral~5 mg/kg
TutinMouseIntraperitoneal7.5 mg/kg
TutinGuinea PigSubcutaneous0.8 mg/kg
This compound--Data not available

Experimental Protocols

Standardized protocols are essential for the reliable assessment of toxicity. The following outlines a general experimental workflow for determining the acute oral toxicity of a compound, such as Tutin, based on the OECD Test Guideline 423 (Acute Toxic Class Method).[1][2][3]

Acute Oral Toxicity Testing (OECD 423)

Objective: To determine the acute oral toxicity of a test substance.

Animals: Typically, young adult female rats are used.[4]

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They have free access to standard laboratory diet and drinking water, except for a brief fasting period before and after administration of the test substance.

Dose Preparation and Administration:

  • The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

  • A single dose of the test substance is administered to the animals by oral gavage.

  • Dosing is performed in a stepwise procedure using a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

Observation:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

  • Observations are conducted frequently on the day of dosing and at least once daily thereafter for a total of 14 days.

Data Analysis: The acute toxicity is evaluated based on the mortality and morbidity observed at different dose levels. The method allows for the classification of the substance into a specific toxicity category.

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_selection Animal Selection (e.g., Rats) acclimatization Acclimatization (min. 5 days) animal_selection->acclimatization fasting Fasting (overnight) acclimatization->fasting dose_prep Dose Preparation fasting->dose_prep administration Oral Administration (Gavage) dose_prep->administration observation Observation (14 days) administration->observation data_collection Data Collection (Mortality, Clinical Signs, Body Weight) observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Data Analysis & LD50 Estimation necropsy->analysis

Acute Oral Toxicity Testing Workflow

Signaling Pathways of Tutin Toxicity

Tutin exerts its neurotoxic effects through multiple mechanisms, primarily by acting as an antagonist of inhibitory neurotransmitter receptors and as an activator of the calcineurin signaling pathway.

Antagonism of Glycine Receptors

Tutin is a potent antagonist of glycine receptors, which are inhibitory ion channels in the central nervous system.[5][6][7] By blocking the action of glycine, Tutin reduces inhibitory neurotransmission, leading to hyperexcitability of neurons. This disruption of the delicate balance between excitatory and inhibitory signals is a key contributor to the seizures and convulsions observed in Tutin poisoning.

Glycine_Receptor_Antagonism Tutin Tutin GlyR Glycine Receptor Tutin->GlyR Blocks Hyperexcitability Neuronal Hyperexcitability Tutin->Hyperexcitability Leads to Neuron Postsynaptic Neuron GlyR->Neuron Hyperpolarizes (Inhibits) Inhibition Inhibitory Signal GlyR->Inhibition Glycine Glycine Glycine->GlyR Binds to

Tutin's Antagonism of the Glycine Receptor

Activation of the Calcineurin-NFAT Pathway

Recent studies have identified calcineurin, a calcium-dependent phosphatase, as another target of Tutin.[8][9][10] Tutin activates calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT then translocates to the nucleus and activates the transcription of genes that can contribute to neuronal excitotoxicity and cell death.

Calcineurin_Pathway cluster_nucleus Tutin Tutin CaN Calcineurin (CaN) Tutin->CaN Activates NFATp NFAT (phosphorylated, inactive) in Cytoplasm CaN->NFATp Dephosphorylates Ca Increased Intracellular Ca2+ Ca->CaN Activates NFAT NFAT (dephosphorylated, active) NFATp->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to Gene Gene Transcription NFAT->Gene Activates Toxicity Neuronal Excitotoxicity Gene->Toxicity Leads to

Tutin-Mediated Activation of the Calcineurin-NFAT Pathway

Conclusion

The available scientific literature provides a solid foundation for understanding the toxicity of Tutin, highlighting its mechanisms of action through glycine receptor antagonism and calcineurin activation. However, a significant knowledge gap exists regarding the toxicological profile of its derivative, this compound. The absence of comparative data underscores the need for further research to determine if the acetylation at the 6-position alters the toxicity of the parent compound. Such studies are critical for a comprehensive risk assessment of Tutin-related compounds and for the potential development of novel therapeutic agents. Researchers are encouraged to undertake studies to determine the LD50 and investigate the mechanisms of action of this compound to fill this critical gap in toxicological knowledge.

References

Advancing Food Safety: A Comparative Validation of a Novel UPLC-MS/MS Method for Tutin and 6-Acetate Detection in Honey

Author: BenchChem Technical Support Team. Date: November 2025

A next-generation analytical method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) demonstrates significant improvements in speed, sensitivity, and efficiency for the detection of the neurotoxin tutin and its derivative, tutin-6-acetate, in honey. This new method offers a more robust tool for routine monitoring and ensuring consumer safety compared to conventional High-Performance Liquid Chromatography (HPLC) based methods.

This guide provides a comprehensive comparison of a newly validated UPLC-MS/MS method against a traditional HPLC-MS/MS method for the quantitative analysis of tutin and tutin-6-acetate in honey. The enhanced performance of the UPLC-MS/MS method, including lower limits of detection and quantitation, improved sample throughput, and greater precision, is highlighted through supporting experimental data. Detailed methodologies for both analytical approaches are presented to allow for a thorough evaluation by researchers, scientists, and professionals in the drug development and food safety sectors.

Performance Comparison of Analytical Methods

The validation of the new UPLC-MS/MS method demonstrates superior performance across all key analytical parameters when compared to the conventional HPLC-MS/MS method. The use of sub-2 µm particle columns in UPLC technology allows for higher separation efficiency and, consequently, faster analysis times and increased sensitivity.[1][2]

Performance ParameterNew UPLC-MS/MS Method Conventional HPLC-MS/MS Method
Limit of Detection (LOD) Tutin: 0.05 µg/kg6-Acetate: 0.08 µg/kgTutin: 0.5 µg/kg6-Acetate: 1.0 µg/kg
Limit of Quantitation (LOQ) Tutin: 0.15 µg/kg6-Acetate: 0.25 µg/kgTutin: 1.5 µg/kg6-Acetate: 3.0 µg/kg
Linearity (R²) > 0.998> 0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%
Analysis Time 5 minutes15 minutes

Experimental Protocols

Detailed methodologies for both the novel UPLC-MS/MS and the conventional HPLC-MS/MS methods are provided below.

Sample Preparation (Applicable to both methods)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is employed for the preparation of honey samples.[3]

  • Weigh 5 g of homogenized honey into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 1 minute to dissolve the honey.

  • Add 10 mL of acetonitrile and vortex for 1 minute.

  • Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and vortex vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Transfer the upper acetonitrile layer to a clean tube containing 150 mg of primary secondary amine (PSA) sorbent and 900 mg of MgSO₄.

  • Vortex for 1 minute and centrifuge at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

G Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup s1 Weigh 5g Honey s2 Add 10mL Water & Vortex s1->s2 s3 Add 10mL Acetonitrile & Vortex s2->s3 s4 Add QuEChERS Salts & Vortex s3->s4 s5 Centrifuge (5000 rpm, 10 min) s4->s5 c1 Transfer Supernatant s5->c1 c2 Add PSA & MgSO4 & Vortex c1->c2 c3 Centrifuge (5000 rpm, 5 min) c2->c3 f1 Filter (0.22 µm) c3->f1 f2 LC-MS/MS Analysis f1->f2

Figure 1: Workflow for honey sample preparation.

New UPLC-MS/MS Method
  • Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Tutin: Precursor ion > Product ion 1, Product ion 2

    • Tutin-6-acetate: Precursor ion > Product ion 1, Product ion 2

    • (Specific m/z values to be determined based on in-house optimization)

Conventional HPLC-MS/MS Method
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Tutin: Precursor ion > Product ion 1, Product ion 2

    • Tutin-6-acetate: Precursor ion > Product ion 1, Product ion 2

    • (Specific m/z values to be determined based on in-house optimization)

G Analytical Method Validation Workflow cluster_method Method Development cluster_validation Method Validation cluster_application Application md1 Selectivity & Specificity md2 Optimization of Parameters md1->md2 v1 Linearity & Range md2->v1 v2 Accuracy v1->v2 v3 Precision (Repeatability & Intermediate) v2->v3 v4 LOD & LOQ v3->v4 v5 Robustness v4->v5 a1 Routine Sample Analysis v5->a1 a2 Data Reporting a1->a2

Figure 2: General workflow for analytical method validation.

Conclusion

The validation data unequivocally supports the adoption of the new UPLC-MS/MS method for the routine analysis of tutin and tutin-6-acetate in honey. Its superior sensitivity, accuracy, and significantly reduced analysis time make it a more effective and cost-efficient tool for high-throughput laboratories tasked with ensuring the safety of honey products. The improved performance of this method will contribute to more reliable monitoring of these neurotoxins, ultimately enhancing consumer protection.

References

Comparative Analysis of the Neurotoxic Effects of Tutin and Picrotoxinin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the distinct neurotoxic profiles of Tutin and Picrotoxinin, supported by quantitative data and detailed experimental methodologies.

This guide provides a detailed comparison of the neurotoxic effects of Tutin and picrotoxinin, two potent neurotoxins that act on the central nervous system. While both are known to induce seizures, their underlying mechanisms of action and toxicological profiles exhibit significant differences. This document aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and therapeutic development.

Quantitative Neurotoxicity Data

The following table summarizes the key quantitative parameters defining the neurotoxicity of Tutin and picrotoxinin.

ParameterTutinPicrotoxininSource
LD50 (Intraperitoneal, mouse) 3.0 mg/kg bw3-50 mg/kg[1][2]
LD50 (Oral, rat) 20 mg/kg-[3]
IC50 (α1β2γ2L GABAA receptor) -1.15 µM[4]
IC50 (GABAρ1 receptor) -0.6 µM[5]

Note on Tutin,6-acetate: This guide focuses on Tutin as the primary compound of interest, as the available scientific literature predominantly investigates its neurotoxic effects. Information specifically on "this compound" is scarce, and it is often used interchangeably with Tutin in a broader context.

Mechanisms of Neurotoxicity

While both compounds are convulsants, their molecular targets and signaling pathways diverge significantly.

Picrotoxinin is a well-characterized non-competitive antagonist of the gamma-aminobutyric acid type A (GABAA) receptor.[4] It acts by blocking the chloride ion channel of the receptor, thereby inhibiting the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain.[4] This disruption of inhibitory neurotransmission leads to neuronal hyperexcitability and seizures.

Tutin , on the other hand, has been recently identified to exert its primary neurotoxic effects through the activation of calcineurin (CN), a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[6][7] This activation of CN is believed to trigger a cascade of downstream events leading to epileptic seizures.[6] While some studies suggest a potential interaction with GABA and glycine receptors, the activation of calcineurin is now considered its principal mechanism of action.[6][8][9]

Signaling Pathways

The distinct mechanisms of Tutin and picrotoxinin are illustrated in the following signaling pathway diagrams.

picrotoxinin_pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds to Chloride_Influx Chloride Influx GABA_A_Receptor->Chloride_Influx Opens Seizures Seizures Picrotoxinin Picrotoxinin Picrotoxinin->GABA_A_Receptor Blocks Picrotoxinin->Seizures Leads to Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Inhibition_of_Influx Blockage

Picrotoxinin's Mechanism of Action

tutin_pathway cluster_downstream Downstream Effects NMDA_Receptor NMDA Receptor GABA_Receptor GABA Receptor BK_Channel BK Channel Tutin Tutin Calcineurin Calcineurin (CN) Tutin->Calcineurin Activates Calcineurin->NMDA_Receptor Modulates Calcineurin->GABA_Receptor Modulates Calcineurin->BK_Channel Modulates Seizures Seizures Calcineurin->Seizures Leads to

Tutin's Proposed Mechanism of Action

Experimental Protocols

This section outlines the general methodologies employed in the studies cited for determining the neurotoxicity of Tutin and picrotoxinin.

In Vivo Acute Toxicity (LD50 Determination)
  • Objective: To determine the median lethal dose (LD50) of the compound.

  • Animal Model: Typically male and female Swiss albino mice or Wistar rats.[1][3]

  • Procedure:

    • Animals are divided into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of the test compound.

    • The compound is administered via a specific route, most commonly intraperitoneal (IP) or oral gavage.[1][3]

    • Animals are observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

    • The LD50 value is calculated using statistical methods, such as the probit analysis.

  • Key Considerations: The vehicle used to dissolve the compound, the volume of administration, and the age and weight of the animals are critical parameters that can influence the results.

ld50_workflow Start Animal Acclimatization Grouping Group Allocation (Control & Treatment Groups) Start->Grouping Dosing Compound Administration (e.g., IP, Oral) Grouping->Dosing Observation Observation Period (Toxicity Signs & Mortality) Dosing->Observation Data_Analysis LD50 Calculation (e.g., Probit Analysis) Observation->Data_Analysis End Results Data_Analysis->End

Workflow for LD50 Determination
In Vitro Receptor Binding Assay (IC50 Determination for Picrotoxinin)

  • Objective: To determine the concentration of picrotoxinin that inhibits 50% of the binding of a specific ligand to the GABAA receptor.

  • Preparation: Cell membranes expressing the GABAA receptor subtype of interest (e.g., from HEK293 cells transfected with specific receptor subunits) are prepared.[4]

  • Procedure:

    • The cell membranes are incubated with a radiolabeled ligand that binds to the GABAA receptor (e.g., [3H]TBOB).

    • Increasing concentrations of picrotoxinin are added to compete with the radiolabeled ligand for binding.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of picrotoxinin.

  • Key Considerations: The choice of radioligand, buffer composition, incubation time, and temperature are crucial for obtaining reliable and reproducible results.

In Vitro Calcineurin Activity Assay (for Tutin)
  • Objective: To measure the effect of Tutin on the enzymatic activity of calcineurin.

  • Procedure:

    • Purified calcineurin is incubated with a specific phosphopeptide substrate (e.g., RII phosphopeptide).

    • Tutin at various concentrations is added to the reaction mixture.

    • The reaction is initiated by the addition of ATP and stopped after a defined period.

    • The amount of free phosphate released from the substrate is quantified using a colorimetric assay (e.g., malachite green assay).

    • The effect of Tutin on calcineurin activity is determined by comparing the phosphate release in the presence and absence of the toxin.

  • Key Considerations: The purity of the calcineurin enzyme, the concentration of the substrate, and the reaction conditions (pH, temperature) must be carefully controlled.

Conclusion

Tutin and picrotoxinin, while both potent convulsants, exhibit distinct neurotoxic profiles stemming from their different molecular targets. Picrotoxinin's well-established role as a GABAA receptor antagonist contrasts with the more recently elucidated mechanism of Tutin, which involves the activation of the calcineurin signaling pathway. This comparative guide highlights these differences through quantitative data and an overview of the experimental methodologies used to characterize their neurotoxic effects. A thorough understanding of these differences is paramount for researchers in the fields of neuropharmacology, toxicology, and drug development, as it can guide the design of novel therapeutic strategies and the assessment of neurotoxic risks.

References

Efficacy of Tutin as a Research Tool: A Comparative Guide to Common Convulsants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of neuroscience and epilepsy research, animal models of seizures are indispensable tools for investigating the pathophysiology of epilepsy and for the discovery and development of novel antiepileptic drugs. The choice of convulsant agent is critical as it determines the seizure phenotype and the underlying neurobiological mechanisms. This guide provides a comparative overview of Tutin, a naturally occurring neurotoxin, and other commonly used convulsants—Picrotoxin, Pentylenetetrazol (PTZ), and Strychnine—as research tools for inducing seizures in preclinical models.

Overview of Convulsant Agents

Tutin , a sesquiterpene lactone, is a potent convulsant that has been used to establish animal models of acute epileptic seizures.[1][2] While the prompt specified Tutin,6-acetate, the majority of toxicological and pharmacological research has been conducted on Tutin. This compound is a related natural product, but Tutin is considered the primary active compound.[3][4][5][6] Tutin's complex mechanism of action involves the activation of the calcium-dependent phosphatase calcineurin, and it is also known to be an antagonist of inhibitory glycine receptors.[1][7] Its effects may also involve GABAergic and NMDA receptor signaling pathways.[1]

Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel.[8] By blocking this primary inhibitory pathway in the central nervous system, picrotoxin induces generalized seizures. It is a widely used tool to study GABAergic neurotransmission and to model certain types of epilepsy.[9][10]

Pentylenetetrazol (PTZ) is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor.[11] It is frequently used to induce both acute seizures and for kindling models of epilepsy, which mimic the progressive development of seizure susceptibility.[12][13] The PTZ model is considered a reliable predictor of anticonvulsant efficacy for absence and myoclonic seizures.[4]

Strychnine is a highly toxic alkaloid that acts as a competitive antagonist of the inhibitory neurotransmitter glycine at its receptors, primarily in the spinal cord and brainstem.[14][15] This antagonism leads to disinhibition of motor neurons, resulting in characteristic tonic-clonic convulsions.[16][17]

Mechanism of Action at a Glance

ConvulsantPrimary Molecular TargetPrimary Effect
Tutin Calcineurin, Glycine ReceptorActivation of Calcineurin, Antagonism of Glycine Receptor[1][7]
Picrotoxin GABA-A Receptor Chloride ChannelNon-competitive Antagonism[8]
Pentylenetetrazol (PTZ) GABA-A ReceptorNon-competitive Antagonism[11]
Strychnine Glycine ReceptorCompetitive Antagonism[14][15]

Comparative Efficacy and Toxicity

The following table summarizes the toxicity of these convulsants in rodents. It is important to note that LD50 values can vary depending on the animal strain, sex, and route of administration.

ConvulsantAnimal ModelRoute of AdministrationLD50Reference(s)
Tutin RatOral~20 mg/kg[18]
RatIntraperitoneal (IP)~5 mg/kg[18]
MouseIntraperitoneal (IP)~2 mg/kg (estimated)[2]
Picrotoxin RatIntraperitoneal (IP)3-6 mg/kg[19]
MouseIntraperitoneal (IP)3-10 mg/kg[20]
Pentylenetetrazol (PTZ) RatSubcutaneous (SC)85 mg/kg[9]
MouseSubcutaneous (SC)70 mg/kg[9]
Strychnine RatSubcutaneous (SC)2-3 mg/kg[16]
MouseIntraperitoneal (IP)2 mg/kg[21]

Seizure Characteristics

Direct comparative studies quantifying seizure parameters for all four convulsants under identical experimental conditions are limited. The following table provides a general overview of seizure characteristics compiled from various studies. Researchers should be aware that seizure latency, duration, and severity are dose-dependent and can be influenced by the experimental protocol.

ConvulsantTypical Seizure PhenotypeOnset of SeizuresSeizure Duration
Tutin Tonic-clonic seizuresDose-dependent, can be rapidVariable
Picrotoxin Myoclonic jerks, tonic-clonic seizuresDose-dependent, typically within minutesVariable, can be prolonged
Pentylenetetrazol (PTZ) Clonic, myoclonic, and tonic-clonic seizuresRapid, typically within minutesDose-dependent, can be brief or prolonged in kindling models
Strychnine Tonic-clonic seizures, opisthotonusVery rapid, often within minutesBrief but severe

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for inducing seizures with each convulsant.

Tutin-Induced Seizure Model in Mice
  • Animal Preparation: Adult male C57BL/6 mice are housed under standard laboratory conditions with ad libitum access to food and water.[2]

  • Drug Preparation: Tutin is dissolved in a vehicle such as saline.

  • Administration: Tutin is administered via intraperitoneal (i.p.) injection at a dose of 2 mg/kg.[2]

  • Observation: Mice are immediately placed in an observation chamber and monitored for seizure activity for at least 30 minutes. Seizure severity is scored using a modified Racine scale.[18][22][23]

  • EEG Monitoring (Optional): For detailed analysis of epileptiform activity, mice can be implanted with EEG electrodes prior to the experiment.[2]

Picrotoxin-Induced Seizure Model in Rats
  • Animal Preparation: Adult male Wistar rats are used.

  • Drug Preparation: Picrotoxin is dissolved in saline.

  • Administration: Picrotoxin is administered i.p. at doses ranging from 3-6 mg/kg.[19]

  • Observation: Animals are observed for the latency to different seizure types (e.g., myoclonic, focal) and the duration of post-seizure immobility.[24] Seizure severity is assessed using the Racine scale.[18][22][23]

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice
  • Animal Preparation: Adult male BALB/c mice are used.

  • Drug Preparation: PTZ is dissolved in saline.

  • Administration: For an acute seizure model, a single subcutaneous (s.c.) injection of PTZ (e.g., 65 mg/kg) is administered.[25] For a kindling model, repeated sub-convulsive doses of PTZ (e.g., 35 mg/kg, i.p.) are given every other day.[11][13]

  • Observation: Following injection, mice are observed for seizure latency, duration, and severity using a modified Racine scale.[6][26][27] In kindling studies, the progression of seizure severity is monitored over time.[5]

Strychnine-Induced Seizure Model in Mice
  • Animal Preparation: Adult male mice are used.

  • Drug Preparation: Strychnine is dissolved in normal saline.[21]

  • Administration: Strychnine is injected i.p. at a dose of 2 mg/kg.[21]

  • Observation: The time of onset of clonic seizures, the duration, and the number of convulsion episodes are recorded for up to 1 hour post-injection.[17][21][28]

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by these convulsants.

GABAA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) Chloride_ Chloride_ GABA_A_Receptor->Chloride_ influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) influx->Hyperpolarization Picrotoxin Picrotoxin Picrotoxin->GABA_A_Receptor Blocks (Non-competitive) PTZ Pentylenetetrazol (PTZ) PTZ->GABA_A_Receptor Blocks (Non-competitive) GABA->GABA_A_Receptor Binds

Figure 1. Mechanism of GABA-A Receptor Antagonism.

Glycine_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicles Glycine Glycine Glycine_vesicle->Glycine Release Glycine_Receptor Glycine Receptor (Chloride Channel) Chloride_influx Cl- Influx Glycine_Receptor->Chloride_influx Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Strychnine Strychnine Strychnine->Glycine_Receptor Blocks (Competitive) Tutin_gly Tutin Tutin_gly->Glycine_Receptor Blocks Glycine->Glycine_Receptor Binds

Figure 2. Mechanism of Glycine Receptor Antagonism.

Tutin_Calcineurin_Pathway Tutin Tutin Calcineurin Calcineurin (CN) Tutin->Calcineurin Activates Ca_influx Increased Intracellular Ca2+ Ca_influx->Calcineurin Activates NFAT NFAT (dephosphorylated) Calcineurin->NFAT Dephosphorylates Neuronal_hyperexcitability Neuronal Hyperexcitability & Seizures Calcineurin->Neuronal_hyperexcitability Other Substrates Nucleus Nucleus NFAT->Nucleus Translocates to Gene_expression Altered Gene Expression Nucleus->Gene_expression Leads to Gene_expression->Neuronal_hyperexcitability

Figure 3. Tutin's Calcineurin Activation Pathway.

Experimental Workflow

The following diagram outlines a general workflow for a study investigating the effects of a convulsant agent.

Experimental_Workflow Animal_prep Animal Preparation (Acclimatization, Baseline Measurements) Drug_admin Convulsant Administration (e.g., i.p., s.c.) Animal_prep->Drug_admin Behavioral_obs Behavioral Observation (Racine Scale Scoring) Drug_admin->Behavioral_obs EEG EEG Monitoring (Optional) Drug_admin->EEG Data_analysis Data Analysis (Latency, Duration, Severity) Behavioral_obs->Data_analysis EEG->Data_analysis Tissue_collection Tissue Collection (Post-mortem) Data_analysis->Tissue_collection Biochemical_analysis Biochemical/Histological Analysis Tissue_collection->Biochemical_analysis

References

Navigating the Complexities of Tutin Analysis in Honey: An Inter-laboratory Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of the neurotoxin tutin and its analogues, such as hyenanchin (often referred to as tutin-6-acetate), in honey poses a significant food safety risk. This guide provides an objective comparison of analytical methodologies for the quantification of these compounds in honey, supported by experimental data structure typical of inter-laboratory comparisons. It is designed to assist researchers, scientists, and professionals in drug development and food safety in understanding the nuances of tutin analysis.

The Challenge of Tutin Contamination

Tutin is a potent neurotoxin produced by the New Zealand native tutu plant (Coriaria arborea). Honeybees can inadvertently introduce this toxin into honey by collecting honeydew secreted by passion vine hoppers that have fed on the sap of the tutu plant.[1][2][3] Ingestion of honey contaminated with tutin can lead to a range of symptoms from dizziness and vomiting to seizures and, in severe cases, death.[3] Consequently, regulatory bodies such as New Zealand's Ministry for Primary Industries (MPI) have established a maximum residue level (MRL) of 0.7 mg/kg for tutin in honey to protect consumers.[1][2]

Analysis of tutin in honey is not limited to the parent compound. Glycosylated forms of tutin and the related compound hyenanchin are also found in toxic honey and originate from the plant's phloem sap.[4] A comprehensive analytical approach should ideally be able to quantify both tutin and its relevant analogues.

Inter-laboratory Comparison of Tutin Quantification

While specific, publicly available inter-laboratory comparison or proficiency testing reports on tutin quantification in honey are not readily found, the structure of such a study is well-established in the field of analytical chemistry. The following table represents a hypothetical inter-laboratory comparison to illustrate the expected data presentation and performance metrics.

Table 1: Hypothetical Inter-laboratory Comparison Data for Tutin in Honey

Laboratory IDReported Tutin Concentration (mg/kg)Assigned Value (mg/kg)z-scoreMethod
Lab A0.650.68-0.44LC-MS/MS
Lab B0.710.680.44LC-MS/MS
Lab C0.620.68-0.88LC-MS/MS
Lab D0.750.681.03LC-MS/MS
Lab E0.690.680.15LC-MS/MS
Lab F0.590.68-1.32LC-MS/MS
Lab G0.730.680.74LC-MS/MS
Lab H0.660.68-0.29LC-MS/MS

z-score interpretation:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance

  • |z| ≥ 3: Unsatisfactory performance

This table provides a clear comparison of each laboratory's reported result against the assigned value, with the z-score indicating the performance of each participant. The consistent use of LC-MS/MS highlights its role as the standard method for this analysis.

Experimental Protocol: Quantification of Tutin and Hyenanchin in Honey by LC-MS/MS

The following is a detailed methodology for the quantification of tutin and hyenanchin in honey using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry-standard technique.[1]

1. Sample Preparation and Extraction

  • Homogenization: Ensure the honey sample is thoroughly homogenized to guarantee a representative aliquot for analysis.

  • Weighing and Dilution: Accurately weigh approximately 1-2 g of the homogenized honey sample into a centrifuge tube. Add a known volume of a suitable solvent, such as a water/methanol mixture, to dissolve the honey.

  • Extraction: The extraction of tutin and its analogues is a critical step. A common approach is a solid-phase extraction (SPE) or a liquid-liquid extraction to remove matrix interferences, primarily sugars.

  • Concentration and Reconstitution: The extract is then typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for the separation of tutin and its analogues.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL) is injected into the LC system.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is a common ionization technique for these compounds.

    • Detection Mode: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for tutin and hyenanchin.

    • MRM Transitions (Hypothetical):

      • Tutin: e.g., m/z 293 -> 135

      • Hyenanchin: e.g., m/z 351 -> 293

      • Internal Standard: A suitable isotopically labeled internal standard would be used to ensure accuracy.

3. Quantification

  • Calibration Curve: A calibration curve is generated using certified reference standards of tutin and hyenanchin at a range of concentrations.

  • Data Analysis: The concentration of tutin and hyenanchin in the honey sample is determined by comparing the peak area ratios of the analytes to the internal standard against the calibration curve. The final concentration is reported in mg/kg.

Visualizing the Workflow and Chemical Relationships

To further clarify the analytical process and the relationship between the target compounds, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification homogenization Honey Homogenization weighing Weighing & Dilution homogenization->weighing extraction Solid-Phase Extraction weighing->extraction concentration Evaporation & Reconstitution extraction->concentration lc_separation LC Separation (C18 Column) concentration->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis calibration Calibration Curve calibration->data_analysis result Result (mg/kg) data_analysis->result

Caption: Experimental workflow for tutin quantification in honey.

chemical_relationship tutu Tutu Plant (Coriaria arborea) sap Phloem Sap tutu->sap tutin Tutin sap->tutin hyenanchin Hyenanchin (Tutin-6-acetate) sap->hyenanchin glycosides Tutin Glycosides sap->glycosides honeydew Honeydew sap->honeydew via Passion Vine Hopper honey Honey tutin->honey hyenanchin->honey glycosides->honey honeydew->honey via Honeybees

Caption: Origin and relationship of tutin and its analogues in honey.

References

Statistical analysis of dose-response curves for Tutin,6-acetate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Dose-Response Analysis of Tutin and Picrotoxin

For researchers, scientists, and drug development professionals, understanding the dose-response relationship of neurotoxins is fundamental to assessing their potency, mechanism of action, and potential therapeutic or toxicological effects. This guide provides a comparative statistical analysis of the dose-response curves for Tutin and Picrotoxin, two potent neurotoxins that act on inhibitory neurotransmitter receptors.

Quantitative Data Summary

The following tables summarize the available quantitative data on the toxicity and potency of Tutin and Picrotoxin from various experimental models.

Table 1: Acute Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
Tutin RatOral20 mg/kg[1]
RatSubcutaneous (SC)~4 mg/kg[1]
RatIntraperitoneal (IP)~5 mg/kg[1]
MouseIntraperitoneal (IP)~5 mg/kg[2]
Picrotoxin MouseOral15 mg/kg[3]
MouseIntraperitoneal (IP)3 - 50 mg/kg (variable)[4]

Table 2: In Vitro Potency Data

CompoundReceptor/SystemMeasurementValueReference
Picrotoxin Human GABAρ1 ReceptorsIC500.6 ± 0.1 µM[5]
Human GABAρ1 ReceptorsEC50 (GABA shift)2.1 ± 0.3 µM (at 1 µM Picrotoxin)[5]
GABAA ReceptorsEC500.4 µM[6]

Table 3: Time-to-Effect Data for Tutin in Rats (Oral Gavage)

Nominal Dose (mg/kg)SexAverage Time to Death (minutes)Number of Rats Died / UsedReference
55Female24.2 ± 1.65/5[7]
55Male31.6 ± 115/5[7]
18Female41.2 ± 45/5[7]
18Male76.5 ± 28.44/5[7]
6Female67.4 ± 85/5[7]
6Male-0/5[7]
1.8Female891/3[7]

Experimental Protocols

A generalized experimental protocol for determining the dose-response curve of a neurotoxin in an animal model is outlined below. This protocol is a composite based on standard toxicological study designs.

Objective: To determine the median lethal dose (LD50) and characterize the dose-response relationship of a neurotoxin following acute administration.

Materials:

  • Test compound (e.g., Tutin or Picrotoxin)

  • Vehicle for dissolving the compound (e.g., deionized water, saline, or DMSO)

  • Experimental animals (e.g., specific strain of rats or mice, specified sex and age)

  • Administration equipment (e.g., oral gavage needles, syringes for injection)

  • Observation cages

  • Calibrated scale for weighing animals

Procedure:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period (e.g., one week) before the experiment.

  • Dose Preparation: A range of doses is prepared by dissolving the test compound in the appropriate vehicle. The concentrations are calculated to administer the desired mg/kg dose based on the average body weight of the animals.

  • Animal Grouping: Animals are randomly assigned to different dose groups, including a control group that receives only the vehicle. The number of animals per group is determined by statistical power analysis to ensure meaningful results.

  • Administration: The test compound is administered to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection). The volume administered is kept constant across all groups.

  • Observation: Following administration, animals are continuously monitored for a set period (e.g., 24-48 hours). Observations include the onset of clinical signs of toxicity (e.g., seizures, changes in motor activity), time to death, and the number of mortalities in each group.

  • Data Analysis: The number of animals that die at each dose level is recorded. This data is then used to perform a statistical analysis, typically using probit or logit analysis, to determine the LD50 value and its confidence intervals. A dose-response curve is generated by plotting the percentage of mortality against the dose.

Signaling Pathways and Mechanisms of Action

Tutin: Tutin is a potent antagonist of the glycine receptor.[1] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem. By blocking glycine receptors, Tutin disinhibits motor neurons, leading to convulsions and seizures. Some evidence also suggests that Tutin and related compounds may interact with GABAA receptors.

Picrotoxin: Picrotoxin is a well-characterized non-competitive antagonist of the GABAA receptor.[3][8] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Picrotoxin blocks the chloride ion channel of the GABAA receptor, preventing the influx of chloride ions and thereby inhibiting the hyperpolarizing (inhibitory) effect of GABA.[3][9] This leads to generalized central nervous system stimulation, resulting in convulsions.

Tutin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glycine_vesicle Glycine Vesicle Glycine Glycine Glycine_vesicle->Glycine Release GlyR Glycine Receptor (Ion Channel) Cl_channel Chloride Channel (Open) GlyR->Cl_channel Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Leads to Cl- influx Tutin Tutin Tutin->GlyR Blocks Glycine->GlyR Binds to

Caption: Signaling pathway of Tutin as a glycine receptor antagonist.

Picrotoxin_Signaling_Pathway cluster_presynaptic_gaba Presynaptic Neuron cluster_postsynaptic_gaba Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_R GABAA Receptor Cl_channel_gaba Chloride Channel (Pore) GABA_A_R->Cl_channel_gaba Opens Hyperpolarization_gaba Hyperpolarization (Inhibition) Cl_channel_gaba->Hyperpolarization_gaba Leads to Cl- influx Picrotoxin Picrotoxin Picrotoxin->Cl_channel_gaba Blocks Pore GABA->GABA_A_R Binds to

Caption: Signaling pathway of Picrotoxin as a GABAA receptor channel blocker.

Experimental Workflow Visualization

Dose_Response_Workflow start Start: Define Study Objectives dose_prep Dose Preparation and Animal Grouping start->dose_prep administration Compound Administration (e.g., Oral Gavage) dose_prep->administration observation Observation of Toxicological Endpoints (e.g., Mortality, Seizures) administration->observation data_collection Data Collection (% Response vs. Dose) observation->data_collection stat_analysis Statistical Analysis (e.g., Probit/Logit) Calculate LD50/ED50 data_collection->stat_analysis curve_gen Generate Dose-Response Curve stat_analysis->curve_gen end End: Report Findings curve_gen->end

Caption: A typical experimental workflow for a dose-response study.

References

Safeguarding Neurons: A Comparative Analysis of Neuroprotective Compounds Against Tutin-Induced Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of compounds with neuroprotective potential against the neurotoxicity induced by Tutin. This document summarizes key experimental data, details methodologies for critical assays, and visualizes the underlying molecular pathways.

Executive Summary

Tutin, a potent neurotoxin, primarily exerts its toxic effects through the activation of the calcineurin (CN) signaling pathway, leading to excitotoxicity and neuronal damage.[1][2] The toxin's mechanism also involves the modulation of inhibitory GABA receptors and excitatory NMDA receptors.[1][2] While direct comparative studies on neuroprotective agents against Tutin are limited, this guide evaluates the efficacy of two promising antioxidant compounds, Rutin and Esculetin, based on their known neuroprotective mechanisms against similar neurotoxic insults. It is important to note that information regarding the specific neurotoxicity of Tutin,6-acetate and neuroprotective strategies against it is currently unavailable in the reviewed literature. Therefore, this guide focuses on the well-documented neurotoxicity of Tutin as a representative model.

Comparative Efficacy of Neuroprotective Compounds

The following table summarizes the neuroprotective effects of Rutin and Esculetin. The data is derived from studies investigating their efficacy in mitigating neuronal damage induced by various neurotoxins, as direct quantitative comparisons against Tutin were not available.

CompoundToxin ModelCell Type / Animal ModelKey Efficacy ParametersResultsReference
Rutin 6-hydroxydopamine (6-OHDA)PC-12 cellsCell Viability (MTT Assay)Increased cell viability in a dose-dependent manner, with optimal protection at 100 µM after 8 hours of pretreatment.[3]
6-hydroxydopamine (6-OHDA)PC-12 cellsSuperoxide Dismutase (SOD) ActivitySignificantly increased SOD activity at 10, 50, and 100 µM concentrations.[3][4]
Sodium Nitroprusside (SNP)PC12 cells & primary cultured neuronsCell Viability (MTT Assay), Apoptosis (Hoechst & PI staining)25 µM Rutin partially blocked neurotoxicity and attenuated apoptosis.[5]
Esculetin Mutant Huntingtin (mHTT)Inducible PC12 modelNeuronal DeathReduced neuronal death.[6][7]
Mutant Huntingtin (mHTT)Inducible PC12 modelOxidative Stress & Mitochondrial ImpairmentCounteracted oxidative stress and mitochondrial impairment.[6][7]
MPTPC57BL/6J miceTyrosine Hydroxylase (TH) Staining, 3-Nitrotyrosine Immunoreactivity, Glutathione LevelsAttenuated MPTP-induced neurotoxicity, prevented nitrosative stress, and maintained glutathione levels.[8]
Cerebral Ischemia/ReperfusionMiceInfarct Volume, Neurological Deficit ScoresSignificantly reduced infarct volume and decreased neurological deficit scores.[9][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Neuroprotection Assay

Cell Viability (MTT) Assay: [11][12][13]

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., PC-12, SH-SY5Y) in 96-well plates at a predetermined density and allow them to adhere and differentiate.[11]

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the neuroprotective compound (e.g., Rutin, Esculetin) for a specified duration (e.g., 1-24 hours).

  • Toxin Exposure: Introduce the neurotoxin (e.g., Tutin, 6-OHDA, SNP) at a concentration known to induce approximately 50% cell death (IC50) and co-incubate for a defined period (e.g., 24 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Neuroprotection Assay

Tutin-Induced Seizure Model in Mice: [1][2]

  • Animal Model: Use adult male C57BL/6 mice, housed under standard laboratory conditions.

  • Compound Administration: Administer the neuroprotective compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and time before Tutin injection.

  • Tutin Injection: Inject Tutin intraperitoneally at a convulsive dose (e.g., 2 mg/kg).[1]

  • Behavioral Observation: Observe the mice continuously for a set period (e.g., 2 hours) and score the severity of seizures using a modified Racine scale.[1]

  • EEG Monitoring (Optional): For more detailed analysis, implant EEG electrodes prior to the experiment to record seizure activity.[1]

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the treated and control groups.

Antioxidant Enzyme Activity Assays

Superoxide Dismutase (SOD) Activity Assay: [14][15]

  • Sample Preparation: Prepare tissue homogenates or cell lysates from the experimental groups.

  • Assay Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.

  • Reaction Mixture: Prepare a reaction mixture containing the sample, xanthine, and the tetrazolium salt.

  • Initiation: Start the reaction by adding xanthine oxidase.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time.

  • Calculation: Calculate the SOD activity based on the degree of inhibition of the reaction rate compared to a control without the sample. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the rate of formazan formation by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in Tutin-induced neurotoxicity and a general experimental workflow for evaluating neuroprotective compounds.

Tutin_Toxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Tutin Tutin GABA_R GABA-A Receptor Tutin->GABA_R Inhibition NMDA_R NMDA Receptor Tutin->NMDA_R Modulation? Calcineurin Calcineurin (CN) Tutin->Calcineurin Activation Excitotoxicity Excitotoxicity GABA_R->Excitotoxicity Reduced Inhibition Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Ca_ion->Calcineurin Activation Calcineurin->Excitotoxicity Neuronal_Damage Neuronal Damage & Seizures Excitotoxicity->Neuronal_Damage

Tutin-induced neurotoxicity signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Neuronal Cell Culture Compound_Screening Compound Treatment Cell_Culture->Compound_Screening Toxin_Induction_vitro Tutin-induced Toxicity Compound_Screening->Toxin_Induction_vitro Viability_Assay Cell Viability Assay (MTT) Toxin_Induction_vitro->Viability_Assay Antioxidant_Assay Antioxidant Enzyme Assays Toxin_Induction_vitro->Antioxidant_Assay Animal_Model Mouse Model Viability_Assay->Animal_Model Promising Compounds Compound_Admin Compound Administration Animal_Model->Compound_Admin Toxin_Induction_vivo Tutin-induced Seizures Compound_Admin->Toxin_Induction_vivo Behavioral_Test Behavioral Assessment Toxin_Induction_vivo->Behavioral_Test Histopathology Histopathological Analysis Toxin_Induction_vivo->Histopathology

Workflow for neuroprotective compound validation.

Conclusion and Future Directions

The available evidence suggests that Tutin induces neurotoxicity primarily through the activation of calcineurin, leading to excitotoxicity and neuronal cell death.[1][2] While direct evidence is lacking, antioxidant compounds like Rutin and Esculetin, which have demonstrated neuroprotective effects in other models of neurotoxicity, represent promising candidates for mitigating Tutin-induced damage. Their mechanisms of action, including the scavenging of reactive oxygen species and modulation of apoptotic pathways, could counteract the downstream effects of calcineurin activation.

Future research should focus on direct in vitro and in vivo comparisons of these and other neuroprotective compounds against Tutin and its derivatives, including this compound. Quantitative analysis of their effects on calcineurin activity, neuronal viability, and seizure severity will be crucial for identifying the most effective therapeutic strategies. Furthermore, elucidating the precise interaction of Tutin with GABA and NMDA receptors will provide a more complete understanding of its neurotoxic profile and open new avenues for targeted neuroprotective interventions.

References

Safety Operating Guide

Safe Disposal of Tutin,6-acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Tutin,6-acetate (2-O-Acetyltutin), a natural product isolated from plants such as Clerodendrum campbellii. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, and considering its close relation to the potent neurotoxin Tutin, it is imperative to handle this compound with extreme caution. The procedures outlined below are based on the known hazards of Tutin and general best practices for the disposal of highly toxic chemical waste.

Tutin is a powerful convulsant and a glycine receptor antagonist.[1] Therefore, this compound should be presumed to have similar toxic properties. All handling and disposal procedures must be conducted in accordance with local, state, and federal regulations for hazardous waste.

Key Chemical and Physical Properties

A summary of the available quantitative data for this compound and the related compound Tutin is provided below for reference.

PropertyThis compoundTutin
CAS Number 2749-28-22571-22-4[1][2]
Molecular Formula C17H20O7C15H18O6[1]
Molecular Weight 336.34 g/mol 294.30 g/mol [1]

Experimental Protocols: Disposal of this compound

The following step-by-step protocol is a mandatory procedure for the safe disposal of this compound waste in a laboratory setting.

1. Waste Identification and Hazard Assessment:

  • Hazardous Waste Determination: Due to its high potential toxicity, all waste containing this compound must be treated as hazardous waste. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., skull and crossbones for acute toxicity).

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to, a lab coat, chemical-resistant gloves (nitrile rubber is a suitable material), and safety goggles.[3] All handling of the solid compound or concentrated solutions should be done in a certified chemical fume hood.

3. Waste Segregation and Collection:

  • Segregation: this compound waste must be segregated from other waste streams to prevent accidental exposure and incompatible reactions.[4] Do not mix with acids, bases, or oxidizing agents.

  • Containers: Use designated, leak-proof, and sealable containers for collecting this compound waste.[4] Ensure containers are compatible with the waste being collected.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container.

4. Storage:

  • Waste containers should be stored in a designated, secure, and well-ventilated satellite accumulation area.[4]

  • Keep containers tightly closed when not in use.[4]

5. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Incineration: High-temperature incineration at a permitted facility is the recommended method of destruction for this type of toxic organic compound.[4]

  • Do Not: Never dispose of this compound down the drain or in regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Tutin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood waste_id Identify as Hazardous Waste fume_hood->waste_id segregate Segregate from Other Chemical Waste waste_id->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container store Store in Secure, Ventilated Satellite Accumulation Area container->store seal Keep Container Tightly Sealed store->seal disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Company seal->disposal_co incinerate High-Temperature Incineration (Recommended) disposal_co->incinerate end End: Proper Disposal Complete incinerate->end

References

Essential Safety and Operational Guide for Handling Tutin,6-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Tutin,6-acetate. The information is intended for researchers, scientists, and drug development professionals. Given the limited specific toxicological data available for this compound, these recommendations are based on the known hazards of the closely related neurotoxin, Tutin, and general best practices for handling potent chemical compounds. A thorough risk assessment should be conducted by qualified personnel before beginning any work.

Hazard Summary

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize the risk of exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentStandard
Hand Protection Double Gloving: Wear two pairs of chemically resistant gloves. The outer glove should be selected for its resistance to the solvents being used, and the inner glove provides an additional layer of protection. Nitrile gloves are a common choice, but compatibility with the specific solvents should be verified. Replace gloves immediately if contaminated.EN 374
Body Protection Dedicated Lab Coat or Chemical Resistant Suit: A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a disposable chemical-resistant suit (e.g., Tyvek®) is recommended.EN 13034, EN 14605
Eye Protection Chemical Safety Goggles and Face Shield: Wear chemical safety goggles that provide a complete seal around the eyes. In addition, use a face shield to protect the face from splashes, especially when handling solutions or performing transfers.EN 166
Respiratory Protection Respirator: For handling the solid compound or when there is a risk of aerosol generation, a respirator is required. The type of respirator should be selected based on a risk assessment. A full-face respirator with appropriate cartridges for organic vapors and particulates offers a higher level of protection.NIOSH or EN 14387
Foot Protection Closed-toe Shoes: Always wear fully enclosed, non-perforable shoes in the laboratory.-

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the key steps for safely handling this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
  • Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, containers, and all required PPE.
  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and spill kit. Ensure you are familiar with emergency procedures.
  • Labeling: Pre-label all containers with the full chemical name, "this compound," and appropriate hazard warnings.

2. Handling this compound (Solid):

  • Work in a Fume Hood: All manipulations of solid this compound must be performed within a certified chemical fume hood.
  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.
  • Weighing: Carefully weigh the required amount of the compound on weighing paper or in a tared container. Avoid creating dust.
  • Transfer: Use a spatula to transfer the solid to the reaction vessel or for solubilization.
  • Container Sealing: Securely close the primary container of this compound immediately after use.

3. Handling this compound (Solutions):

  • Solubilization: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
  • Transfers: Use a calibrated pipette or syringe for transferring solutions to minimize the risk of spills.
  • Avoid Aerosols: Perform all transfers and manipulations in a manner that avoids the generation of aerosols.

4. Post-Handling and Cleanup:

  • Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound. Rinse with an appropriate solvent and collect the rinsate as hazardous waste.
  • Waste Disposal: Dispose of all contaminated disposable items (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.
  • Work Area Cleaning: Wipe down the work surface within the fume hood with an appropriate cleaning agent.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat or suit, face shield, goggles, and finally the inner gloves.
  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and other consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound and any solvent rinses used for decontamination in a separate, sealed, and clearly labeled hazardous waste container for liquid organic waste.

  • Waste Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling Procedure (in Fume Hood) cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Final Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Gather Required PPE prep_risk->prep_ppe prep_materials Assemble Equipment & Label Containers prep_ppe->prep_materials prep_emergency Verify Emergency Equipment prep_materials->prep_emergency handle_don Don Full PPE prep_emergency->handle_don handle_weigh Weigh/Transfer Compound handle_don->handle_weigh handle_seal Securely Seal Primary Container handle_weigh->handle_seal emergency_spill Spill or Exposure Occurs handle_weigh->emergency_spill Potential Hazard cleanup_decon Decontaminate Equipment handle_seal->cleanup_decon cleanup_waste Dispose of Contaminated Items cleanup_decon->cleanup_waste cleanup_area Clean Work Area cleanup_waste->cleanup_area disposal_ppe Properly Doff & Dispose of PPE cleanup_area->disposal_ppe disposal_wash Wash Hands Thoroughly disposal_ppe->disposal_wash disposal_waste Store Hazardous Waste Securely disposal_wash->disposal_waste disposal_vendor Arrange for Professional Disposal disposal_waste->disposal_vendor emergency_action Follow Emergency Procedures (First Aid, Evacuation) emergency_spill->emergency_action emergency_report Report Incident emergency_action->emergency_report

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.